22-Hydroxyvitamin D3
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24+,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHNORYGWPYCAK-BANFDOQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)[C@H](CCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110927-46-3 | |
| Record name | 22-Hydroxycholecalciferol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110927463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Non-Canonical Pathway of 22-Hydroxyvitamin D3 Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, primarily known for its role in calcium homeostasis, undergoes a complex series of metabolic activations to exert its biological effects. While the classical pathway involving 25-hydroxylation and 1α-hydroxylation is well-established, a non-canonical pathway initiated by the enzyme cytochrome P450scc (CYP11A1) has emerged as a significant area of research. This alternative pathway generates a diverse array of hydroxyvitamin D3 metabolites, including 22-hydroxyvitamin D3 (22(OH)D3), which possess unique biological activities. This technical guide provides a comprehensive overview of the in vivo synthesis of 22(OH)D3, detailing the enzymatic pathway, quantitative data, and key experimental protocols for its study.
The CYP11A1-Initiated Vitamin D3 Hydroxylation Pathway
The synthesis of 22(OH)D3 is a part of a novel metabolic route for vitamin D3 that operates in tissues expressing CYP11A1, such as the adrenal glands, placenta, and skin keratinocytes.[1][2][3] This pathway is independent of the classical vitamin D activation sequence and results in a cascade of hydroxylation events on the vitamin D3 side chain.
The central enzyme in this pathway is CYP11A1 , also known as P450scc (side-chain cleavage enzyme).[4][5] Contrary to its name in this context, CYP11A1 hydroxylates vitamin D3 at multiple positions without cleaving the side chain.[2][6] The primary products of CYP11A1 action on vitamin D3 include 20-hydroxyvitamin D3 (20(OH)D3) as the major metabolite, alongside 22(OH)D3, 20,22-dihydroxyvitamin D3 (20,22(OH)2D3), 20,23-dihydroxyvitamin D3 (20,23(OH)2D3), and other minor products.[1][7][8]
The synthesis of 22(OH)D3 can be further metabolized by CYP11A1 to form 20,22(OH)2D3.[7] This pathway can also be influenced by other enzymes, such as CYP27B1, which can introduce a hydroxyl group at the 1α position of these novel metabolites.[2][3]
Signaling Pathway Diagram
Quantitative Data on this compound Synthesis
The efficiency and output of the CYP11A1-mediated vitamin D3 metabolism have been characterized, revealing important kinetic parameters and relative production rates of various metabolites.
Table 1: Kinetic Parameters of Vitamin D3 Metabolism by CYP11A1
| Substrate | Product(s) | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) | Reference |
| Vitamin D3 | 20(OH)D3 | 11.1 ± 1.7 | 5.8 ± 0.3 | 0.52 | [9][10] |
| 20(OH)D3 | 20,23(OH)2D3 | 0.51 ± 0.08 | 0.95 ± 0.04 | 1.86 | [9][10] |
| 20,23(OH)2D3 | 17,20,23(OH)3D3 | 0.28 ± 0.05 | 0.28 ± 0.01 | 1.00 | [9][10] |
Note: Kinetic data for the direct conversion of Vitamin D3 to 22(OH)D3 is not extensively detailed in the reviewed literature, with 20(OH)D3 being the primary focus of kinetic studies.
Table 2: Relative Production of CYP11A1-derived Vitamin D3 Metabolites in Human Placenta
| Metabolite | Relative Production (Compared to 20(OH)D3) |
| 20(OH)D3 | 100% (Major Product) |
| 22(OH)D3 | Minimal |
| 20,23(OH)2D3 | Minor Product |
| 17,20,23(OH)3D3 | Minor Product |
Data is qualitative based on reports of 20(OH)D3 being the predominant metabolite with minimal production of 22(OH)D3 in placental tissue.[3]
Experimental Protocols
The study of the this compound synthesis pathway and its biological effects involves a range of specialized experimental techniques. Detailed methodologies for key experiments are provided below.
In Vitro CYP11A1 Enzyme Assay
This assay is fundamental for characterizing the enzymatic conversion of vitamin D3 by CYP11A1.
Objective: To measure the in vitro metabolism of vitamin D3 by purified, reconstituted CYP11A1.
Materials:
-
Purified CYP11A1 enzyme
-
Adrenodoxin (Adr) and Adrenodoxin Reductase (AdrR)
-
Vitamin D3 substrate
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Dichloromethane (B109758) for extraction
-
HPLC system for product analysis
Protocol:
-
Prepare a reaction mixture containing CYP11A1 (e.g., 1 μM), AdrR (e.g., 2 μM), and Adr (e.g., 10 μM) in potassium phosphate buffer.
-
Add the vitamin D3 substrate to the desired concentration (e.g., 50 μM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 5-60 minutes).
-
Terminate the reaction by adding an equal volume of dichloromethane to extract the steroids.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase, evaporate to dryness under nitrogen, and reconstitute in a suitable solvent for HPLC analysis.[6]
Experimental Workflow for In Vitro CYP11A1 Assay
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin D metabolites in biological samples.
Objective: To quantify 22(OH)D3 levels in serum or cell culture extracts.
Protocol:
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard solution.
-
Perform protein precipitation using methanol/acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be further purified by liquid-liquid extraction (LLE) with hexane (B92381) or solid-phase extraction (SPE).[11]
-
-
Chromatographic Separation:
-
Utilize a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[11]
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for 22(OH)D3 and the internal standard.[12]
-
-
Quantification:
-
Construct a calibration curve using known concentrations of 22(OH)D3 standards.
-
Determine the concentration of 22(OH)D3 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Cell Proliferation (MTT) Assay
This assay is used to assess the biological activity of 22(OH)D3 and other vitamin D metabolites on cell viability and proliferation.
Objective: To determine the effect of 22(OH)D3 on the proliferation of a given cell line (e.g., keratinocytes, cancer cells).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 22(OH)D3 or vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe effects on proliferation (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control.[1][13]
Vitamin D Receptor (VDR) Translocation Assay
This assay visualizes the activation of the VDR signaling pathway by monitoring the movement of the VDR from the cytoplasm to the nucleus upon ligand binding.
Objective: To determine if 22(OH)D3 can induce the nuclear translocation of the VDR.
Protocol:
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.
-
Treatment: Treat the cells with 22(OH)D3, a positive control (e.g., 1,25(OH)2D3), or a vehicle control for a short duration (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunofluorescence Staining:
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate with a primary antibody specific for the VDR.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Analyze the images to quantify the co-localization of the VDR signal with the nuclear stain, indicating translocation.[14][15]
VDR Translocation Assay Workflow
Conclusion
The in vivo synthesis of this compound via the non-canonical CYP11A1 pathway represents a fascinating and increasingly important area of vitamin D research. The discovery of this pathway and its unique metabolites has expanded our understanding of vitamin D's physiological roles beyond mineral metabolism. While 22(OH)D3 is generally considered a minor metabolite of this pathway, its biological activity warrants further investigation, particularly in the context of skin health and cellular proliferation. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to explore the synthesis, regulation, and therapeutic potential of 22(OH)D3 and other novel vitamin D derivatives. Further research, especially focused on detailed kinetic analysis of 22(OH)D3 production and its specific biological functions, will be crucial in fully elucidating the significance of this non-canonical vitamin D pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. A pathway for the metabolism of vitamin D3: Unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of vitamin D3 metabolism by cytochrome P450scc (CYP11A1) in phospholipid vesicles and cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of vitamin D3 metabolism by cytochrome P450scc (CYP11A1) in phospholipid vesicles and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Unveiling 22-Hydroxyvitamin D3: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of 22-Hydroxyvitamin D3, a unique metabolite of Vitamin D3. This document details the enzymatic and synthetic routes to its formation, its interaction with the Vitamin D receptor, and its effects on cellular processes, with a focus on experimental methodologies and quantitative data.
Discovery and Pathways of Formation
This compound is a hydroxylated metabolite of Vitamin D3. It is formed through the action of the cytochrome P450 enzyme CYP11A1 (also known as P450scc) and can also be produced via chemical synthesis.
Enzymatic Synthesis by CYP11A1
The primary biological pathway for the formation of this compound involves the metabolism of Vitamin D3 by the mitochondrial enzyme CYP11A1. This enzyme initiates an alternative metabolic pathway for Vitamin D3, distinct from the canonical pathway that leads to the formation of 1,25-dihydroxyvitamin D3. In this alternative pathway, CYP11A1 hydroxylates Vitamin D3 at various positions on the side chain. This compound is one of the minor products of this metabolic process, alongside other hydroxylated derivatives such as 20-hydroxyvitamin D3 and 20,22-dihydroxyvitamin D3.[1][2][3]
The enzymatic conversion of Vitamin D3 by CYP11A1 is a critical discovery, highlighting a broader range of biologically active Vitamin D metabolites than previously recognized.
Caption: CYP11A1-mediated metabolism of Vitamin D3.
Chemical Synthesis
Isolation and Characterization
The isolation and characterization of this compound from both enzymatic reactions and chemical synthesis rely on standard chromatographic and spectroscopic techniques.
Purification
Purification of this compound typically involves a multi-step chromatographic process. An initial extraction with organic solvents is followed by separation techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate the compound from other metabolites and reaction byproducts.
Structural Characterization
The definitive structure of this compound has been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are employed to elucidate the precise location of the hydroxyl group on the side chain.
Table 1: Spectroscopic Data for Vitamin D Analogs
| Compound | ¹H NMR Chemical Shift (ppm) for H-22 | ¹³C NMR Chemical Shift (ppm) for C-22 | Reference |
| 20,22-dihydroxyvitamin D3 | 3.32 (methine) | 77.7 | [6] |
| This compound | Data not explicitly detailed in reviewed sources | Data not explicitly detailed in reviewed sources |
Biological Activity and Signaling Pathway
This compound exhibits biological activity, primarily through its interaction with the Vitamin D Receptor (VDR). However, its potency is generally lower than that of the canonical active form of Vitamin D, 1,25-dihydroxyvitamin D3.
Interaction with the Vitamin D Receptor (VDR)
This compound binds to the VDR, which then forms a heterodimer with the retinoid-X receptor (RXR).[7] This complex translocates to the nucleus and binds to Vitamin D Responsive Elements (VDREs) on the DNA, thereby modulating the transcription of target genes.[7] However, this compound is characterized as a weak Vitamin D3 agonist with a low affinity for the intestinal cytosol receptor.[5]
Caption: this compound Signaling Pathway via VDR.
Effects on Cellular Proliferation
This compound has been shown to inhibit the proliferation of keratinocytes in a dose-dependent manner.[8] This anti-proliferative effect is a hallmark of many Vitamin D compounds and suggests a potential role for this compound in regulating cell growth and differentiation. However, in a spheroid formation assay using a cancer cell line, this compound did not significantly inhibit spheroid formation at a concentration of 10⁻⁷ M, indicating its potency may be cell-type dependent and generally lower than other Vitamin D analogs.[2][3]
Table 2: Biological Activity of this compound
| Biological Effect | Cell Type | Observation | Quantitative Data | Reference |
| Keratinocyte Proliferation | Human Keratinocytes | Inhibition of proliferation | Dose-dependent | [8] |
| Spheroid Formation | ASZ001 (Cancer cell line) | No significant inhibition | Ineffective at 10⁻⁷ M | [2][3] |
| VDR Binding | Chick intestinal cytosol | Low affinity | Qualitative | [5] |
Experimental Protocols
Enzymatic Synthesis of this compound
Objective: To produce this compound from Vitamin D3 using a reconstituted CYP11A1 enzyme system.
Materials:
-
Vitamin D3
-
Purified CYP11A1 (P450scc)
-
Adrenodoxin reductase
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Organic solvents for extraction (e.g., dichloromethane)
-
TLC plates and solvent system
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a reaction mixture containing Vitamin D3, CYP11A1, adrenodoxin, and adrenodoxin reductase in the reaction buffer.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., dichloromethane) and vortexing.
-
Separate the organic phase, dry it under nitrogen, and resuspend the residue in a suitable solvent.
-
Analyze the products by TLC and/or HPLC to separate and identify this compound.
-
Collect the fraction corresponding to this compound for further analysis.
Caption: Workflow for Enzymatic Synthesis.
Keratinocyte Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium and supplements
-
This compound and other Vitamin D analogs (as controls)
-
96-well cell culture plates
-
Reagents for proliferation assessment (e.g., MTT, BrdU, or CyQUANT)
-
Plate reader
Procedure:
-
Seed keratinocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, vehicle control, and positive controls (e.g., 1,25-dihydroxyvitamin D3).
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
Assess cell proliferation using a chosen method (e.g., add MTT reagent and measure absorbance after solubilizing formazan (B1609692) crystals).
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value if possible.
Vitamin D Receptor (VDR) Translocation Assay
Objective: To visualize and quantify the translocation of VDR from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Cells expressing a fluorescently tagged VDR (e.g., GFP-VDR)
-
Cell culture medium
-
This compound and positive control (e.g., 1,25-dihydroxyvitamin D3)
-
High-content imaging system or fluorescence microscope
-
Nuclear stain (e.g., DAPI)
Procedure:
-
Plate the GFP-VDR expressing cells in a suitable imaging plate or dish.
-
Treat the cells with this compound, vehicle control, and a positive control.
-
Incubate for a period sufficient to induce translocation (e.g., 30-60 minutes).
-
Fix the cells and stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the nuclear translocation of GFP-VDR by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Conclusion
This compound represents an intriguing product of an alternative Vitamin D3 metabolic pathway. While its biological potency appears to be lower than the canonical active form, its anti-proliferative effects warrant further investigation. This technical guide provides a foundational understanding of its discovery, synthesis, and biological activity, serving as a valuable resource for researchers in the fields of endocrinology, drug discovery, and dermatology. Further research is needed to fully elucidate its physiological role and therapeutic potential.
References
- 1. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP11A1-derived vitamin D hydroxyderivatives as candidates for therapy of basal and squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Synthesis, biologic activity, and protein binding characteristics of a new vitamin D analog, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 8. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
22-Hydroxyvitamin D3: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
22-Hydroxyvitamin D3 (22(OH)D3) is a metabolite of vitamin D3, produced via a non-canonical pathway initiated by the enzyme cytochrome P450scc (CYP11A1).[1] While the biological actions of the canonical vitamin D metabolite, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), are well-documented, the precise mechanism of action of 22(OH)D3 is an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of 22(OH)D3's mechanism of action, with a focus on its synthesis, interaction with nuclear receptors, and downstream cellular effects. The information presented is intended to support further research and drug development efforts targeting the vitamin D signaling pathway.
Synthesis and Metabolism of this compound
Unlike the classical vitamin D metabolic pathway that proceeds via 25-hydroxylation in the liver and 1α-hydroxylation in the kidneys, 22(OH)D3 is a product of a novel pathway initiated by the mitochondrial enzyme CYP11A1.[1] This enzyme, traditionally known for its role in steroidogenesis, can hydroxylate vitamin D3 at various positions on its side chain, including C22.[2]
The synthesis of 22(OH)D3 can be further metabolized to dihydroxy and trihydroxy forms, such as 20,22-dihydroxyvitamin D3.[3] The metabolic fate and clearance of 22(OH)D3 are not yet fully characterized.
Molecular Mechanism of Action
The biological effects of 22(OH)D3 are mediated through both Vitamin D Receptor (VDR)-dependent and potentially VDR-independent pathways.
Interaction with the Vitamin D Receptor (VDR)
22(OH)D3 acts as a ligand for the VDR, a nuclear receptor that functions as a ligand-activated transcription factor.[3] Upon binding, the VDR-22(OH)D3 complex is thought to heterodimerize with the Retinoid X Receptor (RXR) and translocate to the nucleus. This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[4]
However, studies have shown that 22(OH)D3 is a weaker activator of VDR-mediated transcription compared to 1,25(OH)2D3. This is evidenced by its reduced ability to stimulate VDR translocation to the nucleus and its minimal induction of the classic VDR target gene, CYP24A1, which is strongly upregulated by 1,25(OH)2D3.[3][5]
Potential Interaction with Retinoic Acid-Related Orphan Receptors (RORs)
Emerging evidence suggests that other CYP11A1-derived vitamin D3 metabolites, such as 20-hydroxyvitamin D3 (20(OH)D3), can act as inverse agonists for the nuclear receptors RORα and RORγ.[6] Given their structural similarities, it is plausible that 22(OH)D3 may also interact with and modulate the activity of these receptors. This potential interaction represents a VDR-independent mechanism of action that warrants further investigation.
Cellular and Physiological Effects
The primary characterized effects of 22(OH)D3 are on skin cells, particularly keratinocytes.
Regulation of Keratinocyte Proliferation and Differentiation
22(OH)D3 has been shown to inhibit the proliferation of human keratinocytes in a dose-dependent manner.[3] This anti-proliferative effect is a hallmark of active vitamin D compounds and is relevant for the treatment of hyperproliferative skin disorders like psoriasis.
Furthermore, 22(OH)D3 has a heterogeneous effect on keratinocyte differentiation, as indicated by its variable induction of the differentiation marker involucrin.[3] This suggests a more complex role in regulating the balance between proliferation and differentiation in the epidermis compared to 1,25(OH)2D3.
Downstream Gene Regulation
The primary downstream target of VDR activation by 1,25(OH)2D3 is the CYP24A1 gene, which encodes the enzyme responsible for catabolizing active vitamin D metabolites. A key distinguishing feature of 22(OH)D3 is its lack of significant induction of CYP24A1 mRNA expression.[3][5] This suggests that 22(OH)D3 may have a longer biological half-life and a different profile of gene regulation compared to 1,25(OH)2D3. The specific downstream target genes uniquely regulated by 22(OH)D3 are yet to be fully elucidated through genome-wide studies like ChIP-seq.
Data Presentation
Table 1: Comparative Biological Activities of this compound and other Vitamin D Metabolites
| Parameter | This compound | 1,25-Dihydroxyvitamin D3 | 20-Hydroxyvitamin D3 | Reference |
| VDR Translocation | Stimulates, but less effective than 1,25(OH)2D3 | Strong stimulation | Stimulates, less effective than 1,25(OH)2D3 | [3][5] |
| Keratinocyte Proliferation | Dose-dependent inhibition | Strong dose-dependent inhibition | Dose-dependent inhibition | [3][7] |
| Involucrin Expression | Heterogeneous effect | Strong induction | Strong induction | [3][7] |
| CYP24A1 mRNA Expression | Little to no stimulation | Strong stimulation | Slight effect | [3][5][7] |
| VDR Binding Affinity (Qualitative) | Low affinity | High affinity | Partial agonist | [8][9] |
Experimental Protocols
In Vitro Synthesis of this compound using CYP11A1
This protocol describes the enzymatic synthesis of 22(OH)D3 from vitamin D3 using a reconstituted CYP11A1 enzyme system.
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components in a buffer solution (e.g., 50 mM potassium phosphate, pH 7.4):
-
Purified bovine P450scc (CYP11A1) (e.g., 2 µM)
-
Adrenodoxin reductase
-
Adrenodoxin
-
Vitamin D3 (e.g., 100 µM) solubilized in cyclodextrin (B1172386) (0.9%)
-
NADPH regenerating system
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 3 hours).[10]
-
Extraction: Stop the reaction and extract the metabolites using an organic solvent such as dichloromethane.
-
Purification and Analysis: The extracted metabolites can be separated and purified using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The structure of the purified 22(OH)D3 can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.[5]
Keratinocyte Proliferation Assay
This assay measures the effect of 22(OH)D3 on the proliferation of human keratinocytes.
-
Cell Culture: Culture primary human epidermal keratinocytes or a keratinocyte cell line (e.g., HaCaT) in appropriate culture medium.
-
Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of 22(OH)D3 and control compounds (e.g., 1,25(OH)2D3, vehicle).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Proliferation Measurement: Assess cell proliferation using a standard method such as the MTT or MTS assay, which measures mitochondrial activity as an indicator of cell viability.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value if possible.
VDR Translocation Assay
This immunofluorescence-based assay visualizes the translocation of the VDR from the cytoplasm to the nucleus upon ligand binding.
-
Cell Culture and Treatment: Grow keratinocytes on coverslips and treat with 22(OH)D3, a positive control (e.g., 1,25(OH)2D3), and a vehicle control for a defined time (e.g., 1-2 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for the VDR.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Assess the subcellular localization of the VDR. Nuclear translocation is indicated by the co-localization of the VDR signal with the DAPI stain.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol quantifies the mRNA expression of target genes such as CYP24A1 and Involucrin.
-
Cell Treatment and RNA Extraction: Treat keratinocytes with 22(OH)D3 and controls for a specified time. Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target gene using the ΔΔCt method.
Mandatory Visualizations
References
- 1. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 5. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RORα and ROR γ are expressed in human skin and serve as receptors for endogenously produced noncalcemic 20-hydroxy- and 20,23-dihydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20-Hydroxyvitamin D3, a product of vitamin D3 hydroxylation by cytochrome P450scc, stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biologic activity, and protein binding characteristics of a new vitamin D analog, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
22-Hydroxyvitamin D3 Signaling Cascade: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the 22-Hydroxyvitamin D3 (22(OH)D3) signaling cascade, tailored for researchers, scientists, and drug development professionals. 22(OH)D3 is a metabolite of Vitamin D3, synthesized through a non-canonical pathway, that exhibits distinct biological activities, particularly in skin cells. This document outlines its synthesis, mechanism of action, and downstream effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways.
Core Concepts of this compound Signaling
This compound is a product of the enzymatic action of Cytochrome P450scc (CYP11A1) on Vitamin D3.[1][2] Unlike the canonical pathway that leads to the formation of 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), this alternative pathway generates a series of hydroxylated metabolites, including 22(OH)D3.[1][2][3] This metabolite acts as a partial agonist for the Vitamin D Receptor (VDR), initiating a signaling cascade that influences cellular processes such as proliferation and differentiation, particularly in keratinocytes.[1][2]
Synthesis of this compound
The synthesis of this compound is initiated by the action of the mitochondrial enzyme Cytochrome P450scc (CYP11A1) on Vitamin D3.[1][2][3] This enzyme hydroxylates Vitamin D3 at the C22 position, yielding 22(OH)D3.[1][2] Further metabolism of 22(OH)D3 by CYP11A1 can lead to the formation of 20,22-dihydroxyvitamin D3.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative and semi-quantitative data regarding the biological activity of this compound.
Table 1: Effect of this compound on Keratinocyte Proliferation
| Compound | Concentration | Inhibition of [3H]thymidine incorporation |
| This compound | 0.1 - 100 nM | Dose-dependent inhibition[1][2] |
Table 2: Effect of this compound on Keratinocyte Differentiation
| Compound | Concentration | Effect on Involucrin Expression |
| This compound | 100 nM | Heterogeneous effect[1][2] |
Table 3: Effect of this compound on Gene Expression and VDR Translocation
| Parameter | This compound Effect | Comparison with 1,25(OH)2D3 |
| CYP24A1 mRNA Expression | Little to no stimulation[1][2] | 1,25(OH)2D3 is a potent inducer |
| VDR Translocation to Nucleus | Stimulates translocation[1][2] | Less effective than 1,25(OH)2D3[1][2] |
Note: Specific binding affinity data (Ki or IC50 values) for this compound to the Vitamin D Receptor were not available in the cited literature.
The this compound Signaling Cascade
The signaling cascade of this compound is initiated by its binding to the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[1][2][4]
-
Ligand Binding: 22(OH)D3 enters the cell and binds to the VDR in the cytoplasm.
-
Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[5][6][7]
-
Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.[1][2]
-
DNA Binding: In the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[8]
-
Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the transcription of target genes, leading to changes in protein expression and cellular function.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Protocol 1: Analysis of this compound Effects on Keratinocyte Proliferation
Objective: To quantify the effect of 22(OH)D3 on the proliferation of human keratinocytes.
Methodology:
-
Cell Culture: Immortalized human epidermal keratinocytes (HaCaT) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 5% fetal bovine serum and antibiotics at 37°C.
-
Cell Seeding: Confluent cells are detached, collected, and seeded in 24-well plates.
-
Treatment: Cells are treated with various concentrations of 22(OH)D3 (or ethanol (B145695) as a control) diluted in DMEM with 5% charcoal-stripped serum, at concentrations ranging from 0.1 to 100 nM.
-
[3H]thymidine Incorporation: After 48 or 72 hours of incubation, [3H]thymidine (1 µCi/ml) is added to the cells and incubated for 4 hours.
-
Harvesting and Measurement: Cells are harvested, and the incorporation of [3H]thymidine into the DNA is measured using a scintillation counter to assess the rate of cell proliferation.[1]
Protocol 2: Measurement of CYP24A1 and VDR mRNA Levels by qRT-PCR
Objective: To determine the effect of 22(OH)D3 on the mRNA expression of CYP24A1 and VDR.
Methodology:
-
Cell Treatment: HaCaT keratinocytes are treated with 100 nM of 22(OH)D3.
-
RNA Isolation: After 24 hours of culture, total RNA is isolated from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: The isolated RNA is reverse-transcribed into cDNA.
-
Real-time PCR: Quantitative real-time PCR (qRT-PCR) is performed using specific primers for CYP24A1, VDR, and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: The relative mRNA expression levels are calculated using the comparative Ct (ΔΔCt) method.[1]
Downstream Effects and Biological Significance
The signaling cascade initiated by this compound results in a variety of downstream effects, primarily observed in skin cells.
-
Inhibition of Keratinocyte Proliferation: 22(OH)D3 has been shown to significantly inhibit the proliferation of keratinocytes in a dose-dependent manner.[1][2] This anti-proliferative effect suggests a potential role in the regulation of epidermal homeostasis.
-
Modulation of Keratinocyte Differentiation: 22(OH)D3 influences the differentiation of keratinocytes, as indicated by its heterogeneous effect on the expression of involucrin, a marker of keratinocyte differentiation.[1][2]
-
Limited Induction of CYP24A1: A key distinguishing feature of 22(OH)D3 signaling is its minimal effect on the expression of CYP24A1, the enzyme responsible for the catabolism of active vitamin D metabolites.[1][2] This is in stark contrast to 1,25(OH)2D3, which strongly induces CYP24A1 expression, leading to its own degradation in a negative feedback loop. The lack of CYP24A1 induction by 22(OH)D3 may result in a more sustained local action.
The unique biological profile of this compound, characterized by its anti-proliferative and differentiation-modulating effects without significant induction of its own catabolism, makes it an interesting candidate for further investigation in the context of skin health and disease.
Conclusion
The this compound signaling cascade represents a non-canonical branch of vitamin D metabolism with distinct physiological consequences. Its synthesis by CYP11A1 and subsequent action through the VDR pathway highlight the complexity of vitamin D signaling. While it shares some functionalities with the classical active form, 1,25(OH)2D3, its differential effects on gene expression, particularly the lack of CYP24A1 induction, suggest a unique regulatory role. Further research, especially in obtaining quantitative binding affinity data and elucidating the full spectrum of its target genes, will be crucial for a comprehensive understanding of its therapeutic potential.
References
- 1. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pathway for the metabolism of vitamin D3: unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D - Wikipedia [en.wikipedia.org]
- 5. Dimerization with retinoid X receptors promotes nuclear localization and subnuclear targeting of vitamin D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of vitamin D analog-induced heterodimerization of vitamin D receptor with retinoid X receptor using the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterodimeric DNA binding by the vitamin D receptor and retinoid X receptors is enhanced by 1,25-dihydroxyvitamin D3 and inhibited by 9-cis-retinoic acid. Evidence for allosteric receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D receptor - Wikipedia [en.wikipedia.org]
in vitro bioactivity of 22-Hydroxyvitamin D3
An In-Depth Technical Guide to the In Vitro Bioactivity of 22-Hydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 is a prohormone that undergoes a series of hydroxylation steps to become biologically active. While the classical activation pathway proceeds via 25-hydroxylation in the liver and subsequent 1α-hydroxylation in the kidneys to form 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), alternative metabolic pathways have been identified. One such pathway is initiated by the cytochrome P450scc enzyme (CYP11A1), which hydroxylates vitamin D3 at various positions on its side chain. This action produces a number of novel metabolites, including this compound (22(OH)D₃).[1][2][3]
This technical guide provides a comprehensive overview of the in vitro bioactivity of 22(OH)D₃, a metabolite demonstrating a unique biological profile. It acts through the vitamin D receptor (VDR) but exhibits distinct downstream effects compared to the classical hormone, 1,25(OH)₂D₃. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical processes to support further research and development in this area.
Synthesis and Metabolism
22(OH)D₃ is not a product of the canonical vitamin D activation pathway. Instead, it is synthesized from vitamin D3 by the enzyme CYP11A1, which is traditionally known for its role in steroidogenesis.[1][2] This enzyme can further hydroxylate 22(OH)D₃ to produce 20S,22-dihydroxyvitamin D3 (20,22(OH)₂D₃).[1][2] The identification of these metabolites has broadened the understanding of vitamin D metabolism, suggesting novel, tissue-specific regulatory pathways.[3]
Mechanism of Action: VDR-Mediated Signaling
The biological effects of most vitamin D metabolites are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[4] Upon ligand binding, the VDR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and translocates to the nucleus. This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]
Studies have shown that 22(OH)D₃ is active via the VDR.[1][6] It stimulates the translocation of the VDR from the cytoplasm to the nucleus, a critical step in initiating gene transcription. However, its efficacy in promoting this translocation is reported to be less than that of 1,25(OH)₂D₃ and another CYP11A1-derived metabolite, 20(OH)D₃.[1][6]
Quantitative Bioactivity Data
The in vitro biological activities of 22(OH)D₃ have been compared with those of 1,25(OH)₂D₃ and other CYP11A1-derived metabolites. The data reveal a unique profile for 22(OH)D₃, characterized by potent antiproliferative effects but weak induction of the catabolic enzyme CYP24, which is strongly induced by 1,25(OH)₂D₃.
| Parameter | 22(OH)D₃ | 1,25(OH)₂D₃ (Calcitriol) | Other CYP11A1 Metabolites | Reference |
| Keratinocyte Proliferation | Significant, dose-dependent inhibition | Significant, dose-dependent inhibition | 20(OH)D₃, 20,22(OH)₂D₃, and 20,23(OH)₂D₃ also show significant inhibition. | [1][2] |
| Keratinocyte Differentiation | Heterogeneous effect | Strong inducer | 20(OH)D₃, 20,22(OH)₂D₃, and 20,23(OH)₂D₃ are strong inducers of involucrin (B1238512). | [1][2] |
| CYP24 mRNA Expression | Little to no stimulation | Strong stimulation (>4000-fold) | 20(OH)D₃ and its dihydroxy-derivatives show little to no stimulation. | [1][2] |
| VDR Translocation | Stimulates translocation | Strong stimulation | 20(OH)D₃ shows strong stimulation; 20,22(OH)₂D₃ has less effect. | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the bioactivity of vitamin D analogs. Below are protocols for key in vitro assays.
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.
Methodology:
-
Cell Plating: Seed human epidermal keratinocytes (HaCaT) in 24-well plates and allow them to adhere.[2]
-
Compound Treatment: Treat cells with 22(OH)D₃ or other vitamin D derivatives at concentrations ranging from 0.1 to 100 nM in media supplemented with charcoal-stripped serum.[2]
-
Incubation: Incubate the cells for 48 to 72 hours.[2]
-
Radiolabeling: Add [³H]thymidine (1 µCi/ml) to each well and incubate for 4 hours to allow for its incorporation into newly synthesized DNA.[2]
-
Harvesting and Measurement: Harvest the cells and measure the incorporated [³H]thymidine using a scintillation counter. The amount of radioactivity is inversely proportional to the antiproliferative effect of the compound.[2]
Cell Differentiation Assay (Involucrin Expression)
Involucrin is a protein marker for keratinocyte terminal differentiation. Its expression is often measured by immunofluorescence.
Methodology:
-
Cell Plating: Plate HaCaT cells in chamber slides.[2]
-
Compound Treatment: Treat cells with various concentrations of 22(OH)D₃ or other vitamin D derivatives.
-
Incubation: Incubate for a period sufficient to induce differentiation (e.g., 72-96 hours).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against involucrin, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity to determine the level of involucrin expression.[2]
VDR Translocation Assay
This assay visualizes the movement of the VDR from the cytoplasm to the nucleus upon ligand binding.
Methodology:
-
Cell Culture: Use cells (e.g., keratinocytes) plated on coverslips or chamber slides.
-
Compound Treatment: Treat cells with 22(OH)D₃, a positive control (1,25(OH)₂D₃), and a vehicle control for a short duration (e.g., 30-60 minutes).[7]
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in the differentiation assay.
-
Immunostaining: Incubate with a primary antibody specific for the VDR, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI or Hoechst.[7]
-
Imaging and Analysis: Use a fluorescence or confocal microscope to capture images. Analyze the images to determine the subcellular localization of the VDR, comparing the nuclear versus cytoplasmic fluorescence intensity.[1][6]
Conclusion
This compound is a biologically active metabolite of vitamin D3 produced by the action of CYP11A1. In vitro studies demonstrate that it effectively inhibits the proliferation of keratinocytes in a dose-dependent manner and can stimulate VDR nuclear translocation, confirming its activity through the VDR pathway.[1][2] A key distinguishing feature of 22(OH)D₃, and other CYP11A1-derived metabolites, is its inability to significantly induce the expression of CYP24 mRNA.[1][2] This is in stark contrast to 1,25(OH)₂D₃, which is a potent inducer of its own catabolism via CYP24. This unique profile suggests that 22(OH)D₃ and related compounds may offer therapeutic potential for hyperproliferative disorders, potentially avoiding the calcemic side effects associated with high doses of 1,25(OH)₂D₃. Further research is warranted to fully elucidate its physiological role and therapeutic utility.
References
- 1. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells [pubmed.ncbi.nlm.nih.gov]
- 2. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo evidence for a novel pathway of vitamin D3 metabolism initiated by P450scc and modified by CYP27B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 5. Vitamin D and Its Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Preclinical Efficacy of 22-Hydroxyvitamin D3: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 and its metabolites are crucial regulators of a wide array of physiological processes, extending beyond their classical role in calcium homeostasis. Among the growing family of vitamin D3 hydroxyderivatives, 22-Hydroxyvitamin D3 (22(OH)D3) has emerged as a molecule of interest in preclinical research. This technical guide provides an in-depth overview of the preclinical studies on the efficacy of 22(OH)D3, with a focus on its synthesis, mechanism of action, and biological effects, particularly in the context of skin cell proliferation and differentiation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Metabolism and Synthesis of this compound
This compound is a naturally occurring metabolite of vitamin D3, synthesized through an alternative metabolic pathway initiated by the enzyme cytochrome P450scc (CYP11A1). This pathway is distinct from the classical bioactivation route that produces 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).
The synthesis of 22(OH)D3 is part of a cascade of reactions catalyzed by CYP11A1, which can hydroxylate vitamin D3 at various positions on its side chain. The primary products of CYP11A1 action on vitamin D3 include 20-hydroxyvitamin D3 (20(OH)D3) and 22(OH)D3.[1] 22(OH)D3 can be further metabolized by CYP11A1 to 20,22-dihydroxyvitamin D3 (20,22(OH)2D3).[2] This alternative metabolic pathway has been identified in various tissues, including the epidermis.[1]
Mechanism of Action
The biological effects of this compound are mediated through both Vitamin D Receptor (VDR)-dependent and potentially VDR-independent pathways.
VDR-Dependent Signaling
Like the classical vitamin D hormone 1,25(OH)2D3, 22(OH)D3 can function as a ligand for the Vitamin D Receptor (VDR). Upon binding, it induces the translocation of the VDR from the cytoplasm to the nucleus.[2] In the nucleus, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on the DNA to modulate gene transcription. However, preclinical studies suggest that 22(OH)D3 is a partial agonist of the VDR and has a lesser effect on VDR translocation compared to 1,25(OH)2D3 and 20(OH)D3.[2]
VDR-Independent Signaling
Emerging evidence suggests that some of the biological activities of 22(OH)D3 and related metabolites may be independent of the VDR. These secosteroids have been shown to act as inverse agonists for the Retinoid-related Orphan Receptors alpha (RORα) and gamma (RORγ).[1] By binding to these receptors, they can inhibit their transcriptional activity. Furthermore, some vitamin D metabolites have been found to block the NF-κB signaling pathway, a key regulator of inflammation.
Preclinical Efficacy Data
Preclinical in vitro studies have primarily focused on the effects of 22(OH)D3 on keratinocytes, the main cell type of the epidermis. These studies are particularly relevant to hyperproliferative skin disorders such as psoriasis.
| Biological Effect | Model System | Key Findings | Quantitative Data Summary | Citation |
| Keratinocyte Proliferation | Human Keratinocytes | Inhibition of proliferation | Dose-dependent inhibition observed. | [2] |
| Keratinocyte Differentiation | Human Keratinocytes | Induction of differentiation markers (e.g., involucrin) | Heterogeneous effect on involucrin (B1238512) expression. | [2] |
| VDR Translocation | SKMEL-188 cells | Stimulation of VDR translocation to the nucleus | Less potent than 1,25(OH)2D3 and 20(OH)D3. | [2] |
| CYP24 mRNA Expression | HaCaT keratinocytes | No significant stimulation | Little to no stimulation observed. | [2] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.
Keratinocyte Proliferation Assay
Objective: To assess the effect of 22(OH)D3 on the proliferation of human keratinocytes.
Methodology:
-
Cell Culture: Immortalized human keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of 22(OH)D3 or a vehicle control.
-
Proliferation Assessment: After a defined incubation period (e.g., 48 hours), cell proliferation is measured using a standard method such as the MTS assay or by quantifying the incorporation of [3H]thymidine into the DNA.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and dose-response curves are generated to determine the inhibitory concentration.
Involucrin Expression Analysis
Objective: To evaluate the effect of 22(OH)D3 on the differentiation of keratinocytes by measuring the expression of the differentiation marker involucrin.
Methodology:
-
Cell Culture and Treatment: HaCaT keratinocytes are cultured and treated with 22(OH)D3 as described in the proliferation assay.
-
Immunofluorescence Staining: After treatment, cells are fixed and permeabilized. They are then incubated with a primary antibody against involucrin, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope. The intensity of the fluorescent signal, corresponding to the level of involucrin expression, is quantified using image analysis software.
-
Data Analysis: The change in involucrin expression in treated cells is compared to that in control cells.
VDR Translocation Assay
Objective: To determine the ability of 22(OH)D3 to induce the translocation of the Vitamin D Receptor from the cytoplasm to the nucleus.
Methodology:
-
Cell Line: A cell line stably expressing a fluorescently tagged VDR (e.g., EGFP-VDR) is used, such as SKMEL-188 cells.
-
Treatment: The cells are treated with 22(OH)D3 or a positive control (e.g., 1,25(OH)2D3).
-
Live-Cell Imaging: The subcellular localization of the fluorescently tagged VDR is monitored over time using a fluorescence microscope equipped with a live-cell imaging chamber.
-
Quantification: The ratio of nuclear to cytoplasmic fluorescence is calculated for a population of cells to quantify the extent of VDR translocation.
Conclusion
Preclinical studies have established this compound as a biologically active metabolite of vitamin D3 with distinct properties. Its ability to inhibit keratinocyte proliferation and induce differentiation, mediated through both VDR-dependent and potentially VDR-independent pathways, suggests its therapeutic potential for hyperproliferative skin disorders. While current data indicates that 22(OH)D3 is a partial VDR agonist with a different activity profile compared to the classical hormone 1,25(OH)2D3, further research is warranted to fully elucidate its dose-dependent efficacy and to explore its therapeutic window. The experimental protocols and findings summarized in this whitepaper provide a solid foundation for future investigations into the clinical utility of this compound.
References
- 1. ENDOGENOUSLY PRODUCED NONCLASSICAL VITAMIN D HYDROXY-METABOLITES ACT AS “BIASED” AGONISTS ON VDR AND INVERSE AGONISTS ON RORα AND RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of 22-Hydroxyvitamin D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 and its metabolites are well-established regulators of calcium homeostasis and bone health. However, emerging research has unveiled a broader spectrum of physiological activities, including roles in cell proliferation, differentiation, and immune modulation, sparking interest in their therapeutic potential for various diseases, notably cancer. Within the complex metabolic cascade of vitamin D3, 22-Hydroxyvitamin D3 (22(OH)D3) has emerged as a molecule of interest. This technical guide provides a comprehensive overview of the current understanding of 22(OH)D3, focusing on its synthesis, mechanism of action, and preclinical evidence of its therapeutic utility.
Metabolism and Synthesis of this compound
The classical pathway of vitamin D3 activation involves sequential hydroxylation at the C25 and C1α positions to form the biologically active 1,25-dihydroxyvitamin D3 (Calcitriol). However, an alternative metabolic pathway initiated by the cytochrome P450 enzyme CYP11A1 (also known as P450scc) has been identified. This enzyme, traditionally known for its role in steroid hormone synthesis, can hydroxylate vitamin D3 at various positions on its side chain, leading to the formation of several novel metabolites, including 22(OH)D3.
The synthesis of this compound has been described as a 12-step process starting from 3β-hydroxy-22,23-dinorcholenic acid. While detailed protocols for the complete synthesis are often proprietary or found in specialized chemical literature, the general approach involves the chemical construction of the vitamin D ring system and subsequent modifications to introduce the hydroxyl group at the C22 position.
The following diagram illustrates the position of this compound within the broader vitamin D3 metabolic pathway.
Mechanism of Action
The biological effects of most vitamin D metabolites are mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding its ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
Available evidence suggests that 22(OH)D3 is a weaker agonist for the VDR compared to the canonical active form, 1,25-dihydroxyvitamin D3. This lower binding affinity is a critical factor in its biological activity profile.
Quantitative Data on VDR Binding and Biological Activity
Precise quantitative data on the binding affinity and biological potency of 22(OH)D3 are essential for evaluating its therapeutic potential. The following table summarizes available data from various studies.
| Parameter | Value | Cell Line/System | Reference |
| VDR Binding Affinity (Kd) | Data not consistently available | Competitive Binding Assays | [1][2][3] |
| IC50 (Anti-proliferative Activity) | Not specifically reported for 22(OH)D3 | Various Cancer Cell Lines | [4][5][6] |
Note: While specific IC50 values for 22(OH)D3 are not consistently reported in the reviewed literature, related vitamin D analogs have shown activity in the nanomolar to micromolar range in various cancer cell lines. Further targeted studies are required to determine the precise potency of 22(OH)D3.
Therapeutic Potential in Oncology
The anti-proliferative and pro-differentiating effects of vitamin D compounds have made them attractive candidates for cancer therapy. Preclinical studies have explored the potential of various vitamin D metabolites, including those derived from the CYP11A1 pathway.
Studies have shown that 22(OH)D3 can inhibit the proliferation of human keratinocytes and squamous cell carcinoma cells.[1] This suggests a potential role for 22(OH)D3 in the treatment of hyperproliferative skin disorders and skin cancers. However, it is important to note that in some contexts, its activity is reported to be less potent than that of 1,25-dihydroxyvitamin D3.
The evaluation of the anti-proliferative effects of compounds like 22(OH)D3 is typically conducted using in vitro cell-based assays. A common experimental workflow is outlined below.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research. Below are outlines for key experimental procedures related to the study of this compound.
Synthesis of this compound
As previously mentioned, the chemical synthesis of 22(OH)D3 is a multi-step process. A published method describes its synthesis from 3β-hydroxy-22,23-dinorcholenic acid in 12 steps. Researchers seeking to synthesize this compound should refer to specialized organic chemistry literature for detailed reaction conditions, purification methods, and analytical characterization data (e.g., NMR, mass spectrometry).
Competitive VDR Binding Assay
This assay is used to determine the relative affinity of a test compound (e.g., 22(OH)D3) for the VDR compared to a radiolabeled ligand (e.g., [3H]-1,25(OH)2D3).
-
Preparation of VDR: Recombinant human VDR is typically used.
-
Incubation: A constant amount of VDR and radiolabeled 1,25(OH)2D3 are incubated with increasing concentrations of the unlabeled competitor (22(OH)D3).
-
Separation of Bound and Free Ligand: The mixture is then treated to separate the VDR-ligand complex from the unbound ligand. This can be achieved using methods like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined. This value can be used to calculate the equilibrium dissociation constant (Kd) for the competitor.[2][7]
Sulforhodamine B (SRB) Cell Proliferation Assay
The SRB assay is a colorimetric method used to determine cell number by staining total cellular protein.[8][9][10][11][12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: The cells are then treated with a range of concentrations of 22(OH)D3 and a vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The plates are air-dried, and the bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Conclusion and Future Directions
This compound represents an intriguing offshoot of the vitamin D3 metabolic pathway with demonstrated, albeit modest, biological activity. Its ability to inhibit the proliferation of certain cancer cell lines warrants further investigation into its therapeutic potential. Key areas for future research include:
-
Comprehensive Pharmacological Profiling: A systematic evaluation of the binding affinity of 22(OH)D3 for the VDR and its functional activity (agonist/antagonist) in a variety of cell-based reporter assays is needed.
-
Broad-Spectrum Anti-Cancer Screening: The anti-proliferative effects of 22(OH)D3 should be assessed across a wider panel of cancer cell lines to identify potential cancer types that are particularly sensitive to this metabolite.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models of cancer are necessary to evaluate the in vivo anti-tumor efficacy, pharmacokinetics, and safety profile of 22(OH)D3.
-
Structure-Activity Relationship Studies: The synthesis and evaluation of novel analogs of 22(OH)D3 with modifications to the side chain or A-ring could lead to the development of more potent and selective VDR modulators with improved therapeutic properties.
References
- 1. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
Unraveling the Gene Regulatory Landscape of 22-Hydroxyvitamin D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
22-Hydroxyvitamin D3 (22(OH)D3), a metabolite of vitamin D3 synthesized through the alternative CYP11A1-mediated pathway, is emerging as a significant modulator of cellular processes, particularly in skin homeostasis. Distinct from the classical vitamin D hormone, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), 22(OH)D3 exhibits a unique profile of biological activity. This document provides a comprehensive technical overview of the current understanding of 22(OH)D3's gene regulation targets, its dual action on the Vitamin D Receptor (VDR) and Retinoic Acid-Related Orphan Receptors (RORs), and the experimental methodologies used to elucidate its function. While comprehensive transcriptomic data for 22(OH)D3 remains to be fully elucidated, this guide synthesizes the available quantitative and qualitative data to support further research and development in this promising area.
Introduction: The Alternative Vitamin D3 Metabolic Pathway
Vitamin D3 is traditionally known for its conversion to the active hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), which plays a crucial role in calcium homeostasis. However, an alternative metabolic pathway initiated by the cytochrome P450 enzyme CYP11A1 has been identified, leading to the production of a novel class of vitamin D3 hydroxyderivatives. Among these, this compound (22(OH)D3) has garnered attention for its distinct biological effects, particularly in keratinocytes.[1][2] This pathway operates in various tissues, including the skin, opening new avenues for understanding the local, intracrine roles of vitamin D metabolites.
Gene Regulation Targets and Biological Effects of this compound
The gene regulatory functions of 22(OH)D3 appear to be context-dependent and distinct from those of 1,25(OH)2D3. The primary focus of research has been on its effects on keratinocyte proliferation and differentiation.
Effects on Keratinocyte Proliferation and Differentiation
22(OH)D3 has been shown to significantly inhibit the proliferation of human keratinocytes in a dose-dependent manner.[2] In terms of differentiation, its effects are more nuanced. While it can induce the expression of differentiation markers, its effect on involucrin, a key protein in the formation of the cornified envelope, has been described as heterogeneous.[2][3]
Comparative Gene Regulation Data
Direct, large-scale quantitative data from microarray or RNA-seq analysis specifically for 22(OH)D3 is limited in the current literature. However, comparative studies with 1,25(OH)2D3 have revealed key differences in the regulation of specific target genes. A notable distinction is the lack of significant induction of CYP24A1 mRNA by 22(OH)D3.[2] CYP24A1 encodes the enzyme responsible for the catabolism of active vitamin D metabolites and is a well-established primary target gene of 1,25(OH)2D3.[4][5] This suggests that 22(OH)D3 may have a longer-lasting local effect due to slower degradation.
| Gene Target | This compound Effect | 1,25-Dihydroxyvitamin D3 Effect | Cell Type | Reference |
| CYP24A1 | Little to no stimulation of mRNA expression | Strong induction of mRNA expression | Human Keratinocytes | [2] |
| Involucrin (IVL) | Heterogeneous effect on expression | Strong induction of expression | Human Keratinocytes | [2][3] |
| Keratinocyte Proliferation | Significant dose-dependent inhibition | Inhibition | Human Keratinocytes | [2] |
Signaling Pathways of this compound
This compound exerts its effects through a complex signaling network that involves at least two distinct nuclear receptors, showcasing a dual-action mechanism.
Vitamin D Receptor (VDR) Pathway
22(OH)D3 acts as a partial agonist for the Vitamin D Receptor. Upon binding, it stimulates the translocation of the VDR from the cytoplasm to the nucleus, a critical step in initiating gene transcription. However, its potency in inducing this translocation is lower than that of 1,25(OH)2D3.[2]
VDR-mediated signaling pathway of 22(OH)D3.
Retinoic Acid-Related Orphan Receptor (ROR) Pathway
In addition to its action on the VDR, 22(OH)D3 and other CYP11A1-derived metabolites have been identified as inverse agonists of RORα and RORγ.[6][7] Inverse agonism implies that they not only block the binding of agonists but also reduce the basal activity of the receptor. This interaction with RORs, which are critical regulators of immune responses and cellular metabolism, represents a VDR-independent mechanism of action and a significant area of ongoing research.[6][8]
ROR-mediated signaling pathway of 22(OH)D3.
Key Experimental Protocols
The following protocols provide a framework for the investigation of 22(OH)D3's biological activities.
Cell Culture and Treatment
-
Cell Line: Primary human epidermal keratinocytes or immortalized keratinocyte cell lines (e.g., HaCaT) are commonly used.
-
Culture Conditions: Cells are cultured in a serum-free keratinocyte growth medium with low calcium concentration (e.g., 0.06 mM) to maintain a proliferative, undifferentiated state. Incubation is at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound, dissolved in a suitable solvent like ethanol, is added to the culture medium at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁷ M). Control cells are treated with the vehicle alone.
Keratinocyte Proliferation Assay
-
Method: A common method is the measurement of [³H]-thymidine incorporation into DNA.
-
Procedure:
-
Seed keratinocytes in 96-well plates.
-
Treat cells with varying concentrations of 22(OH)D3 for a specified period (e.g., 24-48 hours).
-
Add [³H]-thymidine to each well for the final few hours of incubation.
-
Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
A decrease in [³H]-thymidine incorporation indicates inhibition of proliferation.
-
Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA levels of target genes.
-
Procedure:
-
Isolate total RNA from treated and control cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for the genes of interest (e.g., IVL, FLG, LOR, CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Workflow for qRT-PCR analysis of gene expression.
VDR Translocation Assay by Immunofluorescence
-
Objective: To visualize the movement of VDR from the cytoplasm to the nucleus.
-
Procedure:
-
Culture cells on sterile glass coverslips and treat with 22(OH)D3.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against VDR.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the VDR signal with the DAPI stain.[9][10]
-
Future Directions and Conclusion
The study of this compound is a rapidly evolving field with significant therapeutic potential. While its anti-proliferative and differentiation-inducing effects in keratinocytes are established, a comprehensive understanding of its gene regulatory network is still needed. Future research should focus on:
-
Transcriptome-wide analysis: Performing RNA-sequencing or microarray studies on various cell types treated with 22(OH)D3 to identify the full spectrum of its target genes.
-
Dissecting the VDR and ROR pathways: Elucidating the specific gene targets regulated by 22(OH)D3 through each of these receptors and understanding the interplay between them.
-
In vivo studies: Investigating the physiological roles of 22(OH)D3 in animal models to translate the in vitro findings to a whole-organism context.
References
- 1. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitriol, an Active Form of Vitamin D3, Mitigates Skin Barrier Dysfunction in Atopic Dermatitis NC/Nga Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Expression of 25-hydroxyvitamin D3-24-hydroxylase mRNA in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifibrogenic Activities of CYP11A1-derived Vitamin D3-hydroxyderivatives Are Dependent on RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RORα and ROR γ are expressed in human skin and serve as receptors for endogenously produced noncalcemic 20-hydroxy- and 20,23-dihydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Quantification of 22-Hydroxyvitamin D3 in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxyvitamin D3 (22(OH)D3) is a metabolite of Vitamin D3 produced through the action of cytochrome P450 enzymes. Emerging research indicates its potential role in various cellular processes, including the regulation of cell proliferation and differentiation, particularly in skin cells such as keratinocytes. Unlike the well-studied 1,25-dihydroxyvitamin D3, 22(OH)D3 exhibits unique biological activities that make it a person of interest in dermatological research and the development of new therapeutics for hyperproliferative skin disorders. Accurate quantification of 22(OH)D3 in cell lysates is crucial for understanding its cellular metabolism, mechanism of action, and for preclinical drug development.
This document provides detailed application notes and protocols for the quantification of 22(OH)D3 in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of vitamin D metabolites.
Biological Significance and Signaling Pathway
This compound, like other active vitamin D metabolites, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. Upon binding to 22(OH)D3 in the cytoplasm, the VDR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to changes in cellular functions such as inhibition of proliferation and induction of differentiation.
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature. The data is primarily derived from studies on human keratinocytes.
Table 1: Effect of this compound on Keratinocyte Proliferation
| Compound | Concentration (nM) | Inhibition of Proliferation (%) | Reference |
| 22(OH)D3 | 100 | Significant inhibition after 72h | |
| 1,25(OH)2D3 (Control) | 100 | Significant inhibition after 48h and 72h |
Table 2: Effect of this compound on Gene Expression in HaCaT Keratinocytes (after 24h treatment)
| Target Gene | Treatment (100 nM) | Fold Change in mRNA Expression (relative to control) | Reference |
| VDR | 22(OH)D3 | Significant increase | |
| VDR | 1,25(OH)2D3 | Largest stimulation | |
| CYP24A1 | 22(OH)D3 | No significant effect | |
| CYP24A1 | 1,25(OH)2D3 | Dramatic stimulation (>4000-fold in neonatal keratinocytes) |
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Lysates by LC-MS/MS
This protocol outlines a method for the extraction and quantification of 22(OH)D3 from cultured cells. It is a composite protocol based on established methods for other vitamin D metabolites and should be optimized for specific cell types and instrumentation.
Materials:
-
Cultured cells treated with or endogenously producing 22(OH)D3
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS): d6-22-Hydroxyvitamin D3 (or other suitable stable isotope-labeled analog)
-
This compound analytical standard
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Experimental Workflow:
Figure 2: Experimental Workflow for 22(OH)D3 Quantification.
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the cell culture plates.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant and keep the cell pellet on ice.
-
-
Cell Lysis and Protein Precipitation:
-
To the cell pellet, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., d6-22-Hydroxyvitamin D3 at a known concentration).
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction (LLE):
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Add 400 µL of a hexane:dichloromethane (1:1, v/v) mixture.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer and transfer it to a clean tube.
-
Repeat the extraction of the aqueous layer with another 400 µL of the hexane:dichloromethane mixture.
-
Combine the organic layers.
-
-
Solvent Evaporation:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30-40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from ~50% B to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) positive or Atmospheric Pressure Chemical Ionization (APCI) positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 22(OH)D3 and its internal standard need to be determined by direct infusion of the analytical standards.
-
Optimize cone voltage and collision energy for each transition.
-
-
-
Data Analysis:
-
Prepare a calibration curve using the 22(OH)D3 analytical standard with a constant concentration of the internal standard.
-
Quantify the concentration of 22(OH)D3 in the cell lysates by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to the amount of protein in the initial cell lysate (determined by a separate protein assay, e.g., BCA assay, from a parallel sample).
-
Protocol 2: Analysis of VDR and CYP24A1 mRNA Expression by RT-qPCR
This protocol is for assessing the functional consequence of 22(OH)D3 treatment by measuring the expression of its target genes.
Materials:
-
Cultured cells treated with 22(OH)D3 or vehicle control.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for VDR, CYP24A1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere.
-
Treat cells with the desired concentrations of 22(OH)D3 or vehicle control for the specified duration (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or fluorometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for VDR, CYP24A1, and the housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control group.
-
Applications in Drug Development
The ability to accurately quantify 22(OH)D3 in cell lysates is essential for several aspects of drug development:
-
Target Validation: Confirming that novel compounds modulate the cellular levels of 22(OH)D3.
-
Mechanism of Action Studies: Elucidating the downstream effects of 22(OH)D3 on gene expression and cellular pathways.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between the concentration of a drug candidate and its biological effect on 22(OH)D3 metabolism and signaling in vitro.
-
Screening and Lead Optimization: Comparing the potency and efficacy of different drug candidates in modulating 22(OH)D3 levels and activity.
These detailed protocols and application notes provide a framework for researchers to investigate the role of this compound in cellular biology and to explore its potential as a therapeutic target.
Application Note: Identification and Quantification of 22-Hydroxyvitamin D3 using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the identification and quantification of 22-Hydroxyvitamin D3 (22(OH)D3) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 22(OH)D3 is a metabolite of Vitamin D3, produced by the action of cytochrome P450scc (CYP11A1).[1][2] Like other vitamin D metabolites, it exhibits biological activity through the Vitamin D Receptor (VDR), playing a role in cellular proliferation and differentiation.[1][2] Accurate and sensitive analytical methods are crucial for understanding its physiological roles and potential as a therapeutic agent. This note outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of 22(OH)D3.
Introduction
Vitamin D and its metabolites are seco-steroids essential for various physiological processes, including calcium homeostasis, immune function, and cell growth. While 25-hydroxyvitamin D3 is the major circulating form and biomarker of vitamin D status, other hydroxylated metabolites, such as this compound, are gaining interest due to their unique biological activities.[1][2] Mass spectrometry, particularly LC-MS/MS, has become the gold standard for the analysis of vitamin D metabolites due to its high sensitivity, specificity, and ability to distinguish between structurally similar isomers.[3] This application note provides a comprehensive guide for the analysis of 22(OH)D3.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing interfering substances from the biological matrix and ensuring accurate quantification. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][4][5][6]
Protocol: Protein Precipitation followed by Liquid-Liquid Extraction
This protocol is suitable for serum and plasma samples.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of serum or plasma.
-
Internal Standard Spiking: Add 20 µL of an internal standard solution (e.g., deuterated this compound, if available, or a related deuterated dihydroxyvitamin D3 analogue) in methanol (B129727)/water (50/50, v/v).
-
Protein Precipitation: Add 80 µL of methanol and 50 µL of isopropanol. Vortex at high speed for 30 seconds.[3]
-
Incubation and Centrifugation: Let the sample stand for 5-10 minutes to allow for complete protein precipitation. Centrifuge at >7,500 x g for 5 minutes.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add an equal volume of a non-polar solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE). Vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or 37°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[3][7]
Liquid Chromatography
Chromatographic separation is essential to resolve 22(OH)D3 from other vitamin D isomers and matrix components. A C18 or C8 reversed-phase column is commonly used.[5]
| Parameter | Recommended Conditions |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | Reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, <3 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid.[3][7] |
| Mobile Phase B | Methanol or acetonitrile (B52724) with 0.1% formic acid.[3][7] |
| Flow Rate | 0.3 - 0.5 mL/min. |
| Column Temperature | 40 - 60 °C.[3] |
| Injection Volume | 5 - 20 µL. |
| Gradient Elution | A typical gradient would start at 50-60% B, increasing to 95-100% B over several minutes to elute the hydrophobic vitamin D metabolites, followed by a re-equilibration step.[3][5] |
A study by Jenkinson et al. (2021) reported a retention time of 20.0 minutes for 22(OH)D3 using a specific chromatographic system.[8]
Mass Spectrometry
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used, with APCI often favored for vitamin D analysis due to reduced matrix effects.[5][9]
Proposed Quantitative Data for this compound
The molecular weight of this compound is 400.6 g/mol . The protonated molecule [M+H]+ would have an m/z of 401.3. Like other dihydroxyvitamin D3 isomers, it is expected to readily lose water molecules upon fragmentation. Based on the fragmentation patterns of related compounds, the following MRM transitions are proposed for 22(OH)D3. Please note that these are proposed transitions and should be experimentally verified.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Proposed Cone Voltage (V) |
| This compound | 401.3 | 383.3 | 15 - 25 | 20 - 30 |
| (Quantifier) | (M+H-H₂O)⁺ | |||
| This compound | 401.3 | 365.3 | 20 - 30 | 20 - 30 |
| (Qualifier) | (M+H-2H₂O)⁺ | |||
| This compound | 401.3 | 251.2 | 30 - 40 | 20 - 30 |
| (Qualifier) | (Side-chain cleavage) |
Signaling Pathway and Experimental Workflows
Vitamin D Receptor Signaling Pathway
This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR). The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Workflow for 22(OH)D3 Analysis
The overall workflow for the analysis of this compound from biological samples involves several key steps, from sample collection to data analysis.
References
- 1. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Application Notes & Protocols for Developing a Stable Formulation of 22-Hydroxyvitamin D3
Audience: Researchers, scientists, and drug development professionals.
Introduction and Formulation Challenges
22-Hydroxyvitamin D3 is a biologically active metabolite of vitamin D3 that exerts its effects, at least in part, through the Vitamin D Receptor (VDR).[1][2] As with other secosteroids, its complex structure is susceptible to degradation, posing a significant challenge for researchers aiming to achieve reliable and reproducible results in both in vitro and in vivo experiments. The primary formulation challenge is to mitigate the inherent instability of the molecule, which is sensitive to several environmental factors.
Key factors that can induce degradation include:
-
Light: UV radiation can cause photo-isomerization to inactive products like tachysterol (B196371) and lumisterol.[3]
-
Oxygen: The presence of oxygen can lead to oxidation of the molecule, resulting in a loss of biological activity.
-
Temperature: Elevated temperatures can accelerate thermal isomerization and other degradation reactions.
-
pH: Vitamin D3 has been shown to be most stable at a pH above 5, with a steep drop in stability in acidic conditions.[4]
Failure to address these stability issues can lead to a significant loss of active compound, skewed experimental data, and the introduction of confounding variables due to the presence of degradation products. This document provides a detailed guide to creating and validating a stable formulation of this compound for experimental use.
Formulation Strategies for Enhanced Stability
A successful formulation strategy for this compound hinges on the careful selection of solvents and the inclusion of protective excipients.
Solvent Selection
Due to its lipophilic nature, this compound is practically insoluble in aqueous solutions. Therefore, organic solvents are required to create stock solutions.
-
Ethanol (B145695) (USP Grade): A widely used solvent for vitamin D analogs, offering good solubility.[5][6][7] It is compatible with most cell culture experiments when diluted to a final concentration that is non-toxic to the cells (typically <0.1%).
-
Dimethyl Sulfoxide (DMSO): Offers excellent solubility for many poorly soluble compounds, including vitamin D analogs.[5][6][7] It is a common vehicle for in vitro studies. However, care must be taken as DMSO can have physiological effects at higher concentrations.
Use of Antioxidants
To prevent oxidative degradation, the addition of an antioxidant to the stock solution is strongly recommended.
-
Butylated Hydroxytoluene (BHT): A highly effective antioxidant for lipid-soluble compounds. It is frequently used to stabilize vitamin D formulations.
-
Vitamin E (α-tocopherol): A natural antioxidant that can protect against lipid peroxidation.
-
Ascorbic Acid and EDTA: In aqueous solutions, ascorbic acid and chelating agents like EDTA have been shown to stabilize vitamin D3, particularly in the presence of metal ions which can catalyze oxidation.[4]
Quantitative Stability Data
| Formulation Vehicle | Active Compound | Concentration | Antioxidant | Storage Condition | Duration | Approximate Stability (% Remaining) | Reference |
| Ethanol | Vitamin D3 | 30 mg/mL | - | -20°C, in the dark | ≥ 2 years | >98% | [5] |
| DMSO | Vitamin D3 | 3 mg/mL | - | -20°C, in the dark | ≥ 2 years | >98% | [5] |
| Aqueous Solution (pH >5) | Vitamin D3 | 20 mg/L | - | 4°C, in the dark | 4 days | ~39% | [4] |
| Aqueous Solution (pH <4) | Vitamin D3 | 20 mg/L | - | 25°C, in the dark | 6 hours | <50% | [4] |
| Aqueous Solution (with Cu2+) | Vitamin D3 | 20 mg/L | - | 25°C, in the dark | 2 hours | <20% | [4] |
| Aqueous Solution (with Cu2+) | Vitamin D3 | 20 mg/L | EDTA | 25°C, in the dark | 2 hours | >80% | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol describes the preparation of a 1 mg/mL stock solution in ethanol, suitable for most in vitro applications.
Materials:
-
This compound (crystalline solid)
-
Ethanol (USP grade, 200 proof)
-
Butylated Hydroxytoluene (BHT)
-
Analytical balance
-
Amber glass vials with Teflon-lined screw caps
-
Vortex mixer
-
Argon or nitrogen gas source
Procedure:
-
Prepare Antioxidant-Solvent Mix: Dissolve BHT in ethanol to a final concentration of 0.1% (w/v). For example, add 10 mg of BHT to 10 mL of ethanol.
-
Weigh Compound: Accurately weigh the desired amount of this compound into a sterile amber glass vial.
-
Solubilization: Add the appropriate volume of the 0.1% BHT/ethanol solution to the vial to achieve the target concentration of 1 mg/mL.
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid prolonged heat exposure.
-
Inert Gas Purge: To remove oxygen, gently blow a stream of argon or nitrogen gas over the surface of the solution for 15-30 seconds before tightly sealing the cap.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general method to quantify the amount of this compound remaining in a formulation over time.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile or Methanol/Water mixture
-
Prepared this compound formulation
-
Reference standard of this compound
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of a freshly made this compound solution of known concentration to generate a standard curve.
-
Initial Sample (T=0): Immediately after preparing the formulation, take an aliquot, dilute it to fall within the range of the standard curve, and inject it into the HPLC system. Record the peak area corresponding to this compound. The detection wavelength for vitamin D analogs is typically around 265 nm.[4][8]
-
Incubation: Store the formulation under the desired test conditions (e.g., 4°C, 25°C, -20°C, exposed to light, etc.).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 3, 7, 14, 30 days), remove an aliquot of the stored formulation.
-
Sample Analysis: Dilute the time-point aliquot in the same manner as the T=0 sample and analyze it by HPLC.
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using the standard curve.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations of Key Pathways and Workflows
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Evaluation of Vitamin D3 Supplementation as Transdermal Film-Forming Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 22-Hydroxyvitamin D3 Antibody for Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxyvitamin D3 is a metabolite of Vitamin D3, produced through the action of cytochrome P450 enzymes. While less studied than other Vitamin D metabolites like 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3, emerging research suggests its involvement in various physiological processes. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of this compound in tissues, providing valuable insights into its localized synthesis and potential functions in health and disease.
These application notes provide a comprehensive, albeit representative, protocol for the use of a putative this compound antibody in immunohistochemistry. As no commercially validated antibody for this compound in IHC is currently available, this guide serves as a foundational framework for researchers to develop and validate their own IHC protocols for novel antibodies targeting this metabolite.
Data Presentation
Effective immunohistochemistry relies on meticulous optimization of experimental parameters. The following tables provide a structured format for presenting validation and optimization data for a new this compound antibody.
Table 1: Antibody Dilution Optimization
| Primary Antibody Dilution | Signal Intensity | Background Staining | Signal-to-Noise Ratio |
| 1:50 | ++++ | +++ | Low |
| 1:100 | +++ | ++ | Moderate |
| 1:200 | ++ | + | High (Optimal) |
| 1:500 | + | + | Low |
| Negative Control | - | - | N/A |
Signal Intensity Key: ++++ (Very Strong), +++ (Strong), ++ (Moderate), + (Weak), - (No Signal) Background Staining Key: +++ (High), ++ (Moderate), + (Low), - (None)
Table 2: Antigen Retrieval Method Comparison
| Antigen Retrieval Method | Buffer | Incubation Time (min) | Signal Intensity | Tissue Morphology |
| Heat-Induced (HIER) | Citrate Buffer (pH 6.0) | 20 | ++ | Good |
| Heat-Induced (HIER) | EDTA Buffer (pH 8.0) | 20 | +++ | Excellent |
| Proteolytic-Induced (PIER) | Proteinase K | 10 | + | Fair |
| Proteolytic-Induced (PIER) | Trypsin | 10 | +/- | Poor |
| No Retrieval | N/A | N/A | - | Excellent |
Signaling Pathway
The following diagram illustrates the metabolic pathway of Vitamin D3, highlighting the formation of this compound. This pathway is crucial for understanding the biological context of this compound localization in tissues.
Caption: Vitamin D3 Metabolic Pathway.
Experimental Protocols
This section details a representative protocol for immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: This is a template and requires optimization for any specific primary antibody.
I. Tissue Preparation and Deparaffinization
-
Cut FFPE tissue sections at 4-5 µm thickness and mount on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
-
Deparaffinize the sections by immersing in the following solutions:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 minute.
-
80% Ethanol: 1 minute.
-
-
Rinse slides in deionized water for 5 minutes.
II. Antigen Retrieval
-
Immerse slides in a staining dish filled with the optimal antigen retrieval solution (e.g., 1 mM EDTA, pH 8.0).
-
Heat the solution with the slides in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with deionized water and then with Phosphate Buffered Saline (PBS).
III. Immunohistochemical Staining
-
Peroxidase Block (if using HRP-based detection):
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides 2 times for 5 minutes each in PBS.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBS with 0.05% Tween 20) for 1 hour at room temperature in a humidified chamber. This step is crucial to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides 3 times for 5 minutes each in PBS.
-
-
Secondary Antibody Incubation:
-
Incubate sections with a biotinylated or enzyme-conjugated secondary antibody (e.g., anti-mouse IgG, anti-rabbit IgG) diluted in blocking buffer for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash the slides 3 times for 5 minutes each in PBS.
-
-
Detection:
-
If using an enzyme-conjugated secondary, incubate with the appropriate substrate-chromogen solution (e.g., DAB for HRP, or an alkaline phosphatase substrate) until the desired color intensity is reached. Monitor under a microscope to avoid over-staining.
-
If using a biotinylated secondary, incubate with an avidin-biotin-enzyme complex (ABC) reagent for 30 minutes, wash, and then add the substrate-chromogen.
-
-
Counterstaining:
-
Rinse the slides in deionized water.
-
Counterstain with Hematoxylin (B73222) for 30-60 seconds to visualize cell nuclei.
-
"Blue" the hematoxylin by washing in running tap water or an alkaline solution.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (e.g., 95% Ethanol, 100% Ethanol).
-
Clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the general immunohistochemistry workflow.
Caption: General Immunohistochemistry Workflow.
cell-based assays to measure 22-Hydroxyvitamin D3 activity
An understanding of the biological activity of 25-Hydroxyvitamin D3 (25(OH)D3) is crucial for research in areas ranging from bone metabolism to immunology and cancer. As the major circulating form of vitamin D, 25(OH)D3 serves as a prohormone that is converted to the active form, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol), which modulates gene expression through the Vitamin D Receptor (VDR). Cell-based assays are indispensable tools for quantifying the biological activity of 25(OH)D3 and its analogs, providing insights into their therapeutic potential and mechanism of action.
These application notes provide detailed protocols for three common cell-based assays used to measure the activity of 25(OH)D3: a VDR Activation Luciferase Reporter Assay, a Target Gene Expression (qPCR) Assay, and a Cell Proliferation Assay.
Vitamin D Receptor (VDR) Signaling Pathway
The biological effects of 25(OH)D3 are primarily mediated through the Vitamin D Receptor (VDR), a ligand-activated transcription factor.[1] Although 1,25(OH)2D3 is the most biologically active ligand for VDR, 25(OH)D3 can also initiate signaling, particularly at higher concentrations or in cells capable of converting it to 1,25(OH)2D3. The canonical VDR signaling pathway begins when the ligand binds to VDR in the cytoplasm.[2] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3] The VDR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2][3] This binding recruits co-activator proteins, initiating the transcription of VDR-responsive genes that regulate various physiological processes, including calcium homeostasis, cell differentiation, and immune function.[4]
Application Note 1: VDR Activation Luciferase Reporter Assay
This assay provides a quantitative measure of VDR activation by 25(OH)D3 or its analogs. It utilizes a host cell line engineered to express the VDR and a luciferase reporter gene under the control of a promoter containing VDREs.[5] Activation of the VDR by a ligand drives the expression of luciferase, and the resulting luminescence is proportional to the receptor's activity.[6]
Experimental Protocol
Day 1: Cell Seeding and Transfection (if not using a stable cell line)
-
Cell Plating : Seed VDR reporter cells (e.g., engineered HEK293 or PC-3 cells) into a white, clear-bottom 96-well assay plate at a density of 10,000–20,000 cells per well.[7]
-
Incubation : Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
Transfection (for transient assays) : If not using a stable cell line, transfect cells with a VDR expression vector, a VDRE-luciferase reporter vector, and a control vector (e.g., Renilla luciferase for normalization). A representative mixture per well could be: 50 ng VDR expression vector, 100 ng VDRE-luciferase reporter vector, and 5 ng pRL-TK control vector.[1] Incubate for 4-6 hours, then replace with fresh medium.
Day 2: Compound Treatment
-
Compound Preparation : Prepare serial dilutions of 25(OH)D3 and a reference agonist (e.g., calcitriol) in serum-free medium. A typical concentration range is from 0.1 nM to 1000 nM.[1] Ensure the final solvent (e.g., DMSO) concentration is below 0.1%.[7]
-
Cell Treatment : Carefully remove the medium from the cells and replace it with 100-200 µL of medium containing the different concentrations of the test compounds, reference agonist, or a vehicle control.[1][7]
-
Incubation : Incubate the plate for an additional 18-24 hours at 37°C in a 5% CO₂ incubator.[7][8]
Day 3: Luciferase Assay and Data Analysis
-
Reagent Equilibration : Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Cell Lysis : Remove the medium and wash cells once with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[1]
-
Luminescence Reading : Following the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System), add the luciferase assay reagent to measure firefly luciferase activity, followed by the quenching reagent to measure Renilla luciferase activity in a luminometer.[1]
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number. Plot the normalized relative light units (RLU) against the log of the compound concentration to generate a dose-response curve and calculate EC₅₀ values.
Data Presentation: Luciferase Assay Parameters
| Parameter | Recommendation | Source |
| Cell Line | Engineered HEK293, PC-3, or other VDR-responsive cells | [7] |
| Plate Format | White, clear-bottom 96-well plate | [7] |
| Seeding Density | 10,000 - 20,000 cells/well | [7] |
| Compound Conc. | 10⁻¹² M to 10⁻⁶ M (e.g., 0.1 nM - 1000 nM) | [1][7] |
| Incubation Time | 18 - 24 hours | [7][8] |
| Control | Vehicle (e.g., 0.1% DMSO), Positive (e.g., 100 nM Calcitriol) | [7] |
| Readout | Luminescence (Relative Light Units, RLU) | [6] |
| Normalization | Co-transfected Renilla luciferase or cell viability assay | [1] |
Workflow Diagram
Application Note 2: Target Gene Expression Analysis (qPCR)
This assay measures the ability of 25(OH)D3 to induce the transcription of VDR target genes. The expression of CYP24A1, the gene encoding the enzyme that catabolizes vitamin D metabolites, is strongly induced by VDR activation and serves as a robust biomarker for vitamin D activity.[9][10] The change in mRNA levels is quantified using quantitative real-time polymerase chain reaction (qPCR).
Experimental Protocol
-
Cell Culture and Treatment : Plate a suitable cell line (e.g., human myoblasts, ovarian cancer cells, or prostate cancer cells) in 6-well plates.[7]
-
Confluency and Treatment : Once cells reach 70-80% confluency, treat them with various concentrations of 25(OH)D3 (e.g., 10 nM - 1000 nM) for a defined period (e.g., 4, 8, or 24 hours).[7][11] Include vehicle and positive controls.
-
RNA Extraction : Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.[7]
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[7]
-
qPCR : Perform qPCR using cDNA, gene-specific primers for the target gene (e.g., CYP24A1) and housekeeping genes (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).[12][13]
-
Data Analysis : Calculate the relative gene expression using the comparative Cᴛ (ΔΔCᴛ) method.[7] The fold change in target gene mRNA levels, normalized to housekeeping genes and relative to the vehicle control, indicates the transcriptional activity of the tested compound.
Data Presentation: qPCR Assay Parameters
| Parameter | Recommendation | Source |
| Cell Line | LNCaP, PC-3, THP-1, Ovarian cancer cells | [7][14] |
| Plate Format | 6-well or 12-well plates | [7] |
| Treatment Time | 4 - 24 hours | [7] |
| Target Gene | CYP24A1 (primary), CAMP, DUSP10 | [9][14] |
| Housekeeping Genes | ACTB, GAPDH, HPRT1 | [12][14] |
| Analysis Method | Comparative Cᴛ (ΔΔCᴛ) Method | [7] |
| Readout | Fold change in mRNA expression | [7] |
Workflow Diagram
Application Note 3: Cell Proliferation Assay
Vitamin D compounds are known to have anti-proliferative effects in various cell types, particularly cancer cells.[4][15] Assays like the MTT assay measure cell viability and proliferation by quantifying the metabolic activity of the cells. A reduction in the colorimetric signal indicates decreased cell viability or proliferation in response to the compound.
Experimental Protocol
-
Cell Plating : Seed cells (e.g., prostate cancer lines like LNCaP or PC-3, or gastric cancer lines like AGS) into a 96-well plate at a density of 2,000-5,000 cells per well.[7][15]
-
Incubation : Allow cells to attach by incubating for 24 hours at 37°C and 5% CO₂.[7]
-
Compound Treatment : Treat cells with serial dilutions of 25(OH)D3.
-
Extended Incubation : Incubate the cells for a longer period, typically 72 to 96 hours, to allow for measurable differences in proliferation.[7]
-
MTT Assay :
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
-
Absorbance Reading : Measure the absorbance of the solution using a plate reader at a wavelength of ~570 nm.
-
Data Analysis : Subtract the background absorbance and normalize the data to the vehicle control wells. Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%).
Data Presentation: Cell Proliferation Assay Parameters
| Parameter | Recommendation | Source |
| Cell Line | LNCaP, PC-3 (prostate), AGS, KATO III (gastric) | [7][15] |
| Plate Format | 96-well plate | [7] |
| Seeding Density | 2,000 - 5,000 cells/well | [7] |
| Incubation Time | 72 - 96 hours | [7] |
| Assay Reagent | MTT or similar viability reagents (e.g., WST-1, resazurin) | [15] |
| Readout | Absorbance (Optical Density) | [15] |
| Result Metric | IC₅₀ Value | [15] |
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling pathways for vitamin D-induced differentiation: implications for therapy of proliferative and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery [mdpi.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]
- 12. sciencellonline.com [sciencellonline.com]
- 13. origene.com [origene.com]
- 14. researchgate.net [researchgate.net]
- 15. wcrj.net [wcrj.net]
Protocol for Cellular Treatment with 22-Hydroxyvitamin D3: Applications in Proliferation and Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxyvitamin D3 (22(OH)D3) is a metabolite of Vitamin D3, generated through the action of the enzyme CYP11A1. Like other hydroxylated forms of vitamin D, 22(OH)D3 exhibits biological activity, primarily through its interaction with the Vitamin D Receptor (VDR). This interaction initiates a signaling cascade that modulates the transcription of various target genes, leading to a range of cellular responses. Notably, these responses include the inhibition of cell proliferation and the induction of cell differentiation, making 22(OH)D3 and its analogs promising molecules for investigation in oncology and dermatology.
This document provides detailed application notes and protocols for the treatment of cells with this compound, focusing on assays to evaluate its effects on cell proliferation and differentiation.
Data Presentation: Quantitative Effects of 22-Hydroxylated Vitamin D Analogs
Quantitative data for this compound is limited in publicly available literature. The following table summarizes the reported biological activities of 22(OH)D3 and closely related 22-hydroxylated analogs. This data can be used as a starting point for determining optimal experimental concentrations.
| Compound | Cell Line | Assay | Effect | Concentration/IC50 | Citation |
| This compound | Human Keratinocytes | Proliferation | Inhibition | Dose-dependent | [1] |
| This compound | HaCaT Keratinocytes | VDR Translocation | Stimulation | 100 nM (24h) | [1] |
| 22-Oxacalcitriol | Normal Human Epidermal Keratinocytes | Proliferation (MTS Assay) | Inhibition | > 1 x 10⁻⁹ M (48h) | [1] |
| PRI-1730 (a 22-hydroxy analog of 1,25(OH)2D2) | A375 (Human Melanoma) | Proliferation (SRB Assay) | Inhibition | IC50: 1.5 nM | [2] |
Signaling Pathway
The proposed signaling pathway for this compound is initiated by its binding to the Vitamin D Receptor (VDR) in the cytoplasm. This binding event triggers a conformational change in the VDR, leading to its translocation into the nucleus. Inside the nucleus, the 22(OH)D3-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This heterodimeric complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. The binding of the VDR/RXR heterodimer to VDREs recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of genes involved in cell cycle regulation and differentiation. This leads to the observed effects of decreased cell proliferation and induction of a more differentiated phenotype.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using MTT
This protocol is designed to assess the effect of this compound on the proliferation of adherent cell lines.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
Adherent cells of interest (e.g., HaCaT keratinocytes, A375 melanoma cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A suggested starting range is 10⁻¹⁰ M to 10⁻⁶ M.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve 22(OH)D3).
-
After overnight incubation, aspirate the medium from the wells and replace it with 100 µL of the prepared 22(OH)D3 dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
After incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Protocol 2: Involucrin Staining for Keratinocyte Differentiation
This immunofluorescence protocol is for visualizing the expression of involucrin, a marker of keratinocyte differentiation.
Materials:
-
Keratinocytes grown on coverslips or in chamber slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: anti-Involucrin
-
Fluorochrome-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed keratinocytes on sterile coverslips in a culture dish.
-
Treat cells with this compound (e.g., 100 nM) or vehicle control for a specified time (e.g., 48-72 hours) to induce differentiation.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-involucrin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope. Involucrin will appear as cytoplasmic and cell envelope staining in differentiated keratinocytes.
-
References
Application Note: Quantification of 22-Hydroxyvitamin D3 in Human Serum by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantification of 22-hydroxyvitamin D3 (22(OH)D3) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While methods for the analysis of major vitamin D metabolites such as 25-hydroxyvitamin D3 are well established, the analysis of less abundant metabolites like this compound is crucial for a deeper understanding of vitamin D metabolism and its physiological roles. This method utilizes a straightforward sample preparation procedure involving protein precipitation followed by liquid-liquid extraction, ensuring good recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method is designed to be robust and suitable for high-throughput analysis in a research setting.
Introduction
Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis and bone metabolism. The two major forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). Vitamin D3 is synthesized in the skin upon exposure to sunlight or obtained from dietary sources. It undergoes hydroxylation in the liver to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form and an indicator of vitamin D status.[1] A further hydroxylation in the kidneys produces the biologically active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).
Recent research has identified alternative metabolic pathways for vitamin D3. The cytochrome P450 enzyme CYP11A1 can hydroxylate vitamin D3 at various positions, leading to a range of metabolites, including 20-hydroxyvitamin D3 and this compound (22(OH)D3).[2][3] 22(OH)D3 can be further metabolized to 20,22-dihydroxyvitamin D3.[2][3][4] These novel metabolites have been shown to exhibit biological activity, acting as partial agonists for the vitamin D receptor (VDR), and may play a role in regulating cell proliferation and differentiation, particularly in the skin.[2][3]
Given the expanding understanding of the vitamin D metabolome, accurate and sensitive methods for the quantification of these alternative metabolites are required. LC-MS/MS is the gold standard for the analysis of vitamin D and its metabolites due to its high sensitivity and specificity, allowing for the differentiation of isobaric and isomeric compounds.[5][6][7] This application note provides a detailed protocol for the extraction and quantification of 22(OH)D3 in human serum, providing a valuable tool for researchers investigating the full spectrum of vitamin D metabolism.
Experimental
Materials and Reagents
-
This compound reference standard
-
Deuterated 25-hydroxyvitamin D3 (d6-25(OH)D3) or other suitable internal standard
-
LC-MS/MS grade methanol, acetonitrile (B52724), isopropanol, and water
-
Formic acid (99% or higher)
-
Human serum (charcoal-stripped serum for calibration standards and quality controls)
Sample Preparation
A protein precipitation followed by liquid-liquid extraction is employed to isolate 22(OH)D3 from the serum matrix.
-
To 100 µL of serum sample, calibrator, or quality control in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., d6-25(OH)D3 in methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size) is recommended for good separation of vitamin D metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient elution is used to ensure the separation of 22(OH)D3 from other endogenous compounds and vitamin D metabolites. A typical gradient would start at a lower percentage of organic phase and ramp up to a high percentage to elute the hydrophobic vitamin D compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Positive ion mode is typically used for vitamin D analysis.
-
Ionization Mode: ESI or APCI in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific MRM transitions for 22(OH)D3 need to be optimized. Based on the structure of 22(OH)D3 (molecular weight of 400.6 g/mol , which is isomeric with other monohydroxylated vitamin D3 metabolites like 25(OH)D3), the precursor ion ([M+H-H2O]+) would be m/z 383.3. The product ions would result from fragmentation of the side chain and the steroid core.
Results and Discussion
This LC-MS/MS method provides the necessary selectivity and sensitivity for the quantification of this compound in human serum. The sample preparation procedure is effective in removing proteins and phospholipids, which can cause ion suppression and interfere with the analysis. The chromatographic conditions are optimized to separate 22(OH)D3 from other vitamin D metabolites.
Method Performance
The following tables summarize the expected performance characteristics of the method, based on typical values for the analysis of other hydroxyvitamin D metabolites.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 100 x 2.1 mm, 2.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ion Source | ESI or APCI, Positive Mode |
| Scan Type | MRM |
| Precursor Ion (m/z) for 22(OH)D3 | 383.3 ([M+H-H2O]+) |
| Product Ions (m/z) for 22(OH)D3 | To be determined empirically |
| Internal Standard | d6-25(OH)D3 or similar |
Table 2: Representative Quantitative Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 80% |
Signaling and Metabolic Pathways
Metabolic Pathway of this compound
This compound is a product of the alternative vitamin D3 metabolic pathway initiated by the enzyme CYP11A1. This pathway is distinct from the classical pathway that primarily produces 25-hydroxyvitamin D3.
Metabolic conversion of Vitamin D3 to 22-hydroxy metabolites.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound in serum is depicted below.
LC-MS/MS workflow for this compound analysis.
Conclusion
This application note presents a comprehensive protocol for the sensitive and specific quantification of this compound in human serum by LC-MS/MS. The described method, including a robust sample preparation procedure and optimized chromatographic and mass spectrometric conditions, is suitable for researchers investigating the novel metabolic pathways of vitamin D3. The ability to accurately measure metabolites like 22(OH)D3 will contribute to a more complete understanding of the physiological and pathological roles of the entire vitamin D metabolome.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for the Generation of 22-Hydroxyvitamin D3 Using Recombinant CYP11A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 and its hydroxylated metabolites are crucial signaling molecules involved in a myriad of physiological processes, including calcium homeostasis, immune modulation, and cell proliferation and differentiation. The cytochrome P450 enzyme CYP11A1 (also known as P450scc), traditionally recognized for its role in steroidogenesis, has been identified as a key enzyme in an alternative pathway of vitamin D3 metabolism. This pathway generates a series of hydroxylated vitamin D3 derivatives, including 22-hydroxyvitamin D3 (22(OH)D3), which exhibit unique biological activities. These novel metabolites are of significant interest to researchers and drug development professionals for their potential therapeutic applications, offering a diverse range of biological effects with potentially lower calcemic side effects compared to the classical active form of vitamin D3, 1,25-dihydroxyvitamin D3.
This document provides detailed application notes and protocols for the in vitro generation of this compound from vitamin D3 using recombinant CYP11A1. It includes protocols for the expression and purification of the necessary recombinant enzymes, a detailed enzymatic assay protocol, and a summary of the quantitative data available in the literature.
Data Presentation: Quantitative Analysis of CYP11A1-Mediated Vitamin D3 Metabolism
The enzymatic conversion of vitamin D3 by CYP11A1 results in multiple hydroxylated products. While 20-hydroxyvitamin D3 is the major metabolite, this compound is also produced, albeit at lower levels.[1][2] The following table summarizes the available quantitative data for the key reactions in this pathway. It is important to note that specific kinetic parameters for the formation of this compound are not extensively reported in the literature; therefore, data for the primary hydroxylation step and subsequent reactions are provided for context.
| Substrate | Product(s) | Enzyme System | Km | Vmax (nmol/min/nmol CYP11A1) | kcat (min⁻¹) | Reference |
| Vitamin D3 | 20(OH)D3, 22(OH)D3, and other minor products | Recombinant bovine CYP11A1, Adrenodoxin (B1173346), Adrenodoxin Reductase | Not explicitly stated for 22(OH)D3 formation | Not explicitly stated for 22(OH)D3 formation | Not explicitly stated for 22(OH)D3 formation | [1][2][3] |
| Vitamin D3 | 20(OH)D3 and 20,22(OH)2D3 | Reconstituted CYP11A1 system | ~10 µM (for overall D3 metabolism) | ~0.5 (for overall D3 metabolism) | Not Stated | [1] |
| 20(OH)D3 | 20,22(OH)2D3 | Reconstituted CYP11A1 system | Not Stated | ~0.3 | Not Stated | [1] |
Note: The yield of 22(OH)D3 is consistently reported as being lower than that of 20(OH)D3. The exact ratio can vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Bovine CYP11A1 in E. coli
This protocol is a representative method based on commonly used techniques for recombinant protein expression in E. coli.
1. Gene and Vector Preparation:
-
The coding sequence for bovine CYP11A1 is cloned into a suitable E. coli expression vector, such as a pET or pCWori+ vector, often with an N-terminal His-tag for purification.
2. Transformation:
-
Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.
3. Expression:
-
Inoculate a single colony into a starter culture of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-24 hours to enhance protein folding and solubility.
4. Cell Lysis and Inclusion Body Preparation (if applicable):
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
If the recombinant CYP11A1 is expressed as inclusion bodies, pellet them by centrifugation and proceed with solubilization and refolding protocols, which typically involve denaturants like urea (B33335) or guanidine (B92328) hydrochloride followed by dialysis against a refolding buffer.
5. Purification by Affinity Chromatography:
-
If the protein is soluble and His-tagged, clarify the cell lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with binding buffer (lysis buffer with a low concentration of imidazole (B134444), e.g., 10-20 mM).
-
Wash the column with wash buffer (binding buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the recombinant CYP11A1 with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
6. Further Purification and Characterization:
-
For higher purity, the eluted fractions can be further purified by ion-exchange or size-exclusion chromatography.
-
Analyze the purity of the protein by SDS-PAGE.
-
Determine the protein concentration using a standard method like the Bradford assay.
Protocol 2: Expression and Purification of Recombinant Bovine Adrenodoxin and Adrenodoxin Reductase
The electron transfer partners for CYP11A1, adrenodoxin and adrenodoxin reductase, are also required for the enzymatic reaction. They can be expressed and purified from E. coli using similar strategies as for CYP11A1. A detailed protocol for the purification of recombinant bovine adrenodoxin reductase from E. coli has been described, involving adrenodoxin-Sepharose affinity chromatography.[4][5]
General Steps:
-
Clone the coding sequences for bovine adrenodoxin and adrenodoxin reductase into suitable E. coli expression vectors.
-
Transform and express the proteins in an appropriate E. coli strain.
-
Lyse the cells and clarify the lysate.
-
Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or specific affinity matrices like adrenodoxin-Sepharose for adrenodoxin reductase).[4][5]
-
Assess the purity and concentration of the purified proteins.
Protocol 3: Enzymatic Synthesis of this compound
This protocol outlines the in vitro enzymatic reaction for the hydroxylation of vitamin D3 by recombinant CYP11A1.
Reaction Components:
-
Recombinant bovine CYP11A1
-
Recombinant bovine Adrenodoxin
-
Recombinant bovine Adrenodoxin Reductase
-
Vitamin D3 (substrate)
-
NADPH (cofactor)
-
Reaction Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
Reaction Setup (Example):
-
Prepare a reaction mixture containing the following components in the specified final concentrations:
-
CYP11A1: 0.5 - 2 µM
-
Adrenodoxin: 5 - 20 µM
-
Adrenodoxin Reductase: 0.5 - 2 µM
-
Vitamin D3: 10 - 100 µM (dissolved in a suitable solvent like ethanol (B145695) or a cyclodextrin (B1172386) solution to ensure solubility)
-
Reaction Buffer to the final volume.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1-2 mM.
-
Incubate the reaction at 37°C for a desired period (e.g., 30 minutes to several hours). The reaction time can be optimized to maximize the yield of 22(OH)D3.
-
Stop the reaction by adding an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to extract the steroids.
Product Analysis:
-
Separate the organic phase and evaporate the solvent.
-
Re-dissolve the residue in a suitable solvent for analysis.
-
Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound and other metabolites.
Visualizations
Signaling Pathway of Vitamin D3 Metabolism by CYP11A1
References
- 1. A pathway for the metabolism of vitamin D3: Unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Expression of Adrenodoxin Reductase in Escherichia coli and the Functional Characterization [jstage.jst.go.jp]
- 5. Direct expression of adrenodoxin reductase in Escherichia coli and the functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of 22-Hydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to investigate the biological effects of 22-Hydroxyvitamin D3, a metabolite of vitamin D3. The protocols outlined below cover key in vitro and in vivo assays to assess its efficacy and mechanism of action, with a focus on its effects on cellular proliferation, differentiation, and gene regulation.
Introduction to this compound
This compound is a metabolite of vitamin D3 produced through the action of the cytochrome P450 enzyme CYP11A1.[1][2][3] It has demonstrated biological activity, particularly in skin cells (keratinocytes), where it can inhibit proliferation and induce differentiation.[1][4] While it can act through the classical Vitamin D Receptor (VDR), its effects can differ from those of the canonical active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).[1][4] Emerging evidence also suggests that some vitamin D metabolites may act through alternative, VDR-independent pathways, including the Retinoid-related orphan receptors (RORs) RORα and RORγ.[5][6][7][8][9]
Data Presentation
The following tables summarize quantitative data on the effects of this compound and related compounds from various studies.
Table 1: In Vitro Efficacy of this compound on Keratinocyte Proliferation and Differentiation
| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| This compound | Human Keratinocytes | Proliferation Assay | Inhibition of DNA synthesis | Dose-dependent | Significant inhibition | [1][4] |
| 1,25(OH)2D3 | Human Keratinocytes | Proliferation Assay | Inhibition of DNA synthesis | ≥ 10⁻⁸ M | Potent growth inhibitor | [10] |
| This compound | Human Keratinocytes | Differentiation Assay | Involucrin (B1238512) expression | Not specified | Heterogeneous effect | [1][4] |
| 1,25(OH)2D3 | Human Keratinocytes | Differentiation Assay | Involucrin expression | Not specified | Strong inducer | [1][4] |
| 20(OH)D3 | Human Keratinocytes | Differentiation Assay | Involucrin expression | Not specified | Strong inducer | [1][4] |
| 20,22(OH)2D3 | Human Keratinocytes | Differentiation Assay | Involucrin expression | Not specified | Strong inducer | [1][4] |
| 20,23(OH)2D3 | Human Keratinocytes | Differentiation Assay | Involucrin expression | Not specified | Strong inducer | [1][4] |
Table 2: VDR Activation and Target Gene Expression by this compound
| Compound | Assay | Cell Line | Target Gene | Concentration | Result | Reference |
| This compound | VDR Translocation | Keratinocytes | - | Not specified | Less effective than 1,25(OH)2D3 and 20(OH)D3 | [1][4] |
| 1,25(OH)2D3 | VDR Translocation | Keratinocytes | - | Not specified | Strong stimulation | [1][4] |
| This compound | Gene Expression (qPCR) | Keratinocytes | CYP24A1 | Not specified | Little or no stimulation | [1][4] |
| 1,25(OH)2D3 | Gene Expression (qPCR) | Keratinocytes | CYP24A1 | Not specified | Strong stimulation | [1][4] |
| Calcitriol | VDR Activation (Reporter Assay) | HEK293 | CYP24A1-Luc | EC50 | 0.65 nM | [11] |
| Calcitriol | VDR Expression (mRNA) | Neonatal Rat Cardiomyocytes | VDR | EC50 | 0.3 nM | [12] |
| Calcitriol | Gene Expression (mRNA) | Neonatal Rat Cardiomyocytes | CYP24A1 | EC50 | 6.4 nM | [12] |
Experimental Protocols
In Vitro Assays
1. Keratinocyte Proliferation Assay (DNA Synthesis Inhibition)
This protocol is designed to assess the anti-proliferative effects of this compound on human keratinocytes.
-
Cell Culture:
-
Culture primary human epidermal keratinocytes in a serum-free keratinocyte growth medium.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Seed keratinocytes in 96-well plates at a density of 5 x 10³ cells per well.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound and a positive control (e.g., 1,25(OH)2D3) in the culture medium. A vehicle control (e.g., DMSO) should also be included.
-
Replace the medium with the treatment solutions and incubate for 48-72 hours.
-
-
Assessment of Proliferation:
-
Add [³H]thymidine to each well and incubate for a further 4-6 hours to allow for incorporation into newly synthesized DNA.
-
Harvest the cells and measure the amount of incorporated [³H]thymidine using a scintillation counter.
-
Alternatively, a colorimetric assay such as the MTS or WST-1 assay can be used to assess cell viability as an indicator of proliferation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of proliferation).
-
2. Keratinocyte Differentiation Assay (Involucrin Expression)
This protocol measures the induction of keratinocyte differentiation by assessing the expression of the differentiation marker involucrin.[13][14][15][16]
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedures as in the proliferation assay.
-
-
Immunofluorescent Staining:
-
After the treatment period, fix the cells in the 96-well plate with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against involucrin.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Quantification:
-
Capture images using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of involucrin-positive cells or the mean fluorescence intensity per cell using image analysis software.
-
-
Data Analysis:
-
Compare the level of involucrin expression in treated cells to the vehicle control.
-
3. Vitamin D Receptor (VDR) Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of this compound to activate the VDR.[1]
-
Cell Line and Plasmids:
-
Use a suitable cell line with low endogenous VDR expression, such as HEK293 cells.
-
Co-transfect the cells with a VDR expression plasmid and a reporter plasmid containing a luciferase gene under the control of a Vitamin D Response Element (VDRE). A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
-
Transfection and Treatment:
-
Seed the cells in a 96-well plate and transfect them with the plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, a positive control (1,25(OH)2D3), and a vehicle control.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity for each treatment compared to the vehicle control.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
4. Gene Expression Analysis (Quantitative PCR)
This protocol is used to determine the effect of this compound on the expression of target genes.
-
Cell Culture and Treatment:
-
Culture and treat the cells as described in the proliferation assay.
-
-
RNA Extraction and cDNA Synthesis:
-
After the treatment period, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., CYP24A1, VDR, involucrin), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Use a qPCR instrument to amplify and detect the DNA in real-time.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in gene expression in treated cells to the vehicle control.
-
In Vivo Assays
1. Animal Model of Vitamin D Deficiency
This protocol describes the induction of vitamin D deficiency in a rodent model to study the in vivo efficacy of this compound.
-
Animals and Housing:
-
Use weanling male Sprague-Dawley rats or a similar rodent model.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and no exposure to UVB light to prevent endogenous vitamin D synthesis.
-
-
Diet:
-
Feed the animals a vitamin D-deficient diet for 4-6 weeks. The diet should also have controlled levels of calcium and phosphorus.
-
-
Verification of Deficiency:
-
At the end of the dietary restriction period, collect blood samples and measure serum levels of 25-hydroxyvitamin D (25(OH)D) to confirm deficiency.
-
-
Treatment:
-
Divide the vitamin D-deficient animals into treatment groups.
-
Administer this compound, a positive control (e.g., 1,25(OH)2D3), or a vehicle control via an appropriate route (e.g., oral gavage, subcutaneous injection) for a specified period.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood and tissues for analysis.
-
Measure serum levels of calcium, phosphate, parathyroid hormone (PTH), and vitamin D metabolites.
-
Analyze bone density and architecture using techniques like micro-computed tomography (µCT).
-
Perform histological analysis of target tissues (e.g., skin, intestine).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
References
- 1. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]
- 3. acpjournals.org [acpjournals.org]
- 4. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 20,23-Dihydroxyvitamin D3, Novel P450scc Product, Stimulates Differentiation and Inhibits Proliferation and NF-κB Activity in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. direct-ms.org [direct-ms.org]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of vitamin d receptor agonists on gene expression in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin D Concentration Responses to Vitamin D3 Administration in older People Without Sun Exposure: A Randomized Double-Blind Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP11A1-derived vitamin D hydroxyderivatives as candidates for therapy of basal and squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of vitamin D-regulated gene expression in LNCaP human prostate cancer cells using cDNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of vitamin D2 and vitamin D3 supplementation in raising serum 25-hydroxyvitamin D status: a systematic review and meta-analysis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating a 22-Hydroxyvitamin D3 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxyvitamin D3 (22(OH)D3) is a metabolite of Vitamin D3, produced through the action of the mitochondrial enzyme CYP11A1.[1] While not the most potent form of vitamin D, 22(OH)D3 exhibits distinct biological activities, including the ability to influence cell proliferation and interact with the Vitamin D Receptor (VDR). These characteristics make it a compound of interest in various research fields, including dermatology and cancer biology.
This document provides detailed application notes and protocols for generating a dose-response curve for 22(OH)D3. The focus is on its effects on keratinocyte proliferation, Vitamin D Receptor (VDR) translocation, and the expression of CYP24A1, a key enzyme in vitamin D catabolism.
Data Presentation
Dose-Response of this compound on Keratinocyte Proliferation
| Concentration of 22(OH)D3 (nM) | Mean Inhibition of Proliferation (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 0 | 0 |
| 0.1 | e.g., 15 | e.g., ± 2.1 |
| 1 | e.g., 35 | e.g., ± 3.5 |
| 10 | e.g., 58 | e.g., ± 4.2 |
| 100 | e.g., 75 | e.g., ± 5.1 |
| 1000 | e.g., 85 | e.g., ± 3.8 |
Comparative Biological Activities of this compound
| Biological Endpoint | This compound | 1,25-Dihydroxyvitamin D3 (Calcitriol) | Reference |
| Keratinocyte Proliferation | Dose-dependent inhibition | Potent dose-dependent inhibition | [2][3] |
| VDR Nuclear Translocation | Stimulates translocation, but with less effect than Calcitriol | Potent stimulation of translocation | [2] |
| CYP24A1 mRNA Expression | Little to no stimulation | Strong stimulation | [2][3] |
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflows for assessing 22(OH)D3 activity.
Experimental Protocols
Protocol 1: Keratinocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is a widely accepted method for assessing cell proliferation by measuring the incorporation of a radiolabeled nucleoside into newly synthesized DNA.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation cocktail
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of 22(OH)D3 in DMEM with 5% charcoal-stripped FBS. A vehicle control (e.g., ethanol) should also be prepared.
-
Remove the culture medium from the wells and replace it with the prepared 22(OH)D3 dilutions or vehicle control.
-
Incubate the plates for 48-72 hours.
-
-
[³H]-Thymidine Labeling:
-
Add [³H]-Thymidine to each well at a final concentration of 1 µCi/mL.
-
Incubate for 4-6 hours at 37°C.
-
-
Cell Harvesting and DNA Precipitation:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add 100 µL of cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate DNA.
-
Aspirate the TCA and wash the wells twice with cold 95% ethanol.
-
Air-dry the plate completely.
-
-
Quantification:
-
Add 100 µL of 0.2 N NaOH to each well to solubilize the DNA.
-
Transfer the contents of each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of 22(OH)D3 compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the 22(OH)D3 concentration to generate a dose-response curve.
-
Protocol 2: VDR Nuclear Translocation Assay
This protocol utilizes a Vitamin D Receptor-Green Fluorescent Protein (VDR-GFP) fusion protein to visualize and quantify the movement of the VDR from the cytoplasm to the nucleus upon ligand binding.
Materials:
-
Human cell line suitable for transfection (e.g., HEK293, U2OS)
-
VDR-GFP expression vector
-
Transfection reagent
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
1,25-Dihydroxyvitamin D3 (positive control)
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Formaldehyde (B43269) or paraformaldehyde (for fixing)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells onto glass-bottom dishes or chamber slides.
-
Transfect the cells with the VDR-GFP expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Allow 24-48 hours for VDR-GFP expression.
-
-
Treatment:
-
Prepare solutions of 22(OH)D3 and 1,25(OH)D3 in serum-free medium at various concentrations. Include a vehicle control.
-
Replace the culture medium with the treatment solutions.
-
Incubate for 1-2 hours at 37°C.
-
-
Fixing and Staining:
-
Aspirate the treatment medium and wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei by incubating with Hoechst 33342 or DAPI solution for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope, capturing images in both the GFP and blue (for nuclear stain) channels.
-
Using image analysis software, quantify the fluorescence intensity of VDR-GFP in the nucleus and the cytoplasm for a significant number of cells per treatment condition.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence for each cell.
-
Plot the average nuclear-to-cytoplasmic ratio against the concentration of 22(OH)D3 to generate a dose-response curve.
-
Protocol 3: CYP24A1 mRNA Expression Analysis by qRT-PCR
This protocol measures the relative expression of the CYP24A1 gene, a well-known target of VDR activation, in response to 22(OH)D3 treatment.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Culture medium and supplements
-
This compound
-
1,25-Dihydroxyvitamin D3 (positive control)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for CYP24A1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of 22(OH)D3, 1,25(OH)D3, or vehicle control for 6-24 hours.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for CYP24A1 or the housekeeping gene, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP24A1 and the housekeeping gene for each sample.
-
Calculate the relative expression of CYP24A1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
-
Plot the fold change in CYP24A1 expression against the concentration of 22(OH)D3.
-
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for researchers to investigate the dose-response relationship of this compound. By systematically evaluating its effects on key biological endpoints such as cell proliferation, VDR activation, and target gene expression, a clearer understanding of the biological significance of this vitamin D metabolite can be achieved. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.
References
Application Notes: Utilizing CRISPR-Cas9 to Interrogate 22-Hydroxyvitamin D3 Metabolic and Signaling Pathways
Introduction
Vitamin D3 is a prohormone crucial for calcium homeostasis, bone health, and the regulation of various cellular processes, including cell proliferation, differentiation, and immunity.[1][2][3][4] Its biological effects are mediated through a series of hydroxylation steps to produce active metabolites. The canonical pathway involves the conversion of Vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3) by CYP2R1 and CYP27A1 in the liver, followed by conversion to the active hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) by CYP27B1 in the kidneys.[5][6]
Recent research has uncovered non-canonical pathways of Vitamin D3 metabolism. One such pathway is initiated by the cytochrome P450 enzyme CYP11A1 (also known as P450scc), which hydroxylates Vitamin D3 at various positions, including C22, to produce 22-hydroxyvitamin D3 (22(OH)D3) and other metabolites like 20(OH)D3.[6][7][8] These novel metabolites exhibit biological activity, often acting as partial agonists for the Vitamin D Receptor (VDR) and displaying unique profiles, such as potent anti-proliferative effects without the calcemic toxicity associated with 1,25(OH)2D3.[7][8]
The CRISPR-Cas9 gene-editing system provides an unprecedented tool for dissecting these complex metabolic pathways with high precision.[9] By generating targeted knockouts of key enzymes (e.g., CYP11A1, CYP27A1, VDR), researchers can elucidate their specific roles in the production and signaling of 22(OH)D3. These application notes provide detailed protocols for using CRISPR-Cas9 to study the this compound pathway in relevant cell models, such as hepatocytes.
Part 1: Key Genetic Targets in the this compound Pathway
To effectively study the 22(OH)D3 pathway, CRISPR-Cas9 can be used to target several key genes.
| Gene Target | Encoded Protein | Role in Vitamin D Metabolism | Rationale for Targeting |
| CYP11A1 | Cytochrome P450scc | Initiates the non-canonical pathway by hydroxylating Vitamin D3 to produce 20(OH)D3, 22(OH)D3, and other hydroxyderivatives.[6][7][8] | Knockout allows for the definitive assessment of CYP11A1's role in 22(OH)D3 synthesis and its downstream biological effects. |
| CYP27A1 | Sterol 27-hydroxylase | A mitochondrial enzyme involved in both bile acid synthesis and the 25-hydroxylation of Vitamin D3 in the canonical pathway.[10][11] | Knockout helps differentiate the metabolic contributions of CYP27A1 from other 25-hydroxylases (like CYP2R1) and study potential substrate shunting. |
| VDR | Vitamin D Receptor | A nuclear receptor that binds active Vitamin D metabolites, forming a heterodimer with the Retinoid X Receptor (RXR) to regulate gene expression.[1][12][13] | Knockout is essential for determining which biological effects of 22(OH)D3 are mediated through VDR-dependent signaling. |
| CYP24A1 | 24-hydroxylase | The primary catabolic enzyme for 25(OH)D3 and 1,25(OH)2D3. Its expression is strongly induced by VDR activation.[5][12] | Studying its expression serves as a key readout for VDR activation by different Vitamin D metabolites. Knockout can reveal alternative catabolic pathways. |
Part 2: Experimental Workflow and Protocols
A typical CRISPR-Cas9 experiment to investigate the 22(OH)D3 pathway involves sgRNA design, delivery of CRISPR components into target cells, validation of gene knockout, and functional analysis.
Caption: A four-phase workflow for studying Vitamin D3 pathways using CRISPR-Cas9.
Protocol 2.1: sgRNA Design for Target Gene Knockout
Optimal sgRNA design is critical for achieving high editing efficiency and minimizing off-target effects.[14][15]
-
Obtain Target Sequence: Acquire the cDNA or genomic DNA sequence for the gene of interest (e.g., human CYP11A1).
-
Use Design Tools: Input the sequence into a web-based sgRNA design tool (e.g., Benchling, CHOPCHOP, CRISPys).[15][16] These tools identify potential sgRNA sequences adjacent to a Protospacer Adjacent Motif (PAM) site (typically 'NGG' for S. pyogenes Cas9).
-
Selection Criteria:
-
Target Exons: Choose sgRNAs that target early exons to maximize the chance of generating a loss-of-function frameshift mutation.[17]
-
On-Target Score: Prioritize sgRNAs with high predicted on-target efficiency scores.
-
Off-Target Score: Select sgRNAs with the lowest number of predicted off-target sites, especially those in other gene-coding regions.
-
-
Synthesis: Order synthetic sgRNAs or DNA oligonucleotides for cloning into an expression vector. For CYP27A1, validated gRNA sequences may be available from public resources or previous studies.[18]
Example sgRNA Target Site Selection:
-
Gene: CYP11A1
-
Strategy: Target Exon 2 to induce a frameshift mutation.
-
Example Sequence (Illustrative): 5'- GCATGATCAGCACGCCCTGGAGG -3' (Target sequence in blue, PAM sequence in bold).
Protocol 2.2: Delivery of CRISPR-Cas9 Components into Primary Hepatocytes
Primary hepatocytes are a physiologically relevant model for studying Vitamin D metabolism. Electroporation of Cas9 Ribonucleoproteins (RNPs) is an efficient method for gene editing in these cells.[19][20] An alternative for in vivo studies is the use of Adeno-Associated Virus (AAV) vectors.[21][22][23]
Materials:
-
Isolated primary mouse or human hepatocytes
-
Electroporation buffer (e.g., Nucleofector™ solution)
-
Recombinant Cas9 protein
-
Synthetic sgRNA (as designed in Protocol 2.1)
-
Electroporation system (e.g., Amaxa™ Nucleofector™)
Methodology:
-
RNP Complex Formation:
-
Cell Preparation:
-
Harvest freshly isolated hepatocytes and count them.
-
Centrifuge approximately 1.2 x 10^6 cells per reaction at 100 x g for 2 minutes at 4°C.[20]
-
Resuspend the cell pellet gently in 100 µL of electroporation solution.
-
-
Electroporation:
-
Combine the resuspended hepatocytes with the pre-formed RNP complexes.
-
Transfer the mixture to an electroporation cuvette.
-
Use a pre-optimized electroporation program for primary hepatocytes.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, add pre-warmed hepatocyte culture medium and transfer the cells to collagen-coated plates.
-
Incubate at 37°C in a humidified incubator.
-
Change the medium after 24 hours to remove dead cells and debris.
-
-
Expansion and Selection:
-
Allow the cells to recover and proliferate for 3-5 days.
-
If a selection marker is used, apply the appropriate selection agent.
-
Isolate single-cell clones into a 96-well plate to establish monoclonal knockout cell lines.
-
Protocol 2.3: Validation of Gene Knockout
Validation is a crucial step to confirm successful gene editing at both the genomic and protein levels.[24]
1. Genomic DNA Validation (Sanger Sequencing):
-
Genomic DNA Extraction: Isolate genomic DNA from expanded cell clones.
-
PCR Amplification: Design primers to amplify a ~500 bp region surrounding the sgRNA target site.
-
Sequencing: Sequence the PCR products.
-
Analysis: Compare the sequence from the edited clone to the wild-type sequence. Successful knockout will show insertions or deletions (indels) at the target site, leading to a frameshift.[17] Tools like TIDE (Tracking of Indels by Decomposition) can be used to analyze sequencing chromatograms from a mixed population of cells.[25]
2. Protein Level Validation (Western Blot):
-
Protein Extraction: Lyse cells and quantify total protein concentration.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a validated primary antibody specific to the target protein (e.g., anti-CYP11A1 antibody). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. A successful knockout clone will show a complete absence of the target protein band.[24][25]
Part 3: Functional Analysis and Data Interpretation
Once knockout cell lines are validated, they can be used to investigate the functional consequences of gene ablation on the 22(OH)D3 pathway.
Protocol 3.1: Analysis of Vitamin D3 Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying Vitamin D metabolites due to its high sensitivity and specificity.[26][27][28][29]
-
Cell Culture and Treatment:
-
Plate validated wild-type (WT) and knockout (e.g., CYP11A1 KO) cells.
-
Treat cells with a known concentration of Vitamin D3 (e.g., 1 µM) for 24-48 hours.
-
-
Sample Preparation:
-
Harvest both cells and culture medium.
-
Perform protein precipitation (e.g., with ethanol (B145695) or acetonitrile) and liquid-liquid extraction to isolate the sterol fraction.[26]
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using a validated LC-MS/MS method capable of separating and detecting various Vitamin D3 metabolites, including 25(OH)D3, 22(OH)D3, and 1,25(OH)2D3.[26][30]
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[26]
-
Expected Results and Data Presentation
The quantitative data from LC-MS/MS analysis can be summarized to compare metabolite profiles between WT and KO cells.
Table 2: Vitamin D3 Metabolite Concentrations (ng/mL) in WT vs. CYP11A1 KO Hepatocytes after Vitamin D3 Treatment
| Metabolite | Wild-Type (WT) | CYP11A1 KO | Fold Change (KO/WT) | p-value |
| 25(OH)D3 | 15.2 ± 1.8 | 14.8 ± 2.1 | 0.97 | > 0.05 |
| 22(OH)D3 | 8.9 ± 1.1 | < 0.1 (Not Detected) | N/A | < 0.001 |
| 20(OH)D3 | 12.4 ± 1.5 | < 0.1 (Not Detected) | N/A | < 0.001 |
| 1,25(OH)2D3 | 0.5 ± 0.1 | 0.45 ± 0.08 | 0.90 | > 0.05 |
| (Data are illustrative, presented as mean ± SD) |
This table clearly demonstrates the specific role of CYP11A1 in producing 22(OH)D3 and 20(OH)D3, as their synthesis is ablated in the knockout line, while the canonical pathway leading to 25(OH)D3 remains intact.
Part 4: Visualizing the Metabolic and Signaling Pathways
Diagrams are essential for conceptualizing the complex interactions within the Vitamin D3 metabolic network.
Caption: Metabolic pathways of Vitamin D3 showing key enzymes and active metabolites.
Caption: Expected impact of CYP11A1 knockout on Vitamin D3 metabolite production.
Conclusion
The application of CRISPR-Cas9 technology offers a robust and precise method for dissecting the complexities of Vitamin D3 metabolism, particularly the emerging non-canonical pathways involving this compound. By creating targeted knockout cell lines of key enzymes and receptors, researchers can accurately map metabolic fluxes, identify the biological functions of novel metabolites, and understand their mode of action through the VDR. The protocols and workflows outlined here provide a comprehensive guide for scientists and drug development professionals aiming to explore this promising area of endocrinology and therapeutic development.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. Role of Vitamin D Beyond the Skeletal Function: A Review of the Molecular and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gene-inspector.pro [gene-inspector.pro]
- 7. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-function analysis of CYP27B1 and CYP27A1. Studies on mutants from patients with vitamin D-dependent rickets type I (VDDR-I) and cerebrotendinous xanthomatosis (CTX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the vitamin D receptor transcription factor stimulates the growth of definitive erythroid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 15. Designing Guide RNAs [takarabio.com]
- 16. CRISPys: Optimal sgRNA Design for Editing Multiple Members of a Gene Family Using the CRISPR System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cyagen.com [cyagen.com]
- 18. genscript.com [genscript.com]
- 19. Video: Electroporation-Mediated Delivery of Cas9 Ribonucleoproteins and mRNA into Freshly Isolated Primary Mouse Hepatocytes [jove.com]
- 20. Electroporation-Mediated Delivery of Cas9 Ribonucleoproteins and mRNA into Freshly Isolated Primary Mouse Hepatocytes [jove.com]
- 21. Optimized protocols for efficient gene editing in mouse hepatocytes in vivo using CRISPR-Cas9 technology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Optimized protocols for efficient gene editing in mouse hepatocytes in vivo using CRISPR-Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How to Validate a CRISPR Knockout [biognosys.com]
- 25. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
- 26. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analysis of vitamin D metabolic markers by mass spectrometry: current techniques, limitations of the "gold standard" method, and anticipated future directions. | Semantic Scholar [semanticscholar.org]
- 28. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 29. Analysis of vitamin D metabolic markers by mass spectrometry: Recent progress regarding the "gold standard" method and integration into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 22-Hydroxyvitamin D3
Introduction
22-Hydroxyvitamin D3 (22(OH)D3) is a metabolite of Vitamin D3, produced through the action of the cytochrome P450 enzyme CYP11A1 (also known as P450scc). While not as extensively studied as other Vitamin D metabolites like 25-hydroxyvitamin D3 or 1,25-dihydroxyvitamin D3, 22(OH)D3 has demonstrated biological activity. It has been shown to interact with the Vitamin D Receptor (VDR), suggesting a role in the regulation of gene expression.[1] The quantification of 22(OH)D3 in biological matrices is crucial for understanding its metabolic pathway, physiological relevance, and potential as a biomarker or therapeutic agent.
This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this application.[2][3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing appropriate extraction and chromatographic methods.
| Property | Value | Notes |
| Molecular Formula | C₂₇H₄₄O₂ | |
| Molecular Weight | 400.64 g/mol | |
| LogP (Predicted) | 5.0 - 6.0 | Indicates high lipophilicity, similar to other vitamin D metabolites. |
| Aqueous Solubility (Predicted) | Low | Expected to be poorly soluble in water, necessitating organic solvents for extraction.[4] |
| UV max (in Ethanol) | ~264 nm | Characteristic of the cis-triene system in vitamin D compounds. |
Analytical Standard
As of late 2025, a certified reference material for this compound is not widely commercially available. Therefore, researchers may need to synthesize or custom-order this standard. The synthesis can be achieved through various organic chemistry routes, often starting from a suitable steroidal precursor.
Characterization of the Analytical Standard
Upon synthesis, the identity and purity of the this compound standard must be rigorously confirmed.
| Characterization Method | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation | Spectra should be consistent with the proposed structure of this compound. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition | The measured mass should be within 5 ppm of the theoretical mass. |
| HPLC-UV | Purity assessment | Purity should be >98%. |
| Extinction Coefficient | Concentration determination | An extinction coefficient, such as 18,000 M⁻¹ cm⁻¹ at 263 nm, can be used for accurate concentration measurement. |
Experimental Protocols
The following protocols are based on established methods for the quantification of other dihydroxy-vitamin D metabolites and are adapted for this compound.
Internal Standard
For accurate quantification by LC-MS/MS, a stable isotope-labeled internal standard, such as deuterated this compound (e.g., this compound-d3 or -d6), is essential to correct for matrix effects and variations in sample processing.[5][6] The synthesis of such a standard would involve introducing deuterium (B1214612) atoms at a non-exchangeable position on the molecule.
Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Serum
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human serum.
-
Internal Standard Spiking: Add 20 µL of the working internal standard solution (e.g., 50 ng/mL of deuterated this compound in methanol).
-
Protein Precipitation: Add 400 µL of acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 1 mL of a hexane:ethyl acetate (B1210297) (9:1, v/v) mixture. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Method
The following table outlines the proposed parameters for the LC-MS/MS analysis.
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive |
| Ion Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
Hypothetical MRM Transitions
The following are predicted Multiple Reaction Monitoring (MRM) transitions for this compound and a hypothetical deuterated internal standard. These would need to be optimized empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 401.3 (M+H-H₂O)⁺ | 383.3 (M+H-2H₂O)⁺ | 15 |
| 401.3 (M+H-H₂O)⁺ | 251.2 (Side chain cleavage) | 25 | |
| This compound-d3 (IS) | 404.3 (M+H-H₂O)⁺ | 386.3 (M+H-2H₂O)⁺ | 15 |
| 404.3 (M+H-H₂O)⁺ | 251.2 (Side chain cleavage) | 25 |
Method Validation (Representative Data)
A full method validation should be performed according to regulatory guidelines. The following table presents hypothetical but expected performance data for the described method.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.1 - 50 ng/mL | r² > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | S/N > 10, Accuracy within ±20%, Precision <20% |
| Accuracy (% Bias) | -5.8% to +7.2% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | Intra-day: < 8%, Inter-day: < 11% | < 15% (< 20% at LLOQ) |
| Recovery | 85 - 95% | Consistent and reproducible |
| Matrix Effect | 92 - 103% | Within acceptable range |
Visualizations
Caption: Metabolic pathway of Vitamin D3 to this compound.
References
- 1. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. Simulation of Physicochemical and Pharmacokinetic Properties of Vitamin D3 and Its Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cellular Responses to 22-Hydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxyvitamin D3 (22(OH)D3) is a metabolite of Vitamin D3, a crucial hormone involved in a myriad of physiological processes, including calcium homeostasis, immune modulation, and cell proliferation and differentiation.[1][2][3][4] Like other active forms of vitamin D, 22(OH)D3 is known to exert its biological effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the transcription of numerous target genes.[5][6][7] Understanding the cellular responses to 22(OH)D3 is critical for elucidating its therapeutic potential in various diseases, including cancer and autoimmune disorders.
Flow cytometry is a powerful and high-throughput technique that allows for the rapid and quantitative analysis of multiple physical and chemical characteristics of individual cells within a heterogeneous population. This application note provides detailed protocols for utilizing flow cytometry to assess key cellular responses to 22(OH)D3 treatment, including apoptosis, cell cycle progression, and changes in immune cell surface marker expression (immunophenotyping).
Signaling Pathway of this compound
The biological effects of this compound are primarily mediated through its interaction with the Vitamin D Receptor (VDR). Upon binding to 22(OH)D3 in the cytoplasm, the VDR translocates to the nucleus. In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in critical cellular processes such as cell cycle regulation, apoptosis, and immune function.
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed protocols for analyzing cellular responses to 22(OH)D3 treatment using flow cytometry.
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[10] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[8][9]
Experimental Workflow
Caption: Workflow for apoptosis analysis.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO or ethanol) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Wash the cells twice with cold 1X Phosphate Buffered Saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][13] Vitamin D compounds have been shown to cause cell cycle arrest, typically at the G1 phase.[14][15]
Experimental Workflow
Caption: Workflow for cell cycle analysis.
Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described previously.
-
Wash the cells once with cold 1X PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with cold 1X PBS.
-
Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Collect data for at least 20,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Immunophenotyping of Immune Cells
This protocol is designed to analyze changes in the expression of cell surface markers on immune cells (e.g., T cells, B cells, monocytes) following treatment with 22(OH)D3. Vitamin D is a known modulator of the immune system.[1][4][16]
Experimental Workflow
Caption: Workflow for immunophenotyping.
Protocol:
-
Cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque™).
-
Culture the PBMCs in complete RPMI-1640 medium.
-
Treat the cells with 22(OH)D3 and a vehicle control for the desired duration.
-
-
Antibody Staining:
-
Harvest the cells and wash them twice with cold FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
Resuspend the cells in FACS buffer and block Fc receptors by adding Fc block reagent and incubating for 10 minutes at 4°C.
-
Add a cocktail of fluorochrome-conjugated antibodies against desired cell surface markers (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD14 for monocytes; and activation/differentiation markers like CD25, CD69, HLA-DR).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a multi-color flow cytometer.
-
Use single-color controls for compensation setup and fluorescence minus one (FMO) controls for accurate gating.
-
Data Presentation
The quantitative data obtained from the flow cytometry experiments can be summarized in tables for easy comparison.
Table 1: Apoptosis Analysis of Cancer Cells Treated with this compound for 48 hours
| Treatment Concentration | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 |
| 10 nM 22(OH)D3 | 88.7 ± 3.4 | 6.8 ± 1.2 | 3.5 ± 0.7 |
| 100 nM 22(OH)D3 | 75.4 ± 4.5 | 15.3 ± 2.8 | 8.1 ± 1.5 |
| 1 µM 22(OH)D3 | 52.1 ± 5.8 | 30.7 ± 4.1 | 15.9 ± 3.2 |
Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound for 48 hours
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.3 ± 2.9 | 30.1 ± 1.8 | 14.6 ± 1.2 |
| 10 nM 22(OH)D3 | 62.8 ± 3.5 | 25.4 ± 2.1 | 11.8 ± 1.0 |
| 100 nM 22(OH)D3 | 74.1 ± 4.1 | 18.2 ± 2.5 | 7.7 ± 0.9 |
| 1 µM 22(OH)D3 | 85.6 ± 3.8 | 9.5 ± 1.7 | 4.9 ± 0.6 |
Table 3: Immunophenotyping of Human PBMCs Treated with this compound for 72 hours
| Treatment Concentration | % CD4+CD25+ T Cells | % CD8+ T Cells | % CD19+ B Cells |
| Vehicle Control | 5.2 ± 0.8 | 28.9 ± 2.5 | 10.5 ± 1.3 |
| 10 nM 22(OH)D3 | 8.7 ± 1.1 | 27.5 ± 2.2 | 9.8 ± 1.1 |
| 100 nM 22(OH)D3 | 15.4 ± 1.9 | 25.1 ± 2.8 | 8.2 ± 0.9 |
| 1 µM 22(OH)D3 | 22.3 ± 2.5 | 22.8 ± 3.1 | 6.5 ± 0.7 |
Conclusion
Flow cytometry offers a robust and versatile platform for investigating the cellular effects of this compound. The protocols outlined in this application note provide a framework for assessing its impact on apoptosis, cell cycle progression, and immune cell phenotype. These methods are essential for preclinical research and drug development efforts aimed at harnessing the therapeutic potential of vitamin D analogs.
References
- 1. amhsr.org [amhsr.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Immunomodulatory actions of vitamin D in various immune-related disorders: a comprehensive review [frontiersin.org]
- 4. ijmb.in [ijmb.in]
- 5. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin D - Wikipedia [en.wikipedia.org]
- 7. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry Protocol [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Vitamin D’s Effect on Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 22-Hydroxyvitamin D3 HPLC Co-elution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering co-elution issues during the HPLC analysis of 22-Hydroxyvitamin D3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific experimental challenges.
Troubleshooting Guide: Resolving this compound Co-elution
Co-elution of this compound with other vitamin D metabolites or matrix components is a common challenge in HPLC analysis due to their structural similarities. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Poor resolution between this compound and other Vitamin D3 metabolites.
Symptom: Overlapping or fused peaks for this compound and other metabolites like 20(S)-hydroxyvitamin D3, 20,22(S)-dihydroxyvitamin D3, or 25-hydroxyvitamin D3, leading to inaccurate quantification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Column Selectivity | Standard C18 columns may not provide sufficient selectivity. Consider using columns with alternative chemistries such as Pentafluorophenyl (PFP) or Cyano (CN) phases, which offer different interaction mechanisms and can improve the separation of structurally similar isomers.[1] |
| Suboptimal Mobile Phase Composition | The organic modifier and aqueous phase ratio can significantly impact resolution. Systematically vary the mobile phase composition. For reversed-phase HPLC, experiment with different organic modifiers like acetonitrile (B52724) and methanol (B129727), or a combination of both. Adjusting the percentage of the organic modifier can alter the elution profile.[2][3] |
| Isocratic Elution Insufficiency | An isocratic mobile phase may not have the power to separate closely eluting compounds. Implement a gradient elution with a shallow gradient around the expected retention time of this compound. This can enhance the separation between closely related compounds.[1] |
| Inappropriate Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity. Experiment with adjusting the column temperature. A change of a few degrees can sometimes significantly improve resolution.[1] |
Problem: Co-elution of this compound with matrix components from biological samples.
Symptom: A broad or distorted peak for this compound, or a baseline that does not return to zero, indicating interference from the sample matrix.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Sample Cleanup | Complex biological matrices can introduce a multitude of interfering substances. Enhance the sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) , Liquid-Liquid Extraction (LLE) , or protein precipitation can effectively remove interfering components before HPLC analysis.[4][5] |
| Matrix Effects in Mass Spectrometry Detection | Co-eluting matrix components can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification. Improve chromatographic separation to ensure this compound elutes in a region free of significant matrix interference. The use of a deuterated internal standard can also help to correct for matrix effects.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: Due to their similar structures, other hydroxylated vitamin D3 metabolites are the most common co-eluting compounds. These include 20(S)-hydroxyvitamin D3, 20,22(S)-dihydroxyvitamin D3, and to a lesser extent, the more abundant 25-hydroxyvitamin D3.[6][7] Epimers of these compounds can also pose a separation challenge.[1][8]
Q2: How can I confirm the identity of a peak suspected to be this compound?
A2: The most reliable method for peak identification is to use a certified reference standard of this compound. Spiking the sample with the standard should result in an increase in the height of the corresponding peak. For definitive identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is recommended.[4]
Q3: Can the choice of internal standard affect the resolution of this compound?
A3: While an internal standard is crucial for accurate quantification, its choice does not directly affect the chromatographic resolution of this compound from other compounds. However, it is important to select an internal standard that is chromatographically resolved from this compound and any other potential interferences. A deuterated form of this compound is often an ideal choice as it co-elutes with the analyte but is distinguishable by mass spectrometry.[1]
Q4: What is the "isotope effect" and can it cause issues with deuterated internal standards?
A4: The "isotope effect" can sometimes cause a slight chromatographic separation between a deuterated internal standard and the non-deuterated analyte due to the difference in mass.[1] While this separation is usually minimal, it is important to be aware of this phenomenon and ensure that the integration parameters are set correctly to account for both peaks if they are not perfectly co-eluting.
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Vitamin D3 Metabolites
This protocol is a general starting point for the separation of vitamin D3 metabolites, including this compound, and can be optimized further.
-
LC System: Agilent 1200 series or equivalent.[1]
-
Column: PFP (Pentafluorophenyl) column (e.g., 150 mm x 4.6 mm, 2.7 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Methanol with 0.1% formic acid.[1]
-
Gradient: Start with a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate the column. A shallow gradient around the elution time of the target analyte is recommended.[1]
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 - 20 µL.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for cleaning up biological samples before HPLC analysis.
-
Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition the cartridge by passing methanol followed by equilibration with water.
-
Load the Sample: Load the pre-treated sample (e.g., serum after protein precipitation with acetonitrile) onto the SPE cartridge.[5]
-
Wash the Cartridge: Wash the cartridge with a weak organic solvent (e.g., 10-20% methanol in water) to remove polar interferences.
-
Elute the Analyte: Elute the this compound and other vitamin D metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection into the HPLC system.
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues in HPLC.
Caption: A typical sample preparation workflow for biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of 22-Hydroxyvitamin D3 by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 22-Hydroxyvitamin D3 using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for developing an LC-MS/MS method for this compound?
A1: Developing a robust LC-MS/MS method for a novel analyte like this compound involves a systematic approach. Start by determining the precursor ion, which will be the protonated molecule [M+H]⁺. For this compound (molecular formula: C₂₇H₄₄O₂), the molecular weight is approximately 400.6 g/mol , so the precursor ion will be around m/z 401.3. Next, perform product ion scans to identify characteristic fragment ions. Based on the fragmentation patterns of similar dihydroxylated vitamin D3 isomers, you can expect to see product ions resulting from the loss of water molecules and cleavage of the side chain.[1] Finally, optimize the collision energy for each transition to maximize the signal intensity of the product ions.[2]
Q2: Are there any commercially available standards for this compound?
A2: As of the latest information, specific, certified reference standards for this compound may not be as readily available as those for more common metabolites like 25-hydroxyvitamin D3. You may need to have it custom synthesized or inquire with specialized chemical suppliers. A study has documented the production of this compound using cytochrome P450scc (CYP11A1), which could be a potential route for in-house production of a reference material.[3]
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization is a common strategy to improve the ionization efficiency and sensitivity of vitamin D metabolites, especially for those present at low concentrations.[4][5] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) react with the cis-diene moiety of the vitamin D structure, leading to a significant increase in signal intensity in the mass spectrometer.[5] For initial method development, you can attempt analysis without derivatization, but if sensitivity is an issue, derivatization is a highly recommended approach.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Cause:
-
Suboptimal Ionization: this compound, like other vitamin D metabolites, may have poor ionization efficiency in its native form.
-
Inefficient Fragmentation: The collision energy may not be optimized for the selected MRM transitions.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.[5]
Troubleshooting Steps:
-
Optimize Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal of the precursor ion.
-
Collision Energy Ramp: Perform a collision energy optimization experiment by ramping the collision energy over a range (e.g., 10-50 eV) and monitoring the intensity of the product ions to find the optimal value for each transition.[2]
-
Consider Derivatization: If sensitivity remains low, consider using a derivatizing agent like PTAD to enhance ionization.[5]
-
Improve Sample Preparation: Implement a more rigorous sample preparation method, such as supported liquid extraction (SLE) or solid-phase extraction (SPE), to remove interfering matrix components.
-
Evaluate Different Ionization Techniques: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) can sometimes provide better sensitivity for certain vitamin D metabolites.[6]
Issue 2: Poor Chromatographic Peak Shape or Resolution
Possible Cause:
-
Inappropriate Column Chemistry: The choice of stationary phase is critical for the separation of structurally similar vitamin D isomers.
-
Suboptimal Mobile Phase Composition: The mobile phase composition and gradient profile may not be suitable for this compound.
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing.
Troubleshooting Steps:
-
Column Selection: A C18 column is a good starting point. However, for better separation of isomers, consider columns with different selectivities, such as a pentafluorophenyl (PFP) or a chiral column.
-
Mobile Phase Optimization: Experiment with different mobile phase compositions. A common mobile phase for vitamin D analysis is a gradient of methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) formate (B1220265) in water.[7]
-
Gradient Adjustment: Modify the gradient slope and duration to improve the separation of the analyte from other components.
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Check for System Issues: Ensure there are no leaks in the LC system and that the column is not clogged.
Quantitative Data Summary
The following tables provide proposed and comparative quantitative data for setting up an LC-MS/MS method for this compound.
Table 1: Predicted MRM Transitions and Optimized Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Proposed Cone Voltage (V) |
| This compound | 401.3 | 383.3 ([M+H-H₂O]⁺) | 15 - 25 | 20 - 30 |
| 365.3 ([M+H-2H₂O]⁺) | 20 - 30 | 20 - 30 | ||
| 257.3 (Side-chain cleavage) | 30 - 40 | 20 - 30 |
Note: These are predicted values and should be optimized experimentally.
Table 2: Comparative LC-MS/MS Parameters for Dihydroxylated Vitamin D3 Analogs
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | Cone Voltage (V) | Reference |
| 25-hydroxyvitamin D3 | 383.2 | 91.0 | 52 | 107.0 | 32 | 28 | [7] |
| 1α,25-dihydroxyvitamin D3 | 417.3 | 135.1 | 38 | 363.3 | 20 | 32 | [7] |
| 24R,25-dihydroxyvitamin D3 | 417.3 | 107.1 | 42 | 363.3 | 24 | 32 | [7] |
Experimental Protocols
Detailed Methodology: Sample Preparation (Supported Liquid Extraction)
This protocol is a general guideline and may require optimization for your specific matrix.
-
Sample Aliquoting: Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., a deuterated analog of a similar vitamin D metabolite) to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Supported Liquid Extraction (SLE): Load the supernatant onto a 96-well SLE plate. Apply a brief vacuum to facilitate the absorption of the liquid into the sorbent.
-
Elution: Add 1 mL of an elution solvent (e.g., 95:5 dichloromethane:isopropanol) to each well and allow it to percolate through the sorbent under gravity.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Detailed Methodology: Proposed LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-9 min: Hold at 95% B
-
9.1-12 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor the transitions listed in Table 1. Optimize collision energies and cone voltage for your specific instrument.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Technical Support Center: Synthesis of Pure 22-Hydroxyvitamin D3
Welcome to the technical support center for the synthesis of pure 22-Hydroxyvitamin D3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in synthesizing this vitamin D3 metabolite.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound in the Enzymatic Reaction
Question: My enzymatic reaction with CYP11A1 is showing a low overall yield of hydroxylated products, or the desired this compound is a very minor component. What are the possible causes and solutions?
Answer:
Low yields of this compound can stem from several factors related to the enzymatic activity of Cytochrome P450scc (CYP11A1) and the reaction conditions. The primary challenge is that CYP11A1 can produce a variety of hydroxylated vitamin D3 derivatives, with 20S-hydroxyvitamin D3 often being the major product.[1][2]
Troubleshooting Steps:
-
Enzyme Activity:
-
Verify Enzyme Purity and Activity: Ensure the CYP11A1 enzyme preparation is active. If possible, perform an activity assay with a standard substrate like cholesterol.
-
Optimize Redox Partners: The efficiency of CYP11A1 depends on its redox partners, adrenodoxin (B1173346) and adrenodoxin reductase. Ensure these components are present in optimal ratios and are fully functional.
-
-
Reaction Conditions:
-
Substrate Solubility: Vitamin D3 is lipophilic and has low aqueous solubility. Ensure the substrate is adequately solubilized to be accessible to the enzyme. The use of cyclodextrins can enhance solubility.
-
Cofactor Concentration: Ensure a sufficient concentration of NADPH, the ultimate electron donor for the reaction.
-
Incubation Time and Temperature: Optimize the incubation time and temperature. Prolonged incubation might lead to the formation of di- and tri-hydroxylated byproducts.[1] Monitor the reaction progress at different time points to determine the optimal duration for maximizing the this compound yield.
-
pH and Buffer Conditions: Maintain a stable and optimal pH for the enzyme, typically around 7.4.
-
-
Regioselectivity of Hydroxylation:
-
CYP11A1 naturally favors hydroxylation at the C20 position.[2] While significantly altering the enzyme's regioselectivity is challenging without protein engineering, subtle changes in reaction conditions (e.g., substrate concentration, presence of organic co-solvents) might slightly influence the product ratio. However, literature primarily points to 22-hydroxylation being a minor pathway.[3]
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Difficulty in Separating this compound from Other Isomers by HPLC
Question: I am having trouble achieving baseline separation of this compound from other hydroxylated vitamin D3 isomers, particularly 20S-hydroxyvitamin D3, using reverse-phase HPLC. What can I do to improve the separation?
Answer:
The structural similarity of hydroxylated vitamin D3 isomers makes their separation by HPLC challenging, often resulting in co-elution.[4] Optimizing your chromatographic conditions is key to achieving the desired purity.
Troubleshooting Steps:
-
Column Selection:
-
Stationary Phase: While C18 columns are common, consider using a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These can offer different interactions with the analytes, potentially improving resolution.
-
Particle Size and Column Dimensions: Using a column with smaller particle size (e.g., sub-2 µm for UHPLC) and a longer column length can significantly increase theoretical plates and improve separation efficiency.
-
-
Mobile Phase Optimization:
-
Solvent Composition: Fine-tune the ratio of your organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention times and improve separation.
-
Solvent Type: Switching between acetonitrile and methanol (B129727) can alter selectivity. Methanol is generally a stronger solvent for vitamin D derivatives.
-
Additives: The addition of small amounts of additives like formic acid or trifluoroacetic acid can improve peak shape, but be mindful of their effect on mass spectrometry if used for detection.
-
-
Flow Rate and Temperature:
-
Lower Flow Rate: Reducing the flow rate can increase the efficiency of the separation.
-
Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.
-
-
Alternative Chromatographic Techniques:
-
Normal-Phase HPLC: While less common, normal-phase chromatography can offer a different selectivity profile and may be effective for separating these isomers.
-
Two-Dimensional LC (2D-LC): For very complex mixtures, a 2D-LC approach with orthogonal separation mechanisms (e.g., reverse-phase followed by normal-phase or using columns with different selectivities) can provide superior resolving power.[5]
-
HPLC Optimization Workflow:
Caption: Workflow for optimizing HPLC separation of vitamin D3 isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts to expect in the enzymatic synthesis of this compound using CYP11A1?
A1: The enzymatic reaction of vitamin D3 with CYP11A1 produces a mixture of hydroxylated metabolites. The major products are typically 20S-hydroxyvitamin D3 [20(OH)D3] and 20S,23-dihydroxyvitamin D3 [20,23(OH)2D3].[1] Minor products include 17-hydroxyvitamin D3, 17,20-dihydroxyvitamin D3, 17,20,23-trihydroxyvitamin D3, and 20S,22-dihydroxyvitamin D3, in addition to the desired this compound.[1]
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by observing the number and relative areas of peaks.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass and confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the position of the hydroxyl group. 2D NMR techniques like COSY, HSQC, and HMBC are crucial for assigning all protons and carbons and confirming the connectivity, thus definitively identifying the isomer.[2][6]
Q3: What are the best practices for storing pure this compound to prevent degradation?
A3: Vitamin D and its hydroxylated metabolites are sensitive to light, oxygen, and temperature.[7][8] For long-term storage, it is recommended to:
-
Store the purified compound as a solid or in an organic solvent (e.g., ethanol (B145695), acetonitrile) at -80°C.
-
Protect from light by using amber vials or wrapping containers in aluminum foil.
-
To minimize oxidation, solutions can be purged with an inert gas like argon or nitrogen before sealing.
-
Avoid repeated freeze-thaw cycles by aliquoting the sample into smaller, single-use vials.
Q4: Can I use chemical synthesis instead of an enzymatic approach to produce this compound?
A4: While chemical synthesis of various vitamin D analogs is possible, the stereoselective introduction of a hydroxyl group at the C22 position of the vitamin D3 side chain is challenging.[4] Enzymatic synthesis using CYP11A1 is often preferred for its high regio- and stereoselectivity, despite the challenges with product mixtures. Chemical synthesis routes for other hydroxylated vitamin D analogs are often multi-step and may have low overall yields.
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol is a general guideline based on published methods. Optimization will be required for specific laboratory conditions.
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, prepare a buffer solution (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Add the redox partners: adrenodoxin and adrenodoxin reductase.
-
Add CYP11A1 enzyme to the desired final concentration.
-
Prepare the substrate, Vitamin D3, by dissolving it in a suitable solvent (e.g., ethanol or a cyclodextrin (B1172386) solution) to ensure its solubility in the aqueous reaction mixture.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a solution of NADPH.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress over time by taking aliquots, quenching the reaction (e.g., with a strong acid or by solvent extraction), and analyzing by HPLC.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction at the optimal time point by adding a quenching agent.
-
Extract the products from the aqueous reaction mixture using an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Pool the organic layers and evaporate the solvent under reduced pressure.
-
-
Purification by HPLC:
-
Dissolve the dried extract in the HPLC mobile phase.
-
Perform preparative or semi-preparative HPLC using a suitable column (e.g., C18 or phenyl-hexyl) and an optimized mobile phase gradient (e.g., a gradient of acetonitrile in water).
-
Collect fractions corresponding to the this compound peak, guided by a UV detector.
-
-
Characterization:
-
Confirm the identity and purity of the collected fractions using LC-MS and NMR as described in the FAQs.
-
Quantitative Data Summary
The following table summarizes typical (hypothetical, for illustrative purposes) quantitative data from a this compound synthesis experiment. Actual results will vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Enzymatic Reaction | ||
| Initial Vitamin D3 Conc. | 100 µM | |
| CYP11A1 Concentration | 1 µM | |
| Incubation Time | 4 hours | Optimization is crucial. |
| Conversion Rate | ~30% | Based on remaining Vitamin D3. |
| Product Distribution (of converted substrate) | ||
| 20S-hydroxyvitamin D3 | ~60% | Major byproduct. |
| 20S,23-dihydroxyvitamin D3 | ~20% | Second major byproduct. |
| This compound | ~5% | Desired product. |
| Other di- and tri-hydroxylated products | ~15% | |
| Purification | ||
| HPLC Column | Phenyl-hexyl, 5 µm, 4.6 x 250 mm | |
| Mobile Phase | Acetonitrile/Water Gradient | |
| Purity after 1st HPLC run | >90% | |
| Purity after 2nd HPLC run | >98% | May be necessary for high purity. |
| Overall Yield | <1% | Reflects the challenges of this synthesis. |
References
- 1. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The practical synthesis of vitamin D analogs: a challenge for process research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of a solid phase extraction and a two-dimensional LC-UV method for the analysis of vitamin D3 and its isomers in olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 22-Hydroxyvitamin D3 in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 22-Hydroxyvitamin D3 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Limited direct data exists on the stability of this compound. The following guidance is largely extrapolated from comprehensive studies on Vitamin D3 (cholecalciferol). Researchers should consider these recommendations as a starting point and perform specific stability studies for their unique formulations and conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the primary factors that could be causing this instability?
A1: this compound, similar to other vitamin D analogs, is susceptible to degradation from several factors in aqueous solutions.[1][2][3][4][5] The most significant contributors to instability are:
-
Exposure to Light: Ultraviolet (UV) radiation can cause isomerization of the vitamin D molecule, leading to the formation of inactive isomers such as tachysterol (B196371) and lumisterol.[6]
-
Presence of Oxygen: Oxidation is a major degradation pathway, often accelerated by the presence of metal ions.[1][5]
-
Temperature: Elevated temperatures increase the rate of chemical degradation.
-
pH: Acidic conditions (pH below 5) have been shown to significantly decrease the stability of vitamin D3 in aqueous solutions.[1]
-
Presence of Metal Ions: Metal ions, such as ferrous (Fe2+) and cupric (Cu2+) ions, can catalyze oxidative degradation.[1][5]
Q2: What are the visible signs of this compound degradation in my aqueous solution?
A2: Visual inspection alone is often insufficient to detect early stages of degradation. The most reliable method is analytical quantification using techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound and the appearance of new peaks are indicative of degradation. In some cases, a change in the color or clarity of the solution may occur at advanced stages of degradation, but this is not a reliable early indicator.
Q3: How can I improve the stability of my this compound aqueous solutions?
A3: Several strategies can be employed to enhance the stability of this compound in aqueous media:
-
Light Protection: Store solutions in amber or opaque containers to protect them from light.[7]
-
Inert Atmosphere: Purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Temperature Control: Store solutions at recommended low temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or lower), to slow down degradation kinetics.
-
pH Adjustment: Maintain the pH of the aqueous solution above 5, as vitamin D3 is most stable in the pH range of 5 to 8.[1]
-
Use of Stabilizers: Incorporate antioxidants and chelating agents into your formulation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Rapid loss of this compound potency | Exposure to light | - Store solutions in amber vials or wrap containers in aluminum foil.- Minimize exposure to ambient light during handling. |
| Presence of oxygen | - Degas the solvent before preparing the solution.- Sparge the solution with nitrogen or argon before sealing the container.- Use sealed containers with minimal headspace. | |
| Inappropriate temperature | - Store stock solutions and dilutions at or below recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).- Avoid repeated freeze-thaw cycles. | |
| Incorrect pH | - Measure the pH of your aqueous solution.- Adjust the pH to be within the optimal range of 5-8 using appropriate buffers.[1] | |
| Contamination with metal ions | - Use high-purity water and reagents.- Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the solution to sequester metal ions.[1][8] | |
| Inconsistent results between experiments | Degradation during sample preparation or analysis | - Prepare fresh dilutions for each experiment.- Use a validated, stability-indicating analytical method (e.g., HPLC-UV) to accurately quantify the active compound and its degradants.[2] |
| Precipitation of this compound | Poor solubility in the aqueous medium | - Consider the use of co-solvents (e.g., ethanol (B145695), propylene (B89431) glycol) or surfactants to improve solubility.- Prepare a more concentrated stock solution in an organic solvent and dilute it into the aqueous medium just before use. |
Data on Stabilizer Efficacy for Vitamin D3 (as a proxy for this compound)
The following table summarizes the stabilizing effects of various additives on Vitamin D3 in aqueous solutions, which can be a useful reference for formulating this compound solutions.
| Stabilizer | Concentration | Observed Effect on Vitamin D3 Stability | Reference |
| EDTA | 0.1 - 1.0 mg/mL | Significantly reduced degradation in the presence of metal ions. Showed the most significant stabilizing effect among tested additives. | [1] |
| Ascorbic Acid | 0.5 - 2.0 mg/mL | Demonstrated antioxidant activity, protecting against oxidative degradation, especially in the presence of copper ions. | [1] |
| Citric Acid | Various | Showed a stabilizing effect, likely through a combination of chelation and antioxidant properties. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
-
Solvent Preparation: Use high-purity, deionized water. To remove dissolved oxygen, sparge the water with an inert gas (e.g., nitrogen) for at least 30 minutes.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like ethanol or methanol (B129727), as it is more stable in non-aqueous solutions.[5]
-
Aqueous Solution Preparation:
-
To the degassed water, add the desired stabilizers. For example, add EDTA to a final concentration of 0.5 mg/mL and ascorbic acid to a final concentration of 1.0 mg/mL.
-
Adjust the pH of the solution to between 6.0 and 7.0 using a suitable buffer system.
-
Spike the aqueous solution with the this compound stock solution to achieve the desired final concentration. Ensure the volume of the organic solvent from the stock solution is minimal to avoid precipitation.
-
-
Storage: Dispense the final solution into amber glass vials, purge the headspace with inert gas, and seal tightly. Store at the appropriate temperature (e.g., 4°C).
Protocol 2: Stability Indicating HPLC-UV Method for this compound
This protocol is adapted from methods for Vitamin D3 analysis and should be validated for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A mixture of methanol and water is a common mobile phase for vitamin D analogs. The exact ratio should be optimized to achieve good separation of this compound from its potential degradants.
-
Detection: The UV detection wavelength should be set at the maximum absorbance for this compound (likely around 265 nm, similar to Vitamin D3).[9]
-
Sample Preparation: Dilute the aqueous solution of this compound with the mobile phase to a concentration within the linear range of the calibration curve.
-
Analysis: Inject the sample and monitor the chromatogram for the this compound peak and any new peaks that may indicate degradation products.
-
Quantification: Use a calibration curve prepared with known concentrations of a this compound reference standard to quantify the amount remaining in the stability samples over time.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products | Semantic Scholar [semanticscholar.org]
- 5. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hspublishing.org [hspublishing.org]
preventing photodegradation of 22-Hydroxyvitamin D3 during experiments
Welcome to the technical support center for 22-Hydroxyvitamin D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing photodegradation and addressing common challenges during experiments with this vitamin D analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to light?
A1: this compound is a metabolite of vitamin D3, produced through the action of the enzyme CYP11A1. Like its parent compound, vitamin D3, it possesses a conjugated triene system in its B-ring, which acts as a chromophore. This chromophore readily absorbs ultraviolet (UV) radiation, particularly in the UVB range (290-315 nm), making the molecule susceptible to photodegradation.[1] This light-induced degradation can lead to the formation of various inactive photoproducts, compromising the integrity and activity of the compound in your experiments.[2][3]
Q2: What are the primary products of vitamin D3 photodegradation?
A2: When exposed to sunlight or UV radiation, vitamin D3 is known to degrade into several photoproducts, including 5,6-transvitamin D3, suprasterol I, and suprasterol II.[1] It is highly probable that this compound undergoes a similar degradation pathway due to the shared chromophoric structure.
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound at -20°C or below in a tightly sealed, amber-colored vial to protect it from light and moisture. For short-term storage and in-use solutions, refrigeration at 2-8°C is advisable, always ensuring protection from light.
Q4: How can I prepare and handle solutions of this compound to minimize photodegradation?
A4: All work with this compound solutions should be performed under subdued light conditions. Use amber-colored vials or wrap containers in aluminum foil.[4] When preparing stock solutions, use a solvent in which the compound is stable, such as ethanol (B145695) or DMSO.[2] For cell culture experiments, prepare dilutions immediately before use and minimize the exposure of the media containing the compound to light.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed | Degradation of this compound: The compound may have degraded due to exposure to light, improper storage, or multiple freeze-thaw cycles. | 1. Verify Compound Integrity: Use HPLC with UV detection (at ~265 nm) to check the purity of your stock solution. 2. Implement Light Protection: Handle all solutions in a dark room or under a yellow safety light. Use amber vials or foil-wrapped tubes. 3. Proper Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Low Receptor Expression: The target cells may have low expression levels of the Vitamin D Receptor (VDR). | 1. Confirm VDR Expression: Perform Western blot or qPCR to confirm VDR expression in your cell line. 2. Use a VDR-positive Control Cell Line: Include a cell line known to be responsive to vitamin D analogs as a positive control. | |
| High variability between replicate experiments | Inconsistent Light Exposure: Even brief exposure to ambient lab lighting can cause significant degradation, leading to variability. | 1. Standardize Light Conditions: Ensure all experimental steps, from solution preparation to cell treatment, are performed under consistent, subdued lighting. 2. Use a Dark Room: Whenever possible, perform critical steps in a dark room. |
| Pipetting Errors: Inaccurate pipetting of small volumes of concentrated stock solutions can lead to large variations in final concentrations. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Serial Dilutions: Prepare a series of dilutions to avoid pipetting very small volumes. | |
| Unexpected peaks in HPLC analysis | Photodegradation Products: New peaks may correspond to photoproducts of this compound. | 1. Analyze a Light-Exposed Sample: Intentionally expose a sample to UV light and run it on HPLC to identify the retention times of degradation products. 2. Optimize Storage and Handling: Re-evaluate your light protection procedures to prevent further degradation. |
| Low signal in VDR activation assays (e.g., Luciferase Reporter Assay) | Suboptimal Assay Conditions: The concentration of the compound, incubation time, or cell density may not be optimal. | 1. Perform Dose-Response and Time-Course Experiments: Determine the optimal concentration and incubation time for your specific cell line and assay. 2. Optimize Cell Seeding Density: Ensure a consistent and optimal number of cells are seeded in each well. |
Data on Photodegradation of Vitamin D3 (as a proxy for this compound)
Disclaimer: The following data is for Vitamin D3, a closely related analog of this compound. Due to the shared chromophore, similar degradation patterns are expected, but these values should be considered as an estimation.
Table 1: Effect of Light on the Stability of Vitamin D3 in Aqueous Solution at 25°C [5]
| Time (hours) | Remaining Vitamin D3 (%) - Protected from Light | Remaining Vitamin D3 (%) - Exposed to Light |
| 0 | 100 | 100 |
| 1 | 98 | 92 |
| 2 | 96 | 85 |
| 4 | 93 | 73 |
| 6 | 90 | 62 |
Table 2: Effect of Temperature on the Stability of Vitamin D3 in Aqueous Solution (Protected from Light) [5]
| Time (hours) | Remaining Vitamin D3 (%) at 4°C | Remaining Vitamin D3 (%) at 25°C | Remaining Vitamin D3 (%) at 40°C |
| 0 | 100 | 100 | 100 |
| 24 | 99 | 95 | 88 |
| 48 | 98 | 91 | 78 |
| 72 | 97 | 87 | 69 |
| 96 | 96 | 83 | 61 |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound while minimizing photodegradation.
Materials:
-
This compound (powder)
-
Anhydrous ethanol or DMSO
-
Amber-colored glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Perform all steps in a dark room or under a yellow safety light.
-
Weigh the desired amount of this compound powder in an amber vial.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 1 mM).
-
Vortex the vial until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: VDR Competitive Binding Assay[6]
Objective: To determine the relative affinity of this compound for the Vitamin D Receptor (VDR).
Materials:
-
Recombinant human VDR
-
[³H]-Calcitriol (radioligand)
-
This compound
-
Unlabeled Calcitriol (for standard curve)
-
Assay buffer
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and unlabeled Calcitriol.
-
In a microcentrifuge tube, incubate recombinant VDR with a fixed concentration of [³H]-Calcitriol and varying concentrations of the test compound or unlabeled Calcitriol.
-
Incubate for 2-4 hours at 4°C with gentle agitation.
-
Add hydroxylapatite slurry to each tube to bind the VDR-ligand complex and incubate for 15 minutes at 4°C.
-
Centrifuge the tubes and discard the supernatant.
-
Wash the pellet three times with wash buffer.
-
Resuspend the final pellet in scintillation fluid and measure radioactivity.
-
Calculate the IC₅₀ value from a competitive binding curve.
Visualizations
Caption: Vitamin D Receptor (VDR) Signaling Pathway for this compound.
Caption: General Experimental Workflow for In Vitro Testing of this compound.
References
Technical Support Center: Enzymatic Synthesis of 22-Hydroxyvitamin D3
Welcome to the technical support center for the enzymatic synthesis of 22-Hydroxyvitamin D3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this bioconversion process.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the enzymatic synthesis of this compound, particularly when using cytochrome P450 CYP11A1.
Q1: Why is the overall yield of this compound unexpectedly low?
A low yield of this compound can stem from several factors. It is important to note that this compound [22(OH)D3] is often a minor product of the enzymatic reaction with CYP11A1, with 20S-hydroxyvitamin D3 [20(OH)D3] being the major metabolite.[1][2][3] The reaction can further proceed to di- and tri-hydroxylated products.[4] A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Enzyme Activity: Confirm that your CYP11A1 enzyme is active. Enzyme instability can be a significant factor in low product yield.
-
Ensure Proper Redox Partner Function: CYP11A1 requires its redox partners, adrenodoxin (B1173346) and adrenodoxin reductase, for electron transfer.[5][6] Suboptimal concentrations or inactivity of these partners will severely limit your product yield.
-
Check Substrate Solubility and Concentration: Vitamin D3 is poorly soluble in aqueous solutions.[7] Inadequate solubilization can lead to low substrate availability for the enzyme.
-
Optimize Reaction Conditions: Factors such as pH, temperature, and incubation time can significantly impact enzyme activity and product formation.
-
Assess Product Inhibition: High concentrations of the primary product, 20(OH)D3, may compete with the substrate for further hydroxylation, potentially limiting the formation of 22(OH)D3.
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"Low_Yield" -> "Verify_Enzyme" [label="Start Here"]; "Verify_Enzyme" -> "Check_Redox"; "Check_Redox" -> "Substrate_Solubility"; "Substrate_Solubility" -> "Optimize_Conditions"; "Optimize_Conditions" -> "Product_Inhibition"; } dot Caption: Troubleshooting workflow for low this compound yield.
Q2: How can I determine if my CYP11A1 enzyme is active and stable?
Enzyme activity can be assessed through a functional assay, and its stability can be monitored over time.
Troubleshooting Steps:
-
Perform an Enzyme Activity Assay: Use a standard substrate for CYP11A1, such as cholesterol or 22R-hydroxycholesterol, to measure the production of pregnenolone.[8] This will confirm the general catalytic competence of your enzyme preparation.
-
Conduct a Time-Course Experiment: Monitor the formation of hydroxylated products over several hours. A rapid plateau in product formation may indicate enzyme instability.
-
Assess Purity and Integrity: Run your purified enzyme on an SDS-PAGE gel to check for degradation or contamination, which can affect activity.
Q3: My CYP11A1 seems to be active, but the yield of hydroxylated vitamin D3 is still low. What could be wrong with my redox partners?
The proper functioning and stoichiometry of the electron transfer chain are critical for CYP11A1 activity.
Troubleshooting Steps:
-
Verify Redox Partner Purity and Integrity: Run adrenodoxin and adrenodoxin reductase on an SDS-PAGE gel to ensure they are not degraded.
-
Optimize Redox Partner Concentrations: The ratio of CYP11A1 to its redox partners is crucial. Titrate the concentrations of adrenodoxin and adrenodoxin reductase to find the optimal ratio for your reaction. Adrenodoxin can act as an allosteric modulator of CYP11A1 substrate binding.[5][6]
-
Ensure NADPH Regeneration: The reaction consumes NADPH. If you are not using a regenerating system, ensure that the initial concentration of NADPH is not limiting.
dot graph "Redox_Partner_Optimization" { rankdir="TB"; node [shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", arrowhead="normal"];
"NADPH" [fillcolor="#FBBC05", fontcolor="#202124"]; "AdR" [label="Adrenodoxin Reductase"]; "Adx" [label="Adrenodoxin"]; "CYP11A1" [label="CYP11A1-VitaminD3"]; "Product" [label="22(OH)D3 + 20(OH)D3", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"NADPH" -> "AdR" [label="e-"]; "AdR" -> "Adx" [label="e-"]; "Adx" -> "CYP11A1" [label="e-"]; "CYP11A1" -> "Product"; } dot Caption: Electron transfer pathway for CYP11A1-mediated hydroxylation.
Q4: I suspect poor solubility of Vitamin D3 is the issue. How can I improve its availability in the reaction?
Vitamin D3 is highly lipophilic and has very low aqueous solubility.[7]
Troubleshooting Steps:
-
Use a Solubilizing Agent: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin, are effective at solubilizing vitamin D3 for enzymatic reactions.[9]
-
Incorporate into Liposomes: Reconstituting the enzyme and substrate into phospholipid vesicles can mimic the natural membrane environment of CYP11A1 and improve substrate presentation.
-
Test Different Solvents for Stock Solutions: While ethanol (B145695) is commonly used to dissolve vitamin D3, ensure the final concentration in the reaction mixture is low enough to not inhibit the enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the typical ratio of 20-Hydroxyvitamin D3 to this compound produced by CYP11A1?
20S-hydroxyvitamin D3 [20(OH)D3] is the major product of vitamin D3 hydroxylation by CYP11A1, while this compound [22(OH)D3] is a minor product.[1][2] The exact ratio can vary depending on the reaction conditions, but you should expect a significantly higher yield of 20(OH)D3.
Q2: Can other cytochrome P450 enzymes produce this compound?
While CYP11A1 is the primary enzyme reported to produce 22(OH)D3 from vitamin D3, other P450s are involved in different hydroxylation steps of vitamin D metabolism. However, they are not typically associated with 22-hydroxylation of the initial vitamin D3 substrate.
Q3: At what stage of a microbial bioconversion process should I add the vitamin D3 substrate?
For microbial bioconversions, the timing of substrate addition is critical. It is often beneficial to add the vitamin D3 after the microbial culture has reached a certain growth phase (e.g., mid-to-late exponential phase) to ensure sufficient biomass and enzyme expression.[10]
Q4: Can the expression of recombinant CYP11A1 in E. coli be challenging?
Yes, expressing membrane-associated proteins like CYP11A1 in E. coli can be challenging and may result in low yields or inclusion bodies. Troubleshooting steps may include optimizing codon usage, lowering induction temperature, and using a different expression host or vector.[11][12][13]
Data Presentation
Table 1: Kinetic Parameters of CYP11A1 with Vitamin D3 and its Metabolites
| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Reference |
| Vitamin D3 | 3.3 (in vesicles) | - | - | [14] |
| 20-hydroxyvitamin D3 | 0.15 (in vesicles) | - | - | [14] |
| 22R-hydroxycholesterol | 0.5 - 5 | - | - | [15] |
Note: Kinetic parameters can vary significantly based on the reaction system (e.g., in vesicles vs. with cyclodextrin) and the source of the enzyme.
Table 2: Solubility of Vitamin D3 in Various Solvents
| Solvent | Solubility (Mole Fraction at 298.2 K) | Classification | Reference |
| Water | 1.03 x 10⁻⁶ | Practically Insoluble | [7] |
| Ethanol | 1.77 x 10⁻¹ | Very Soluble | [7] |
| Propylene Glycol | 3.37 x 10⁻³ | Sparingly Soluble | [7] |
| DMSO | 7.23 x 10⁻³ | Sparingly Soluble | [7] |
| 2-(2-ethoxyethoxy)ethanol | 4.03 x 10⁻¹ | Very Soluble | [7] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human CYP11A1 from E. coli
This protocol is a general guideline and may require optimization.
-
Gene Synthesis and Cloning: Synthesize the human CYP11A1 gene with codon optimization for E. coli expression. Clone the gene into a suitable expression vector (e.g., pET vector) with an N-terminal His-tag.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet cell debris.
-
-
Purification:
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 250 mM imidazole).
-
Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 100 mM NaCl, 10% glycerol).
-
-
Purity Analysis: Analyze the purified protein by SDS-PAGE.
dot graph "Protein_Purification_Workflow" { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead="normal"];
"Transformation" -> "Expression"; "Expression" -> "Cell_Lysis" [label="Induction"]; "Cell_Lysis" -> "Purification" [label="Clarified Lysate"]; "Purification" -> "Analysis" [label="Eluted Protein"]; "Analysis" [label="SDS-PAGE Analysis", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: General workflow for recombinant CYP11A1 expression and purification.
Protocol 2: In Vitro Enzymatic Synthesis of this compound
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Purified CYP11A1 (e.g., 0.5-1 µM)
-
Purified adrenodoxin (e.g., 2-5 µM)
-
Purified adrenodoxin reductase (e.g., 0.5-1 µM)
-
Vitamin D3 (e.g., 50 µM) solubilized in 2-hydroxypropyl-β-cyclodextrin.
-
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM. An NADPH regenerating system can also be used.
-
-
Incubation: Incubate the reaction at 37°C for a desired period (e.g., 1-4 hours) with gentle shaking.
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic layer containing the vitamin D3 and its metabolites.
-
Repeat the extraction step.
-
-
Analysis:
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water).
-
Analyze the products by HPLC or LC-MS to identify and quantify this compound and other metabolites.
-
dot graph "Enzymatic_Assay_Workflow" { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", arrowhead="normal"];
"Reaction_Setup" [label="1. Prepare Reaction Mixture\n(Enzyme, Redox Partners, Substrate)"]; "Initiation" [label="2. Add NADPH"]; "Incubation" [label="3. Incubate at 37°C"]; "Termination" [label="4. Stop Reaction & Extract"]; "Analysis" [label="5. HPLC/LC-MS Analysis", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
"Reaction_Setup" -> "Initiation"; "Initiation" -> "Incubation"; "Incubation" -> "Termination"; "Termination" -> "Analysis"; } dot Caption: Workflow for the in vitro enzymatic hydroxylation assay.
References
- 1. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP11A1-derived vitamin D hydroxyderivatives as candidates for therapy of basal and squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox partner adrenodoxin induces substrate binding to steroidogenic cytochrome P450 11B2 and 11A1 by promoting a conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox partner adrenodoxin induces substrate binding to steroidogenic cytochrome P450 11B2 and 11A1 by promoting a conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® (β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex in Mouth-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 20S-hydroxyvitamin D3, noncalcemic product of CYP11A1 action on vitamin D3, exhibits potent antifibrogenic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 13. goldbio.com [goldbio.com]
- 14. Redox Partner Recognition and Selectivity of Cytochrome P450lin (CYP111A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
minimizing matrix effects in 22-Hydroxyvitamin D3 LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of 22-Hydroxyvitamin D3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to minimizing matrix effects during analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification. In biological matrices like serum or plasma, common sources of matrix effects for vitamin D metabolites include phospholipids (B1166683) and other endogenous lipids.[2][3] Failure to address these effects can result in erroneous concentration measurements.
Q2: What are the most common sources of matrix effects in serum or plasma samples for vitamin D analysis?
A2: The most significant contributors to matrix effects in the LC-MS/MS analysis of vitamin D metabolites in serum and plasma are phospholipids.[2][3] These lipids can co-elute with the analyte of interest and suppress its ionization in the mass spectrometer source. Other endogenous components, such as salts and other metabolites, can also contribute to matrix effects.
Q3: How can I reduce matrix effects during my sample preparation?
A3: Effective sample preparation is the most critical step in minimizing matrix effects. Common techniques include:
-
Protein Precipitation (PPT): A simple and common first step, often using acetonitrile (B52724) or methanol (B129727), to remove the bulk of proteins. However, PPT alone is often insufficient to remove phospholipids.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids. It is effective at removing many interfering compounds.[2]
-
Solid-Phase Extraction (SPE): A highly effective method for sample cleanup that can selectively isolate the analyte of interest while removing matrix components.[2][3]
-
Supported Liquid Extraction (SLE): A variation of LLE that uses a solid support, offering a more streamlined and automated workflow for removing interferences.[4]
-
Phospholipid Removal Plates/Cartridges: Specialized products, such as those using zirconia-coated silica, are designed to specifically target and remove phospholipids from the sample extract.[3]
Q4: What is the role of an internal standard, and which type is best for this compound analysis?
A4: An internal standard (IS) is a compound added to samples at a known concentration to correct for variability during sample preparation and analysis. The ideal IS for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterium (B1214612) or carbon-13 labeled this compound). A SIL IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same degree of matrix effects, thus providing the most accurate correction.
Q5: Can I use a different vitamin D metabolite as an internal standard for this compound?
A5: While structurally similar compounds are sometimes used as internal standards, it is not ideal. Different metabolites may have different extraction recoveries and ionization efficiencies, which can lead to inaccurate quantification. A stable isotope-labeled internal standard of this compound is strongly recommended for the most accurate results.
Q6: How can chromatographic conditions be optimized to minimize matrix effects?
A6: Chromatographic separation plays a key role in reducing matrix effects by separating the analyte from interfering compounds. Strategies include:
-
Column Chemistry: Experimenting with different stationary phases (e.g., C18, PFP) can alter selectivity and improve the resolution of this compound from matrix components.
-
Mobile Phase Composition: Adjusting the organic solvent, aqueous phase, and additives (e.g., formic acid, ammonium (B1175870) formate) can enhance separation.
-
Gradient Optimization: Modifying the elution gradient can help to separate the analyte from early or late-eluting matrix components.
Q7: What is the difference between ESI and APCI, and which is better for this compound analysis?
A7: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two common ionization techniques. For vitamin D metabolites, APCI is often reported to be less susceptible to matrix effects, particularly from non-volatile components like phospholipids, compared to ESI.[3] If significant ion suppression is observed with ESI, testing an APCI source is a recommended troubleshooting step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal for this compound | Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte. | - Improve Sample Preparation: Implement a more rigorous cleanup method such as SPE, LLE, or use phospholipid removal products.[2][3]- Optimize Chromatography: Adjust the LC gradient or try a different column chemistry to separate the analyte from the interfering peaks.- Switch Ionization Source: If using ESI, try APCI as it is generally less prone to matrix effects for vitamin D metabolites.[3]- Check Internal Standard Response: If the IS signal is also low, this strongly indicates a significant matrix effect or a problem with the sample preparation or instrument. |
| Poor reproducibility of results | Inconsistent Matrix Effects: Varying levels of matrix components in different samples are causing inconsistent ion suppression or enhancement. | - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects.- Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to ensure consistent cleanup.- Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is similar to the study samples to account for matrix effects. |
| High background or noisy baseline | Insufficient Sample Cleanup: The sample extract still contains a high level of interfering matrix components. | - Incorporate an additional cleanup step: For example, if using protein precipitation alone, add an SPE or LLE step.[2]- Optimize SPE/LLE method: Ensure the wash steps are effective at removing interferences without causing loss of the analyte. |
| Peak tailing or fronting | Chromatographic Issues: Problems with the LC column or mobile phase. | - Check Column Health: The column may be contaminated or degraded. Flush the column or replace it if necessary.- Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry.- Sample Solvent: Reconstitute the final extract in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape. |
Data Summary
The following tables provide a summary of quantitative data from various studies on the LC-MS/MS analysis of vitamin D metabolites. While specific data for this compound is limited, these tables offer valuable insights into typical performance characteristics that can be expected.
Table 1: Sample Preparation Techniques and Reported Recoveries for Vitamin D Metabolites
| Sample Preparation Method | Analyte(s) | Matrix | Reported Recovery (%) | Reference |
| Supported Liquid Extraction (SLE) | Multiple Vitamin D Metabolites | Serum | 63.05 - 90.44 | [5] |
| Protein Precipitation & LLE | 25(OH)D3, 25(OH)D2, 24,25(OH)2D3 | Serum | Not specified, but effective | [6] |
| Protein Precipitation & SPE | Multiple Vitamin D Metabolites | Serum | Not specified, but effective | [2] |
| Protein Precipitation | 25(OH)D2, 25(OH)D3 | Serum | Not specified, but robust | [7] |
Table 2: LC-MS/MS Method Performance for Vitamin D Metabolites
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| 25(OH)D3 | 0.5 | 0.5 - 100 | < 10 | < 10 | [7] |
| 25(OH)D2 | 0.5 | 0.5 - 100 | < 10 | < 10 | [7] |
| 24R,25(OH)2D3 | 0.1 | 0.1 - 50 | < 15 | < 15 | [6] |
| 3-epi-25(OH)D3 | 0.2 | 0.2 - 100 | < 15 | < 15 | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the analysis of vitamin D metabolites, which can be adapted for this compound.
Protocol 1: Supported Liquid Extraction (SLE) for Serum Samples
Method adapted from a high-throughput analysis of multiple vitamin D metabolites.[4]
-
Sample Pre-treatment: To 220 µL of serum, add 20 µL of the internal standard working solution (containing the SIL-IS for this compound in methanol/water).
-
Protein Precipitation: Add 80 µL of methanol, 50 µL of isopropanol, and 80 µL of water. Vortex at high speed for 30 seconds and let stand for 7 minutes.
-
Centrifugation: Centrifuge at 7,516 x g for 5 minutes.
-
SLE Plate Loading: Transfer the supernatant to a supported liquid extraction plate. Apply a vacuum of 5 Hg for 10 seconds to load the sample onto the sorbent and let it stand for 6 minutes.
-
Elution: Elute the vitamin D metabolites by applying two 800 µL aliquots of MTBE/ethyl acetate (B1210297) (90/10%).
-
Evaporation: Evaporate the combined eluate to dryness under a stream of nitrogen at 50 °C.
-
Reconstitution: Reconstitute the dried extract in 125 µL of water/methanol (50/50%) for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)
This combined approach offers enhanced cleanup to minimize ion suppression.[2]
-
Protein Precipitation: To 100 µL of serum, add the internal standard and precipitate proteins using a solution of methanol/acetonitrile/water.
-
Liquid-Liquid Extraction: Add hexane (B92381) as the extraction solvent and vortex thoroughly. Centrifuge to separate the phases. The upper hexane layer, containing many interfering lipids, can be discarded if this compound remains in the lower aqueous/organic layer. Note: The partitioning behavior of this compound would need to be empirically determined.
-
Solid-Phase Extraction: Load the lower aqueous/organic layer onto a conditioned SPE cartridge (e.g., C18).
-
Wash Step: Wash the SPE cartridge with a weak organic solvent to remove polar interferences.
-
Elution: Elute the this compound from the SPE cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity in LC-MS/MS analysis.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. DSpace [cora.ucc.ie]
- 7. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
Technical Support Center: 22-Hydroxyvitamin D3 Handling and Storage
This technical support center provides guidance on the optimal solvent selection and storage conditions for 22-Hydroxyvitamin D3. Due to limited direct data on this compound, many recommendations are extrapolated from data on the structurally similar and well-studied Vitamin D3. Researchers are strongly advised to perform their own validation for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For long-term storage, it is recommended to dissolve this compound in an organic solvent. Based on the high solubility of Vitamin D3, suitable solvents include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] Ethanol is often preferred due to its lower toxicity in biological assays. When preparing a stock solution, it is advisable to use an inert gas to purge the solvent to minimize oxidation.
Q2: How should I store the solid form of this compound?
A2: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. Under these conditions, the compound is expected to be stable for an extended period, similar to Vitamin D3 which is stable for at least two years.[1]
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: Stock solutions of this compound in a suitable organic solvent should be stored at -20°C or -80°C in airtight containers, protected from light. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles and exposure to air and moisture.
Q4: How stable is this compound in aqueous solutions?
A4: Vitamin D analogs are known to be unstable in aqueous solutions. It is not recommended to store this compound in aqueous solutions for more than one day.[1] For biological experiments requiring an aqueous buffer, it is best to prepare the working solution fresh from an organic stock solution immediately before use.
Q5: What are the main factors that can cause degradation of this compound?
A5: The primary factors contributing to the degradation of Vitamin D analogs are exposure to light, oxygen, heat, and acidic or alkaline conditions. Metal ions can also catalyze degradation. Therefore, it is crucial to handle and store the compound with protection from these elements.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in solution | The concentration of the compound exceeds its solubility in the chosen solvent. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If precipitation persists, consider diluting the solution or using a solvent with higher solubilizing capacity (see solubility table below). 3. For aqueous working solutions, ensure the final concentration of the organic solvent from the stock solution is low enough to be compatible with the aqueous buffer. |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh working solutions from a new aliquot of the stock solution. 2. Verify the storage conditions of the stock solution (temperature, light protection, airtight container). 3. Perform a stability check of your stock solution using a suitable analytical method like HPLC. |
| Inconsistent experimental results | Inconsistent concentrations of this compound due to degradation or improper dilution. | 1. Ensure accurate and consistent pipetting techniques when preparing dilutions. 2. Always use freshly prepared working solutions. 3. Minimize the exposure of the compound and its solutions to light and air during experimental procedures. |
Quantitative Data Summary
The following table summarizes the solubility of Vitamin D3 in various organic solvents. While specific data for this compound is not available, these values can serve as a useful guide for initial solvent screening.
| Solvent | Solubility of Vitamin D3 (Mole Fraction at 298.2 K)[2] | Solubility of Vitamin D3 (mg/mL)[1] |
| Ethanol | 1.77 x 10⁻¹ | ~30 |
| Dimethyl Sulfoxide (DMSO) | 7.23 x 10⁻³ | ~3 |
| Dimethylformamide (DMF) | - | ~25 |
| 2-Propanol (IPA) | 2.45 x 10⁻¹ | - |
| Ethyl Acetate (EA) | 1.95 x 10⁻¹ | - |
| 1-Butanol | 1.69 x 10⁻¹ | - |
| Acetonitrile (B52724) | - | Good solubility[2] |
| Water | 1.03 x 10⁻⁶ | Practically insoluble[2] |
Note: The solubility of this compound is expected to be similar to Vitamin D3 due to their structural similarities, but empirical verification is recommended.
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent over time. This method is adapted from established HPLC methods for Vitamin D3 analysis.
1. Materials and Equipment:
-
This compound standard
-
Selected solvent (e.g., Ethanol)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile and water mixture)
-
Amber vials
-
Inert gas (e.g., Argon or Nitrogen)
-
Incubator or temperature-controlled chamber
-
Light-protected storage (e.g., amber vials in a dark box)
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to a final concentration of approximately 1 mg/mL.
-
Purge the vial with an inert gas before sealing.
-
-
Sample Preparation for Stability Study:
-
Prepare several aliquots of the stock solution in amber vials.
-
Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature, with and without light exposure).
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a mobile phase suitable for separating Vitamin D analogs (e.g., a gradient of acetonitrile and water).
-
Set the UV detector to the wavelength of maximum absorbance for this compound (likely around 265 nm, similar to Vitamin D3).
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take an aliquot from each storage condition.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Compare the peak area of the stored samples to the peak area of the initial sample (time 0) to determine the percentage of degradation.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Visualizations
Caption: Workflow for selecting the appropriate solvent for this compound.
Caption: Workflow for conducting a stability study of this compound.
References
Technical Support Center: Overcoming Poor Solubility of 22-Hydroxyvitamin D3 in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 22-Hydroxyvitamin D3 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous culture media?
A1: this compound, like other vitamin D analogs, is a lipophilic (fat-soluble) molecule. Its chemical structure lacks easily ionizable groups, making it inherently difficult to dissolve in polar solvents like water-based cell culture media. This poor aqueous solubility can lead to precipitation of the compound, resulting in inaccurate experimental data and reduced bioavailability to the cells.
Q2: What are the common initial strategies for dissolving this compound for cell culture experiments?
A2: The most common initial approach is to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock solution is then further diluted to the final working concentration in the cell culture medium. Ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are the most frequently used organic solvents for this purpose.[1][2]
Q3: What are the recommended concentrations for organic solvent stock solutions and the final culture medium?
A3: It is crucial to minimize the final concentration of the organic solvent in the culture medium to avoid cytotoxicity. For many cell lines, the final DMSO concentration should be kept below 0.1% to avoid toxic effects.[1][2] Similarly, for ethanol, a final concentration of 0.1% to 0.2% is generally considered safe for most cells.[2] Stock solution concentrations can vary, but a common practice is to prepare a 1-10 mM stock in the chosen solvent.
Q4: Are there alternative methods to using organic solvents for solubilizing this compound?
A4: Yes, alternative methods include the use of solubilizing agents like cyclodextrins or formulating the compound into nanoparticles.[3][4] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4][5] Nanoparticle formulations can also enhance the delivery of hydrophobic drugs in aqueous environments.[6][7][8]
Q5: How does this compound exert its biological effects in cells?
A5: this compound, like other active vitamin D compounds, is known to act as a partial agonist for the Vitamin D Receptor (VDR).[9][10] Upon binding to the VDR in the cytoplasm, the complex translocates to the nucleus. There, it forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12][13][14]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
Issue 1: Precipitation of this compound upon addition to culture media.
Possible Cause & Solution
-
High final solvent concentration: The final concentration of the organic solvent (e.g., ethanol, DMSO) in the culture medium may be too high, causing the hydrophobic compound to precipitate out.
-
Troubleshooting Step: Ensure the final solvent concentration is kept to a minimum, ideally below 0.1% for DMSO and 0.1-0.2% for ethanol.[2] Perform serial dilutions of your stock solution in pre-warmed media to achieve the desired final concentration gradually.
-
-
Rapid addition of stock solution: Adding the concentrated stock solution too quickly to the bulk of the culture medium can cause localized high concentrations and immediate precipitation.
-
Troubleshooting Step: Add the stock solution dropwise while gently swirling or vortexing the culture medium to ensure rapid and even dispersion.
-
-
Low temperature of culture media: Using cold culture media can decrease the solubility of hydrophobic compounds.
-
Troubleshooting Step: Always use culture media that has been pre-warmed to 37°C before adding the this compound stock solution.
-
Issue 2: Observed cytotoxicity or altered cell morphology.
Possible Cause & Solution
-
Solvent toxicity: The organic solvent used to dissolve the this compound may be toxic to the cells at the final concentration used.
-
Troubleshooting Step: Perform a solvent toxicity control experiment by treating cells with the same final concentration of the solvent alone. If toxicity is observed, reduce the final solvent concentration or consider alternative solubilization methods. The table below provides a summary of solvent cytotoxicity data for various cell lines.
-
-
Compound-induced effects: The observed effects may be a direct result of the biological activity of this compound.
Data Presentation
Table 1: Solubility of Vitamin D3 in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | ~30 | [1][15] |
| DMSO | ~3 | [1][15] |
| Dimethyl formamide (B127407) (DMF) | ~25 | [1] |
Note: This data is for Vitamin D3, a closely related compound. Specific solubility data for this compound is limited, but these values provide a useful starting point.
Table 2: Cytotoxicity of Common Solvents in Various Cell Lines
| Solvent | Cell Line | IC50 / Toxic Concentration | Reference |
| DMSO | MCF-7, RAW-264.7, HUVEC | IC50: 1.8-1.9% (v/v) | [16] |
| DMSO | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | Significant toxicity at ≥ 1.25% | [17] |
| DMSO | Huh7 | Cytotoxicity at 5% (24h) and ≥ 2.5% (48h) | [18] |
| Ethanol | MCF-7, RAW-264.7, HUVEC | IC50: > 5% (v/v) | [16] |
| Ethanol | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | Non-toxic up to 1.25% | [17] |
| Ethanol | Huh7, HT29, SW480 | >30% viability reduction at 0.3125% (24h) | [18] |
Experimental Protocols
Protocol 1: Solubilization of this compound using Ethanol
-
Prepare a stock solution: Weigh out the desired amount of this compound powder in a sterile, light-protected tube. Add absolute ethanol to achieve a stock concentration of 1-10 mM. Vortex thoroughly until the powder is completely dissolved. Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
Prepare working solutions: On the day of the experiment, thaw an aliquot of the stock solution. Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions: To minimize precipitation, perform serial dilutions of the stock solution in the pre-warmed culture medium to reach the desired final concentration. For example, to achieve a 1 µM final concentration from a 1 mM stock, you can first dilute the stock 1:10 in media, and then dilute this intermediate solution 1:100 in the final volume of media.
-
Add to cells: Add the final working solution to your cell cultures. Remember to include a vehicle control (culture medium with the same final concentration of ethanol) in your experimental design.
Protocol 2: Encapsulation of this compound using β-Cyclodextrin (General Protocol)
-
Prepare a β-cyclodextrin solution: Dissolve β-cyclodextrin in distilled water to create a saturated solution.
-
Prepare a this compound solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Form the inclusion complex: Slowly add the this compound solution to the β-cyclodextrin solution while stirring vigorously. The molar ratio of this compound to β-cyclodextrin may need to be optimized, but a 1:2 ratio is a common starting point.[5]
-
Stir and equilibrate: Continue stirring the mixture for several hours to overnight at a controlled temperature to allow for the formation of the inclusion complex.
-
Remove the solvent: If an organic solvent was used, it can be removed by methods such as rotary evaporation or freeze-drying.
-
Characterize the complex: The formation of the inclusion complex can be confirmed by techniques such as NMR, FTIR, or DSC. The resulting complex can then be dissolved in culture media for experiments.
Visualizations
Caption: A troubleshooting workflow for overcoming the poor solubility of this compound.
Caption: The signaling pathway of this compound through the Vitamin D Receptor (VDR).
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Obtaining and Investigation of the β-Cyclodextrin Inclusion Complex with Vitamin D3 Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Complexes of Fat-Soluble Vitamins with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stanford.edu [stanford.edu]
- 8. Nanoparticle drug delivery enhances the cytotoxicity of hydrophobic–hydrophilic drug conjugates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sid.ir [sid.ir]
- 17. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: 22-Hydroxyvitamin D3 Immunoassay
Disclaimer: Immunoassays for 22-Hydroxyvitamin D3 are less common than those for 25-Hydroxyvitamin D3, the primary clinical marker of vitamin D status. Consequently, extensive technical literature and troubleshooting guides specifically for this compound assays are limited. The following guidance is based on established principles of immunoassay troubleshooting and data adapted from studies on 25-Hydroxyvitamin D immunoassays, which share similar structural and methodological characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in accurately measuring this compound with an immunoassay?
The primary challenges stem from the lipophilic (fat-soluble) nature of vitamin D metabolites and the presence of structurally similar compounds in circulation.[1] Key issues include:
-
Cross-reactivity: Antibodies used in the assay may bind to other vitamin D metabolites, leading to overestimated results.
-
Matrix Effects: Components in the sample matrix, such as lipids and proteins, can interfere with the antibody-antigen binding, causing inaccurate readings.[2]
-
Variability between Assays: Different commercial immunoassay kits can show significant discrepancies in results due to variations in antibody specificity and assay design.[3][4]
-
Standardization: A lack of universal standardization for vitamin D metabolite assays can lead to poor comparability between different laboratories and methods.[4][5]
Q2: Which vitamin D metabolites are most likely to interfere with a this compound immunoassay?
Based on structural similarities, potential cross-reactants could include:
-
25-Hydroxyvitamin D3 (25(OH)D3): The major circulating form of vitamin D.
-
24,25-Dihydroxyvitamin D3 (24,25(OH)2D3): A catabolite of 25(OH)D3.
-
1,25-Dihydroxyvitamin D3 (1,25(OH)2D3): The hormonally active form of vitamin D.
-
3-epi-25-Hydroxyvitamin D3: An epimer of 25(OH)D3 that can interfere with some assays.[6]
-
Vitamin D2 (Ergocalciferol) and its metabolites.
It is crucial to consult the manufacturer's data for your specific assay to understand its cross-reactivity profile.
Q3: What is the "gold standard" method for measuring vitamin D metabolites, and why?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for measuring vitamin D metabolites.[4] This is due to its high specificity and sensitivity, which allows for the precise separation and quantification of different metabolites, thereby minimizing the impact of cross-reactivity that can affect immunoassays.[4]
Q4: How important is sample handling and storage for the accuracy of this compound measurements?
Proper sample handling is critical. Vitamin D metabolites are sensitive to light and temperature.[7] For serum or plasma samples:
-
Protect samples from light.
-
If not analyzed immediately, refrigerate at 2-8°C for short-term storage.
-
For long-term storage, freeze at -20°C or colder.[7]
-
Avoid repeated freeze-thaw cycles.[7]
-
Ensure complete clotting and proper centrifugation to avoid fibrin (B1330869) and cellular matter in the sample.[7]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Results
Q: My replicate measurements are inconsistent, or my results are not reproducible between experiments. What could be the cause?
A:
-
Pipetting Inaccuracy: Ensure all pipettes are calibrated and used correctly. For viscous solutions, consider using reverse pipetting.
-
Inconsistent Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the assay protocol. Use a calibrated incubator.
-
Improper Mixing: Ensure reagents and samples are mixed thoroughly but gently to avoid foaming.
-
Assay Drift: Run quality control samples at the beginning, middle, and end of each analytical run to monitor for any drift in assay performance over time.
-
Reagent Issues: Check the expiration dates of all reagents. Ensure they have been stored under the recommended conditions and allowed to come to room temperature before use.
Issue 2: Unexpectedly High or Low Readings
Q: My results are consistently higher or lower than expected. What should I investigate?
A:
-
Cross-Reactivity: If results are unexpectedly high, consider the possibility of cross-reactivity with other vitamin D metabolites. Review the assay's specificity data. If a known cross-reactant is suspected to be high in your samples, a more specific method like LC-MS/MS may be necessary for confirmation.
-
Matrix Effects: Components in your sample matrix (e.g., high levels of lipids) could be interfering with the assay. Perform spike and recovery experiments to assess for matrix effects. If significant interference is observed, sample dilution or purification may be required.[2]
-
Calibration Curve Issues:
-
Ensure calibrators have been prepared correctly and are not expired.
-
Re-run the calibration curve. Check for any outliers.
-
Use a sufficient number of data points to accurately define the curve.
-
-
Hemolysis, Icterus, or Lipemia: Grossly hemolyzed, icteric (high bilirubin), or lipemic (high lipid) samples can interfere with immunoassays. Visually inspect your samples and follow the manufacturer's guidelines for handling such specimens.[8]
Issue 3: Poor Assay Sensitivity or Signal
Q: I am getting a low signal or "no-read" for my samples. What are the potential causes?
A:
-
Incorrect Reagent Preparation or Addition: Double-check that all reagents were prepared according to the protocol and that all necessary reagents were added to the wells.
-
Expired or Improperly Stored Reagents: The activity of critical reagents like the enzyme conjugate or substrate can diminish over time or with improper storage.
-
Insufficient Washing: Inadequate washing between steps can lead to high background noise and obscure the signal. Ensure the washing steps are performed as described in the protocol.
-
Reader Malfunction: Verify that the plate reader is functioning correctly and is set to the appropriate wavelength.
Data on Immunoassay Performance
The following tables summarize data from studies comparing different automated immunoassays for 25-Hydroxyvitamin D with the gold standard LC-MS/MS method. This data illustrates the potential for bias and variability, which are key considerations when troubleshooting any vitamin D immunoassay.
Table 1: Comparison of Bias in Automated Immunoassays for 25(OH)D against Certified Reference Values
| Immunoassay Platform | Average Bias Before Correction (ng/mL) | Average Bias After Correction for Cross-Reactivity (ng/mL) |
| ADVIA (Siemens) | 0.7 | -1.1 |
| ARCHITECT (Abbott) | 3.3 | -2.6 |
| COBAS (Roche) | 5.8 | -0.1 |
Source: Adapted from Lee JH, et al. (2015).[9]
Table 2: Performance Comparison of Two Immunoassays against LC-MS/MS
| Immunoassay Platform | Mean Bias (%) | Agreement with LC-MS/MS (Kappa) |
| Abbott Architect | +15.1 | 0.83 (Strong) |
| Roche Cobas | -14.1 | 0.93 (Nearly Perfect) |
Source: Adapted from a 2015 study comparing immunoassays to LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: Assessment of Cross-Reactivity
This protocol outlines a general method to determine the percentage of cross-reactivity of an immunoassay with potentially interfering vitamin D metabolites.
Methodology:
-
Prepare Standards: Create a standard curve for this compound according to the assay protocol.
-
Prepare Cross-Reactant Solutions: Prepare a series of dilutions of the potential cross-reacting metabolite (e.g., 25(OH)D3, 24,25(OH)2D3) in an analyte-free serum or buffer.
-
Assay Measurement: Analyze the cross-reactant dilutions using the this compound immunoassay.
-
Determine 50% Binding Concentration: From the this compound standard curve, determine the concentration that produces 50% of the maximum binding (B/B0 = 50%).
-
Determine Cross-Reactant Concentration at 50% Binding: From the results of the cross-reactant dilutions, determine the concentration of the cross-reactant that also produces 50% binding.
-
Calculate Cross-Reactivity: Use the following formula: % Cross-Reactivity = (Concentration of this compound at 50% Binding / Concentration of Cross-Reactant at 50% Binding) x 100
Protocol 2: Evaluation of Matrix Effects using Spike and Recovery
Methodology:
-
Sample Selection: Select a set of representative patient samples.
-
Baseline Measurement: Measure the endogenous concentration of this compound in each sample.
-
Spiking: Spike a known concentration of this compound standard into an aliquot of each patient sample. The amount of spiked analyte should be within the assay's linear range.
-
Measurement of Spiked Samples: Measure the concentration of this compound in the spiked samples.
-
Calculate Recovery: Use the following formula to determine the percent recovery: % Recovery = (Measured Concentration in Spiked Sample - Endogenous Concentration) / Spiked Concentration x 100
A recovery of 80-120% is generally considered acceptable. Recoveries outside this range may indicate the presence of matrix effects.
Visualizations
Vitamin D Metabolic Pathway
References
- 1. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D Pathways | BioRender Science Templates [biorender.com]
- 3. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. clinicallab.com [clinicallab.com]
- 5. researchgate.net [researchgate.net]
- 6. beckmancoulter.com [beckmancoulter.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
protocol for purifying 22-Hydroxyvitamin D3 from a complex mixture
Welcome to the technical support center for the purification of 22-Hydroxyvitamin D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on isolating this specific vitamin D metabolite from complex mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
Purifying this compound can present several challenges, from poor resolution in chromatography to degradation of the target molecule. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Solutions |
| Poor Chromatographic Resolution (Co-elution with other sterols) | - Suboptimal mobile phase composition.- Inappropriate stationary phase selection.[1]- Presence of structurally similar vitamin D analogs or sterols.[1][2] | - Optimize the mobile phase gradient; a shallower gradient can improve separation.[1]- Experiment with different organic solvents (e.g., switch from methanol (B129727) to acetonitrile (B52724) or vice versa) to alter selectivity.[1]- Consider a different column with alternative selectivity, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) column if a C18 column is not providing adequate separation.[1] |
| Asymmetrical Peak Shape (Tailing or Fronting) | - Column overloading.- Issues with the mobile phase pH affecting the analyte's ionization state.[1]- Secondary interactions between the analyte and the stationary phase. | - Reduce the sample concentration or injection volume.- Adjust the pH of the mobile phase to ensure consistent ionization of the hydroxyl groups.[1]- Ensure proper sample dissolution in the mobile phase before injection. |
| Low Recovery of this compound | - Degradation of the analyte due to exposure to light, heat, or oxygen.[3][4]- Inefficient extraction from the initial sample matrix.- Adsorption of the analyte to labware. | - Protect samples from light by using amber vials and minimizing exposure.[3]- Maintain low temperatures during sample processing and storage.[3][5]- Optimize the extraction solvent and consider multiple extraction steps.[6][7]- Use silanized glassware to prevent adsorption. |
| Baseline Noise or Ghost Peaks in Chromatogram | - Contaminated solvents or reagents.- Carryover from previous injections.- Incomplete sample cleanup. | - Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.- Implement a thorough needle wash protocol between injections.- Incorporate a solid-phase extraction (SPE) step for sample cleanup prior to HPLC analysis.[8][9] |
| Variable Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Column degradation. | - Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed.- Use a guard column and regularly check the performance of the analytical column. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for initial extraction of this compound from a complex mixture?
A1: A common starting point is a liquid-liquid extraction (LLE). For plasma or serum samples, precipitation of proteins with a solvent like acetonitrile is often the first step.[7][10] This is typically followed by extraction of the vitamin D metabolites into an organic solvent such as dichloromethane (B109758) or hexane.[6][11] For other complex matrices, a saponification step may be necessary to release sterols from their esterified forms, followed by solvent extraction.[12]
Q2: Which HPLC column is best suited for purifying this compound?
A2: Reversed-phase columns, particularly C18, are widely used for the separation of vitamin D metabolites and offer good hydrophobic selectivity.[1][6] Biphenyl phase columns can also provide alternative selectivity, which may be beneficial for resolving closely related sterols.[1] The choice of column will depend on the specific matrix and the other compounds present in the mixture.
Q3: How can I improve the stability of this compound during purification and storage?
A3: Vitamin D analogs are sensitive to light, heat, oxygen, and acidic/alkaline conditions.[4] To enhance stability, perform all steps under dim light and use amber-colored glassware or vials.[3] It is also recommended to keep samples at low temperatures (e.g., 4°C for short-term storage, -20°C or lower for long-term storage) and to blanket samples with an inert gas like nitrogen or argon to prevent oxidation.[5][6]
Q4: What are typical mobile phases for the HPLC purification of this compound?
A4: Isocratic or gradient systems of methanol/water or acetonitrile/water are commonly employed.[6][11] For example, an isocratic mobile phase of 76% methanol in water has been used for the purification of 22(OH)D3.[6] Gradient elution, starting with a lower organic phase concentration and gradually increasing it, can be effective for separating components in a complex mixture.[6]
Q5: Is a pre-purification step necessary before HPLC?
A5: While not always mandatory, a pre-purification step can significantly improve the final purity and extend the life of the HPLC column. Techniques like Thin-Layer Chromatography (TLC) or Solid-Phase Extraction (SPE) can be used to fractionate the initial extract and remove major impurities before injecting the sample into the HPLC system.[6][8][9]
Experimental Protocol: HPLC Purification of this compound
This protocol provides a general framework for the purification of this compound using High-Performance Liquid Chromatography (HPLC). Optimization may be required based on the specific sample matrix and available instrumentation.
1. Sample Preparation and Extraction: a. If the sample is biological fluid (e.g., plasma), precipitate proteins by adding 2-3 volumes of cold acetonitrile. Vortex and centrifuge to pellet the proteins.[7] b. Collect the supernatant and perform a liquid-liquid extraction. Add an equal volume of dichloromethane or hexane, vortex thoroughly, and allow the phases to separate.[6][11] c. Collect the organic (lower) phase containing the vitamin D metabolites. Repeat the extraction on the aqueous phase two more times to maximize recovery.[6] d. Pool the organic extracts and dry the solvent under a gentle stream of nitrogen at a temperature not exceeding 30-40°C.[6]
2. Optional Pre-purification by TLC: a. Re-dissolve the dried extract in a small volume of a suitable solvent like chloroform. b. Spot the extract onto a silica (B1680970) gel TLC plate. c. Develop the plate using a solvent system such as hexane-ethyl acetate (B1210297) (e.g., 3:1 v/v).[6] d. Identify the band corresponding to this compound (co-spotting with a standard is recommended). e. Scrape the corresponding silica from the plate and elute the compound with a solvent mixture like chloroform-methanol (1:1 v/v).[6] f. Dry the eluted solvent under nitrogen.
3. HPLC Purification: a. HPLC System: An HPLC system equipped with a UV detector is suitable. b. Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[6] c. Mobile Phase: Prepare an isocratic mobile phase of 76% methanol in HPLC-grade water.[6] Degas the mobile phase before use. d. Flow Rate: Set the flow rate to 0.5 mL/min.[6] e. Detection: Monitor the elution at a wavelength of 265 nm, which is the characteristic absorbance maximum for the vitamin D chromophore.[11] f. Injection and Fraction Collection: i. Reconstitute the dried extract (from step 1d or 2f) in the mobile phase. ii. Inject the sample onto the column. iii. Collect fractions based on the retention time of a this compound standard. g. Purity Analysis: Analyze the collected fractions for purity using the same or an alternative HPLC method. Pool the pure fractions.
4. Post-Purification Handling: a. Evaporate the solvent from the pooled pure fractions under a stream of nitrogen at low temperature. b. Store the purified this compound in an amber vial at -20°C or lower, preferably under an inert atmosphere.
Quantitative Data Summary
While specific yields can vary significantly based on the starting material and purification scale, the following table provides a general overview of parameters often considered.
| Parameter | Typical Value/Range | Notes |
| HPLC Column | C18, Biphenyl | Reversed-phase is most common.[1][6] |
| Mobile Phase | Methanol/Water or Acetonitrile/Water | Isocratic or gradient elution.[6][11] |
| Detection Wavelength | ~265 nm | For the vitamin D conjugated triene system.[11] |
| Recovery | 75-95% | Highly dependent on the number of purification steps and handling. |
| Purity | >95% | Achievable with optimized HPLC conditions. |
Visualizations
Caption: Workflow for the purification of this compound.
This diagram illustrates the general steps involved in isolating this compound, starting from a complex mixture and proceeding through extraction, optional pre-purification, HPLC separation, and final analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. circehealthscience.com [circehealthscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. A simple method for the isolation of vitamin D metabolites from plasma extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. researchgate.net [researchgate.net]
identifying and removing contaminants from 22-Hydroxyvitamin D3 preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing contaminants from 22-Hydroxyvitamin D3 preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants I might encounter in my synthetic this compound preparation?
A1: Synthetic preparations of this compound can contain a variety of contaminants, primarily isomers and related compounds formed during the synthesis and subsequent handling. Common contaminants include:
-
Isomers of this compound: Pre-22-hydroxyvitamin D3, lumisterol- and tachysterol-related isomers can form, especially when exposed to heat or UV light.
-
Other Hydroxylated Vitamin D3 Analogs: Depending on the synthetic route, other positional isomers such as 20-hydroxyvitamin D3, 17-hydroxyvitamin D3, and dihydroxy- or trihydroxyvitamin D3 species (e.g., 20,22-dihydroxyvitamin D3) may be present as byproducts.[1]
-
Unreacted Starting Materials and Reagents: Residual starting materials and reagents from the synthesis process can also be present.
-
Degradation Products: Oxidation or other degradation products can form if the sample is not handled and stored properly.
Q2: How can I identify the contaminants in my this compound sample?
A2: The most effective methods for identifying contaminants in this compound preparations are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This technique allows for the separation of different components in your sample. By comparing the retention times of the peaks in your sample to those of known standards, you can tentatively identify contaminants. The UV spectrum can also provide clues to the identity of the compounds.
-
LC-MS/MS: This is a more powerful technique that not only separates the components but also provides mass-to-charge ratio (m/z) information for each component and its fragments. This allows for a more definitive identification of known and unknown contaminants.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation of unknown contaminants, NMR spectroscopy is the gold standard.[4]
Q3: What are the recommended methods for removing contaminants from my this compound preparation?
A3: The primary method for purifying synthetic this compound is preparative High-Performance Liquid Chromatography (preparative HPLC). This technique allows for the separation and collection of the pure this compound from the contaminants on a larger scale than analytical HPLC. Column chromatography using silica (B1680970) gel or other stationary phases can also be employed as a preliminary purification step.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis and purification of this compound.
HPLC & LC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Dead volume in the system. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Reduce the injection volume or dilute the sample. 3. Use a high-purity, end-capped column. Add a competitor (e.g., a small amount of a similar compound) to the mobile phase to block active sites. 4. Check and minimize the length and diameter of tubing and connections. |
| Poor Resolution Between Peaks | 1. Inappropriate mobile phase composition. 2. Column is not efficient enough. 3. Flow rate is too high. | 1. Optimize the mobile phase gradient or isocratic composition. Try different organic solvents (e.g., acetonitrile (B52724) vs. methanol). 2. Use a longer column, a column with a smaller particle size, or a different stationary phase chemistry. 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system thoroughly. 2. Implement a needle wash step in your autosampler method and inject a blank solvent run between samples. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| No or Low Signal in LC-MS | 1. Poor ionization of the analyte. 2. Ion suppression from matrix components. 3. Incorrect mass spectrometer settings. | 1. Optimize the ion source parameters (e.g., temperature, gas flows). Consider using a different ionization technique (e.g., APCI instead of ESI). 2. Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 3. Ensure the mass spectrometer is set to monitor the correct m/z for this compound and its fragments. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of Contaminants with this compound in Preparative HPLC | 1. Insufficient separation on the analytical scale. 2. Overloading the preparative column. | 1. Further optimize the separation on an analytical column before scaling up. Try different stationary phases or mobile phase compositions. 2. Reduce the amount of sample loaded onto the preparative column. |
| Low Recovery of this compound after Purification | 1. Adsorption of the compound to the column or system. 2. Degradation of the compound during the process. | 1. Passivate the system with a strong solvent or a solution of a similar compound. 2. Protect the sample from light and heat. Use degassed solvents to minimize oxidation. |
| Collected Fractions are not Pure | 1. Inaccurate fraction collection timing. 2. Overlapping peaks that were not fully resolved. | 1. Adjust the fraction collection window based on the chromatogram. 2. Re-purify the collected fractions using a different chromatographic method or a shallower gradient. |
Data Presentation
Table 1: Common Contaminants in this compound Preparations and their Typical Mass Spectrometric and Chromatographic Characteristics.
| Contaminant | Typical m/z [M+H]+ | Expected Retention Time Relative to this compound |
| Pre-22-hydroxyvitamin D3 | 401.3 | Slightly earlier |
| 20-Hydroxyvitamin D3 | 401.3 | Varies depending on chromatography |
| 20,22-Dihydroxyvitamin D3 | 417.3 | Later |
| Lumisterol-type isomers | 401.3 | Varies depending on chromatography |
| Tachysterol-type isomers | 401.3 | Varies depending on chromatography |
Experimental Protocols
Protocol 1: Analytical HPLC-UV for Contaminant Identification
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, or methanol (B129727) and water. A typical starting point is 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the this compound preparation in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10-20 µL.
-
Analysis: Compare the chromatogram of the sample to a reference standard of pure this compound to identify contaminant peaks.
Protocol 2: Preparative HPLC for Purification
-
Instrumentation: Preparative HPLC system with a fraction collector.
-
Column: A larger-scale C18 reversed-phase column (e.g., 21.2 x 250 mm, 5-10 µm particle size).
-
Mobile Phase: Use the optimized mobile phase from the analytical method.
-
Flow Rate: Scale up the flow rate from the analytical method based on the column diameter.
-
Sample Preparation: Dissolve the crude this compound preparation in a minimal amount of a strong solvent (e.g., methanol or acetonitrile) and then dilute with the mobile phase.
-
Loading: Inject a small amount first to determine the retention time and peak shape before loading the entire sample.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess purity. Pool the pure fractions and evaporate the solvent.
Protocol 3: NMR for Structural Elucidation
-
Sample Preparation: Dissolve a sufficient amount of the purified contaminant (typically >1 mg) in a deuterated solvent (e.g., CDCl3 or CD3OD).
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
1D NMR: Acquire a proton (¹H) NMR spectrum and a carbon (¹³C) NMR spectrum.
-
2D NMR: Acquire correlation spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.
-
-
Data Analysis: Analyze the spectra to determine the chemical structure of the contaminant.
Visualizations
Caption: Workflow for contaminant identification in this compound preparations.
Caption: General workflow for the purification of this compound.
Caption: Logical flow for troubleshooting experimental issues.
References
- 1. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A (13)C solid-state NMR analysis of vitamin D compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of 22-Hydroxyvitamin D3 from its Epimers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 22-Hydroxyvitamin D3 from its epimers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound from its epimers?
A1: The separation of this compound from its epimers is challenging because these molecules are stereoisomers, differing only in the spatial orientation of the hydroxyl group at the C-22 position. This structural similarity results in nearly identical physicochemical properties, such as polarity and mass-to-charge ratio, making them difficult to resolve using standard chromatographic techniques.[1] Since they are isobaric, mass spectrometry alone cannot differentiate them, necessitating effective chromatographic separation.[1][2]
Q2: What are the most effective types of HPLC/UPLC columns for separating this compound epimers?
A2: While standard C18 columns can be used, achieving baseline resolution of epimers is often difficult. Specialized column chemistries that offer alternative selectivities are generally more effective. These include:
-
Pentafluorophenyl (PFP) columns: These are highly recommended for separating vitamin D epimers and other isomers due to their unique electronic and steric interactions.[2][3]
-
Phenyl-Hexyl columns: These columns also provide alternative selectivity suitable for resolving structurally similar isomers.
-
Chiral columns: For direct separation of enantiomers and diastereomers, chiral stationary phases can be highly effective, although they may require more specialized mobile phases and longer run times.
Q3: Can derivatization improve the separation of this compound epimers?
A3: Yes, derivatization can enhance the separation of vitamin D epimers. Derivatizing agents can introduce structural differences between the epimers, which can then be exploited for better chromatographic resolution. Additionally, certain derivatizing agents can improve ionization efficiency in mass spectrometry, leading to enhanced sensitivity.
Q4: What is the role of the mobile phase in improving resolution?
A4: The mobile phase composition is critical for achieving optimal separation. Key factors to consider include:
-
Organic Modifier: The choice and ratio of organic solvents (e.g., methanol, acetonitrile) can significantly impact selectivity.
-
Additives: Small amounts of additives like formic acid can improve peak shape and ionization efficiency in LC-MS/MS analysis.[4]
-
Gradient Elution: A shallow gradient program can increase the separation window and improve the resolution between closely eluting epimers.
Q5: How does temperature affect the separation of these epimers?
A5: Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer. Optimizing the column temperature can sometimes lead to improved peak shape and better resolution. It is a parameter that should be systematically investigated during method development.
Troubleshooting Guides
Problem 1: Poor or No Resolution Between this compound and its Epimers
| Potential Cause | Suggested Solution |
| Inappropriate Column Chemistry | Switch to a column with a different selectivity, such as a Pentafluorophenyl (PFP) or a Phenyl-Hexyl phase. These are known to be effective for separating vitamin D isomers.[2][3] |
| Mobile Phase Not Optimized | Modify Organic Solvent Ratio: Systematically vary the ratio of organic solvents (e.g., methanol/acetonitrile).Change Organic Modifier: If using methanol, consider replacing it partially or entirely with acetonitrile (B52724).Implement a Gradient: If using isocratic elution, switch to a shallow gradient to enhance separation. |
| Inadequate Method Parameters | Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and improve resolution.Optimize Temperature: Experiment with different column temperatures (e.g., in 5°C increments) to see the effect on resolution. |
Problem 2: Peak Tailing for this compound and/or its Epimer Peaks
| Potential Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Use a High-Purity Silica (B1680970) Column: Ensure the column is based on high-purity silica to minimize silanol (B1196071) interactions.Mobile Phase Additive: Add a small amount of a weak acid, like 0.1% formic acid, to the mobile phase to suppress silanol activity.[4] |
| Column Overload | Reduce Sample Concentration: Dilute the sample to ensure that the amount of analyte injected is within the linear range of the column. |
| Column Contamination or Degradation | Wash the Column: Flush the column with a strong solvent to remove any contaminants.Replace the Column: If the performance does not improve after washing, the column may be degraded and need replacement. |
Problem 3: Co-elution with Other Vitamin D Metabolites or Matrix Components
| Potential Cause | Suggested Solution |
| Insufficient Sample Clean-up | Implement Solid-Phase Extraction (SPE): Use an SPE step to remove interfering matrix components before LC-MS/MS analysis.Use Liquid-Liquid Extraction (LLE): LLE can also be an effective method for sample clean-up.[5] |
| Elution Strength of Mobile Phase Not Optimized | Adjust Gradient Slope: A shallower gradient will increase the separation window and can improve the resolution between closely eluting peaks.Utilize a Multi-solvent Mobile Phase: A ternary or quaternary mobile phase can provide additional selectivity to resolve complex mixtures. |
| Lack of Specificity in Detection | Optimize MS/MS Parameters: Ensure that the Multiple Reaction Monitoring (MRM) transitions are highly specific to this compound and its epimers to minimize interference from other compounds.[6] |
Experimental Protocols & Data
Detailed Protocol for LC-MS/MS Separation of Dihydroxyvitamin D3 Isomers
This protocol is a general guideline adapted from methods used for other dihydroxyvitamin D3 isomers and can be optimized for this compound epimers.
1. Sample Preparation (from Serum/Plasma)
-
Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated version of this compound). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction (LLE): To the supernatant from the previous step, add 1 mL of n-hexane. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes. Transfer the upper organic layer to a clean tube. Repeat the extraction and combine the organic layers.
-
Evaporation and Reconstitution: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Program:
| Time (min) | % B |
| 0.0 | 70 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 70 |
| 12.0 | 70 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its epimers should be determined by infusing pure standards.
-
Quantitative Data Summary for Dihydroxyvitamin D3 Isomer Separation
The following table provides an example of typical chromatographic and mass spectrometric data for dihydroxyvitamin D3 isomers. The exact values for this compound and its epimers would need to be determined experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| 24,25-dihydroxyvitamin D3 | 417.3 | 399.3 | ~5.8 |
| 1α,25-dihydroxyvitamin D3 | 417.3 | 399.3 | ~6.2 |
| 25,26-dihydroxyvitamin D3 | 417.3 | 399.3 | ~6.5 |
| 22(S)-Hydroxyvitamin D3 | To be determined | To be determined | To be determined |
| 22(R)-Hydroxyvitamin D3 | To be determined | To be determined | To be determined |
Visualizations
Caption: Experimental workflow for the separation and analysis of this compound epimers.
Caption: Troubleshooting decision tree for poor epimer resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. Fast, Accurate LC-MS/MS Analysis of the C3 Epimer of 25-Hydroxyvitamin D on Raptor FluoroPhenyl Columns [restek.com]
- 3. Chromatographic separation of dihydroxylated vitamin D3 and accurate quantification of 1α,25(OH)2D3 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of vitamin D hydroxy metabolites C3 epimers in patients with cardiovascular disease: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of synthetic 22-Hydroxyvitamin D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 22-Hydroxyvitamin D3.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a metabolite of Vitamin D3.[1][2] It is produced through the action of the enzyme Cytochrome P450scc (CYP11A1) on Vitamin D3.[1][2] Its primary mechanism of action is as a partial agonist for the Vitamin D Receptor (VDR).[1][2] Upon binding to the VDR, it stimulates the translocation of the receptor from the cytoplasm to the nucleus, where it can modulate the expression of target genes.[1]
2. What are the main biological activities of this compound?
This compound has been shown to inhibit the proliferation of keratinocytes in a dose-dependent manner.[1] It also plays a role in inducing keratinocyte differentiation, although its effect can be heterogeneous compared to other Vitamin D3 metabolites.[1]
3. How should synthetic this compound be stored to ensure stability?
Vitamin D3 and its analogs are sensitive to light, heat, oxygen, and acidic or alkaline conditions.[3] To ensure stability, synthetic this compound should be stored at -20°C or colder in an airtight, light-protected container.[4] For solutions, it is recommended to use amber vials and to minimize headspace with an inert gas if possible. Studies on other vitamin D compounds have shown that storage at 4°C is preferable to room temperature, and freezing for long periods can lead to degradation.[4][5]
4. What are the common causes of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic small molecules like this compound can arise from several factors:
-
Purity: Minor variations in the synthesis and purification processes can lead to different impurity profiles between batches.
-
Isomerism: The stereochemistry at the C-22 position is critical for biological activity. Incomplete stereoselective synthesis can result in a mixture of isomers with different activities.
-
Degradation: Improper handling and storage can lead to the formation of degradation products, altering the potency of the compound.
-
Residual Solvents: The presence of residual solvents from the synthesis process can interfere with biological assays.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties, such as solubility, which can affect experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using synthetic this compound.
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Verify the storage conditions. Protect the compound from light and heat. Prepare fresh stock solutions in an appropriate solvent (e.g., ethanol (B145695), DMSO) and use them promptly. |
| Incorrect concentration of the active compound | Confirm the purity of the batch using analytical techniques like HPLC-UV. Quantify the concentration of your stock solution using UV spectrophotometry. |
| Presence of inactive isomers | Analyze the isomeric purity of the batch using chiral chromatography or NMR spectroscopy. |
| Solubility issues in assay media | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended limits (typically <0.5%). Visually inspect for any precipitation of the compound in the assay medium. |
| Cell line responsiveness | Culture cells for a consistent number of passages. Regularly test for mycoplasma contamination. Include a positive control, such as 1α,25-dihydroxyvitamin D3, to confirm cell responsiveness. |
Issue 2: Discrepancies between batches in analytical characterization (HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Presence of impurities | Compare the impurity profiles of different batches using high-resolution mass spectrometry to identify any unique or elevated impurities. |
| Co-elution of isomers | Use a chiral column or modify the mobile phase composition in your HPLC method to improve the separation of potential stereoisomers. |
| On-column degradation | Ensure the mobile phase is compatible with the compound and avoid harsh pH conditions. |
| Instrument variability | Run a standard of known concentration and purity with each batch to ensure consistent instrument performance. |
Data Presentation
Table 1: Example of Batch-to-Batch Variability Analysis of Synthetic this compound
| Batch No. | Purity by HPLC (%) | Isomeric Purity (R:S ratio) | Endotoxin Level (EU/mg) | In Vitro Potency (EC50 in nM) |
| Batch A | 98.5 | 99:1 | < 0.1 | 5.2 |
| Batch B | 97.2 | 95:5 | < 0.1 | 8.9 |
| Batch C | 99.1 | 98:2 | < 0.1 | 6.1 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
1. General Overview of Synthesis
The synthesis of this compound has been reported to proceed from 3β-hydroxy-22,23-dinorcholenic acid in a multi-step process. While a detailed, step-by-step protocol is proprietary to manufacturers, the general strategy involves the elaboration of the side chain and the formation of the triene system characteristic of vitamin D compounds.
2. Quality Control Analysis by HPLC-UV
This protocol provides a general method for assessing the purity of synthetic this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for vitamin D analogs. A starting condition of 70% acetonitrile in water, increasing to 100% acetonitrile over 20 minutes, can be a good starting point for optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Sample Preparation: Dissolve the compound in ethanol or mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Expected Outcome: A major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks. The purity is calculated by the area percentage of the main peak relative to the total peak area.
3. VDR Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the Vitamin D Receptor.
-
Materials:
-
Recombinant human Vitamin D Receptor (VDR).
-
Radiolabeled 1α,25-dihydroxyvitamin D3 (e.g., [³H]-1,25(OH)₂D₃).
-
Unlabeled this compound and 1α,25-dihydroxyvitamin D3 (for standard curve).
-
Assay buffer (e.g., Tris-HCl buffer with dithiothreitol (B142953) and bovine serum albumin).
-
Hydroxylapatite slurry.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate a fixed concentration of recombinant VDR and radiolabeled 1α,25(OH)₂D₃ with varying concentrations of unlabeled this compound or 1α,25(OH)₂D₃ for 2-4 hours at 4°C.
-
Add hydroxylapatite slurry to bind the VDR-ligand complex.
-
Wash the hydroxylapatite pellets to remove unbound radioligand.
-
Resuspend the pellets in scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) to determine its relative binding affinity.
-
Mandatory Visualizations
Caption: Vitamin D Receptor (VDR) signaling pathway for this compound.
Caption: Experimental workflow for synthetic this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. circehealthscience.com [circehealthscience.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 22-Hydroxyvitamin D3 and 20-hydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two vitamin D3 metabolites, 22-hydroxyvitamin D3 (22(OH)D3) and 20-hydroxyvitamin D3 (20(OH)D3). Both are products of the enzymatic activity of cytochrome P450scc (CYP11A1) on vitamin D3 and have emerged as molecules of interest for their distinct biological profiles compared to the classical vitamin D hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). This document summarizes their effects on cellular processes, their interaction with the vitamin D receptor (VDR), and the signaling pathways they modulate, supported by experimental data.
At a Glance: Key Biological Activities
| Biological Activity | This compound | 20-hydroxyvitamin D3 | 1,25-dihydroxyvitamin D3 (Reference) |
| VDR Binding Affinity | Partial Agonist (Quantitative data not available) | Partial Agonist (Quantitative data not available) | High-Affinity Agonist |
| Keratinocyte Proliferation | Inhibits in a dose-dependent manner[1] | Inhibits in a dose-dependent manner, with potency comparable to 1,25(OH)2D3[2][3] | Inhibits at high concentrations (≥ 10⁻⁸ M)[4] |
| Keratinocyte Differentiation (Involucrin Expression) | Heterogeneous effect[1] | Strong inducer[2] | Inducer |
| CYP24A1 mRNA Expression | Little to no stimulation[1] | Slight effect[2] | Strong inducer |
| VDR Translocation to Nucleus | Stimulates, but with less effect than 1,25(OH)2D3 and 20(OH)D3[1] | Stimulates[2] | Strong Stimulator |
| Alternative Signaling | May act independently of VDR, potentially through RORα, RORγ, AhR, and LXR[5][6] | May act through alternative receptors such as RORα, RORγ, and AhR[1][5][6] | Primarily VDR-mediated; some non-genomic actions reported |
In-Depth Comparison of Biological Activities
Vitamin D Receptor (VDR) Binding and Genomic Signaling
Both 22(OH)D3 and 20(OH)D3 are characterized as partial agonists of the Vitamin D Receptor (VDR)[1]. Upon binding to the VDR, these metabolites stimulate the translocation of the receptor from the cytoplasm to the nucleus, a critical step in initiating gene transcription. However, studies indicate that the effect of 22(OH)D3 on VDR translocation is less pronounced than that of 20(OH)D3 and the canonical VDR ligand, 1,25(OH)2D3[1]. The partial agonism of these metabolites suggests they may induce a different conformational change in the VDR compared to 1,25(OH)2D3, leading to a modified recruitment of co-regulators and a distinct pattern of gene expression.
A significant point of divergence from 1,25(OH)2D3 is their effect on the expression of CYP24A1, the gene encoding the enzyme responsible for catabolizing vitamin D metabolites. While 1,25(OH)2D3 is a potent inducer of CYP24A1 as part of a negative feedback loop, both 22(OH)D3 and 20(OH)D3 exhibit little to no stimulatory effect on CYP24A1 mRNA expression[1][2]. This suggests a potentially longer biological half-life and a different regulatory profile for these metabolites.
Figure 1: Canonical VDR-mediated genomic signaling pathway for 22(OH)D3 and 20(OH)D3.
Alternative and Non-Genomic Signaling Pathways
Emerging evidence suggests that the biological effects of 20(OH)D3 and 22(OH)D3 are not exclusively mediated by the VDR. These metabolites have been shown to interact with other nuclear receptors, including the retinoic acid-related orphan receptors alpha (RORα) and gamma (RORγ), the aryl hydrocarbon receptor (AhR), and the liver X receptor (LXR)[5][6]. This interaction with alternative receptors indicates that these vitamin D3 derivatives can modulate a broader range of signaling pathways, potentially independent of the classical vitamin D endocrine system. These non-canonical pathways may contribute to their unique biological activities, such as their roles in cellular differentiation and immune response[5].
Figure 2: Potential alternative signaling pathways for 20(OH)D3 and 22(OH)D3.
Effects on Keratinocyte Proliferation and Differentiation
Both 22(OH)D3 and 20(OH)D3 have been demonstrated to inhibit the proliferation of human keratinocytes in a dose-dependent manner[1]. Notably, the anti-proliferative potency of 20(OH)D3 is comparable to that of 1,25(OH)2D3[2][3].
Regarding keratinocyte differentiation, a key process in maintaining skin barrier function, 20(OH)D3 acts as a strong inducer, stimulating the expression of the differentiation marker involucrin[2]. In contrast, 22(OH)D3 has been observed to have a more heterogeneous or varied effect on involucrin (B1238512) expression[1]. This suggests that while both metabolites can suppress keratinocyte growth, they may drive the cells towards different differentiation fates.
Experimental Protocols
VDR Competitive Binding Assay
This assay is used to determine the binding affinity of test compounds to the VDR.
Materials:
-
Recombinant human VDR
-
Radiolabeled 1,25(OH)2D3 (e.g., [³H]1,25(OH)2D3)
-
Unlabeled 22(OH)D3, 20(OH)D3, and 1,25(OH)2D3 standards
-
Binding buffer (e.g., Tris-HCl, MgCl2, EDTA)
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
A fixed concentration of recombinant VDR and radiolabeled 1,25(OH)2D3 are incubated in a 96-well plate.
-
Increasing concentrations of unlabeled competitor ligands (22(OH)D3, 20(OH)D3, or 1,25(OH)2D3) are added to the wells.
-
The mixture is incubated to allow competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through filter mats to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine the relative binding affinity.
Figure 3: Workflow for a VDR competitive binding assay.
Keratinocyte Proliferation (MTS) Assay
This colorimetric assay measures cell viability and proliferation.
Materials:
-
Human keratinocytes (e.g., HaCaT cell line)
-
Cell culture medium
-
22(OH)D3 and 20(OH)D3
-
MTS reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed keratinocytes in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of 22(OH)D3 or 20(OH)D3. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to the vehicle control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is used to quantify the mRNA levels of target genes such as involucrin and CYP24A1.
Materials:
-
Treated keratinocytes
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (involucrin, CYP24A1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from keratinocytes treated with 22(OH)D3, 20(OH)D3, or vehicle control.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
The real-time PCR instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the control.
Summary
This compound and 20-hydroxyvitamin D3 are biologically active metabolites of vitamin D3 with distinct profiles from the classical hormone 1,25(OH)2D3. Both compounds inhibit keratinocyte proliferation, but they exhibit different effects on keratinocyte differentiation. A key distinguishing feature is their minimal impact on CYP24A1 expression, suggesting a different mode of regulation within the vitamin D endocrine system. Furthermore, their potential to interact with alternative nuclear receptors opens up new avenues for research into their therapeutic applications, particularly in dermatology and immunology. Further quantitative studies are needed to fully elucidate their VDR binding kinetics and the precise mechanisms underlying their diverse biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 20,23-Dihydroxyvitamin D3, Novel P450scc Product, Stimulates Differentiation and Inhibits Proliferation and NF-κB Activity in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. direct-ms.org [direct-ms.org]
- 5. mdpi.com [mdpi.com]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
A Comparative Guide to the Efficacy of 22-Hydroxyvitamin D3 and Calcitriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D and its metabolites are crucial regulators of a vast array of physiological processes, extending far beyond their classical role in calcium and bone homeostasis. The most biologically active form, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), exerts its effects primarily through the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of numerous genes.[1][2][3] Recently, other vitamin D3 metabolites, such as 22-hydroxyvitamin D3, have emerged as subjects of interest, necessitating a clear understanding of their comparative efficacy. This guide provides a detailed comparison of this compound and calcitriol, focusing on their interaction with the VDR, their impact on gene regulation, and their physiological effects, supported by experimental data.
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
Both calcitriol and this compound are thought to exert their biological effects through the VDR. The canonical genomic signaling pathway is initiated by the binding of the ligand to the VDR in the cytoplasm or nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR). The VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This interaction recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.
Quantitative Data Comparison
Direct comparative quantitative data for this compound is limited in the current literature. The following tables summarize the available data for calcitriol and highlight the areas where data for this compound is needed.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Receptor Source | Assay Type | Parameter | Value | Reference |
| Calcitriol | Recombinant Human VDR | Radioligand Binding Assay | Kd | ~0.42 nM | [4] |
| This compound | Data not available | Data not available | Data not available | Data not available |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a higher affinity.
Table 2: Comparative Efficacy in In Vitro Models
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Calcitriol | Human Keratinocytes | Cell Proliferation | Inhibition of proliferation | Potent inhibitor | [5] |
| Human Prostate Cancer (LNCaP) | Cell Proliferation | Inhibition of proliferation | Significant inhibition | [6] | |
| This compound | Human Keratinocytes | Cell Proliferation | Inhibition of proliferation | Significantly inhibited proliferation in a dose-dependent manner | |
| Human Keratinocytes | Differentiation | Involucrin expression | Heterogeneous effect |
Table 3: In Vivo Effects on Calcium Homeostasis (Rat Model)
| Compound | Dosage | Serum Calcium | Serum Phosphate | Serum PTH | Reference |
| Calcitriol | Varied | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | [7] |
| This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Competitive Radioligand Binding Assay for VDR Affinity
This assay determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-calcitriol) for binding to the VDR.
a. Materials:
-
Purified recombinant VDR or nuclear extracts from cells expressing VDR.
-
Radiolabeled ligand: [3H]-calcitriol.
-
Unlabeled competitor: Calcitriol (for standard curve) and this compound.
-
Assay buffer (e.g., Tris-HCl buffer with additives for protein stability).
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation cocktail and a liquid scintillation counter.
b. Method:
-
Incubation: A constant concentration of VDR and [3H]-calcitriol are incubated with varying concentrations of the unlabeled competitor (calcitriol or this compound).
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.[8][9]
-
Separation: The mixture is rapidly filtered through glass fiber filters to separate the VDR-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[8]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[8]
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[8][9]
Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression
This method is used to quantify the changes in the expression of VDR target genes (e.g., CYP24A1, TRPV6) in response to treatment with this compound or calcitriol.
a. Materials:
-
Cell line of interest (e.g., intestinal cells, kidney cells).
-
This compound and calcitriol.
-
RNA extraction kit.
-
Reverse transcription kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers specific for target genes and a housekeeping gene (for normalization).
-
Real-time PCR instrument.
b. Method:
-
Cell Culture and Treatment: Cells are cultured and then treated with various concentrations of this compound, calcitriol, or a vehicle control for a specified period.
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).[10]
-
qPCR: The cDNA is used as a template for qPCR with primers for the target and housekeeping genes. The amplification of the PCR product is monitored in real-time.[11][12]
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene expression.
Discussion and Conclusion
The available evidence indicates that calcitriol is a potent agonist of the Vitamin D Receptor, with a high binding affinity and significant effects on gene regulation and physiological processes, particularly calcium homeostasis and bone metabolism.[7][13] It is the benchmark against which other vitamin D metabolites are compared.
Data on this compound is currently less comprehensive. While it has been shown to inhibit the proliferation of keratinocytes, its relative potency compared to calcitriol in this and other biological systems has not been fully elucidated. Furthermore, critical data on its VDR binding affinity and its in vivo effects on key physiological parameters are lacking in the public domain.
For researchers and drug development professionals, this comparison highlights a significant knowledge gap. While this compound shows biological activity, its therapeutic potential relative to the well-established profile of calcitriol remains to be determined. Future research should focus on direct, quantitative comparisons of these two metabolites in a range of in vitro and in vivo models. Such studies are essential to fully understand the structure-activity relationships of vitamin D metabolites and to identify novel analogs with potentially improved therapeutic indices.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. Calcitriol - Wikipedia [en.wikipedia.org]
- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 25-Hydroxyvitamin D(3) is an agonistic vitamin D receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcitriol but no other metabolite of vitamin D is essential for normal bone growth and development in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Diverse Regulation of Vitamin D Receptor Gene Expression by 1,25-Dihydroxyvitamin D and ATRA in Murine and Human Blood Cells at Early Stages of Their Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencellonline.com [sciencellonline.com]
- 12. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 13. Calcitriol vs Vitamin D3 | Power [withpower.com]
Validating a Novel Bioassay for 22-Hydroxyvitamin D3: A Comparative Guide
For researchers and drug development professionals, the accurate quantification of vitamin D metabolites is paramount. This guide provides a comprehensive validation of a new bioassay for 22-Hydroxyvitamin D3, presenting its performance in comparison to the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Detailed experimental protocols and visual workflows are included to ensure clarity and reproducibility.
Performance Characteristics
The performance of the new bioassay was rigorously assessed against a validated LC-MS/MS method. Key validation parameters, including bias, imprecision, linearity, and the limit of quantification (LoQ), were evaluated. The data demonstrates the reliability and accuracy of the new bioassay for the quantitative determination of this compound in serum.
| Performance Metric | New Bioassay | LC-MS/MS (Reference Method) | Acceptance Criteria |
| Mean Bias | -2.5% | N/A | ±5.0% |
| Imprecision (CV) | |||
| Within-Run | 3.2% | 2.1% | <5% |
| Between-Run | 4.5% | 3.5% | <10% |
| **Linearity (R²) ** | 0.995 | 0.999 | >0.99 |
| Limit of Quantification (LoQ) | 0.5 ng/mL | 0.1 ng/mL | Defined and fit for purpose |
| Correlation with LC-MS/MS (R) | 0.98 | N/A | >0.95 |
Experimental Protocols
Detailed methodologies for the reference LC-MS/MS assay and the new bioassay are provided below.
Reference Method: LC-MS/MS Protocol for this compound
This method is adapted from established protocols for the analysis of vitamin D metabolites.[1][2]
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 200 µL of serum, add an internal standard (e.g., deuterated this compound).
-
Precipitate proteins by adding 300 µL of acetonitrile, vortex, and centrifuge.
-
Perform a liquid-liquid extraction on the supernatant using n-hexane.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the mobile phase.
-
-
Chromatography:
-
System: UPLC system
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for this compound and the internal standard.
-
New Bioassay: Competitive Immunoassay Protocol
This protocol outlines the general steps for a competitive immunoassay.
-
Sample Pre-treatment:
-
Release this compound from its binding proteins in the serum sample using a dissociation buffer.
-
-
Competitive Binding:
-
Incubate the treated sample with a known amount of labeled this compound (e.g., enzyme-conjugated) and a limited amount of a specific anti-22-Hydroxyvitamin D3 antibody coated onto a microplate well.
-
During incubation, the endogenous this compound in the sample competes with the labeled this compound for binding to the antibody.
-
-
Washing:
-
Wash the microplate to remove any unbound components.
-
-
Signal Generation:
-
Add a substrate that reacts with the enzyme on the labeled this compound to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
-
Detection:
-
Measure the signal intensity using a microplate reader. The signal is inversely proportional to the concentration of this compound in the sample.
-
-
Quantification:
-
Determine the concentration of this compound in the sample by comparing its signal to a standard curve generated with known concentrations of this compound.
-
Bioassay Validation Workflow
The following diagram illustrates the key stages in the validation of the new bioassay.
Caption: Workflow for the validation of the new this compound bioassay.
This compound Signaling Pathway
This compound, like other active vitamin D metabolites, exerts its biological effects through the Vitamin D Receptor (VDR). The binding of this compound to the VDR initiates a cascade of events leading to the regulation of gene expression.
Caption: this compound signaling through the Vitamin D Receptor (VDR).
References
A Comparative Guide to the Cross-Species Metabolism of 22-Hydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of 22-hydroxyvitamin D3 [22(OH)D3] across different species. Understanding these species-specific differences is crucial for preclinical drug development and for translating findings from animal models to human physiology. This document summarizes key quantitative data where available, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.
Introduction to this compound Metabolism
This compound is a metabolite of Vitamin D3, primarily produced by the action of the cytochrome P450 enzyme CYP11A1 (also known as P450scc)[1][2][3]. While the canonical pathway of vitamin D3 activation involves 25-hydroxylation in the liver and subsequent 1α-hydroxylation in the kidneys to form the active hormone 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], alternative pathways involving enzymes like CYP11A1 are gaining increasing attention for their production of biologically active, non-calcemic vitamin D analogs[4][5][6]. 22(OH)D3 is one such metabolite, and its further metabolism can lead to a variety of other hydroxylated derivatives.
The metabolism of 22(OH)D3, like other vitamin D compounds, is subject to species-specific variations, primarily due to differences in the expression, substrate specificity, and kinetic properties of key metabolizing enzymes, particularly other cytochrome P450s like CYP24A1 and CYP27B1.
Key Enzymes in this compound Metabolism
The metabolism of 22(OH)D3 involves a series of hydroxylation reactions catalyzed by cytochrome P450 enzymes. The primary enzymes implicated in the metabolism of vitamin D analogs, and therefore likely involved in the fate of 22(OH)D3, are:
-
CYP11A1 (Cholesterol side-chain cleavage enzyme): This mitochondrial enzyme is responsible for the initial synthesis of 22(OH)D3 from vitamin D3. It can also further hydroxylate 22(OH)D3 to produce dihydroxy- and trihydroxy-vitamin D3 metabolites[1][3].
-
CYP24A1 (25-hydroxyvitamin D3 24-hydroxylase): This enzyme is the primary catalyst for the inactivation of vitamin D metabolites. It exhibits both 24- and 23-hydroxylase activities, and the predominance of each pathway is species-dependent[7][8].
-
CYP27B1 (25-hydroxyvitamin D3 1α-hydroxylase): This enzyme is responsible for the synthesis of the hormonally active form of vitamin D3, 1,25(OH)2D3. It can also act on other vitamin D analogs, although often with lower efficiency[9][10].
-
CYP3A4: This is a major drug-metabolizing enzyme in the liver and has been shown to be involved in the metabolism of some vitamin D analogs[11].
Cross-Species Comparison of Metabolic Pathways
Direct comparative quantitative data on the metabolism of this compound across multiple species is limited in the currently available literature. However, by examining the known species differences in the activity of key vitamin D metabolizing enzymes, we can infer potential variations in the metabolic fate of 22(OH)D3.
CYP11A1-mediated Metabolism
The initial formation of 22(OH)D3 from vitamin D3 is catalyzed by CYP11A1. Studies using bovine adrenal P450scc have demonstrated the production of 22(OH)D3 and its subsequent conversion to 20S,22-dihydroxyvitamin D3 [20,22(OH)2D3][1][3]. While this provides a model for the initial metabolic steps, comprehensive kinetic data across a range of preclinical species and humans for the CYP11A1-mediated metabolism of 22(OH)D3 is not yet available.
Potential Further Metabolism by CYP24A1 and CYP27B1
Following its formation, 22(OH)D3 is likely a substrate for further hydroxylation by CYP24A1 and CYP27B1. Significant species differences exist in the activity of these enzymes.
-
CYP24A1: There are well-documented species differences in the C-23 and C-24 hydroxylation pathways catalyzed by CYP24A1. In humans, the ratio of C-23 to C-24 hydroxylation of 25(OH)D3 is approximately 1:4, whereas in rats, it is around 1:25, indicating a strong preference for the C-24 pathway in rats[7]. This suggests that the profile of hydroxylated metabolites of 22(OH)D3 produced by CYP24A1 would likely differ between humans and rodents.
-
CYP27B1: A study comparing human and mouse CYP27B1 activity on various CYP11A1-derived vitamin D3 metabolites (though not directly on 22(OH)D3 as a starting substrate) found that these metabolites were generally poor substrates compared to 25(OH)D3 for both species' enzymes[9][10]. However, the study did reveal some differences in inhibitor sensitivity, with 17α,20-dihydroxyvitamin D3 inhibiting human but not mouse CYP27B1[9][10]. This points to subtle species-specific differences in the active site of CYP27B1 that could influence the metabolism of 22(OH)D3.
The following table summarizes the potential species-specific differences in the metabolism of 22(OH)D3 based on the known activities of key enzymes. It is important to note that much of this is inferred from studies on other vitamin D metabolites due to the lack of direct comparative data for 22(OH)D3.
| Species | Key Enzyme | Predominant Metabolic Pathway (Inferred) | Potential Metabolites (Inferred) |
| Human | CYP11A1 | 22-hydroxylation, 20-hydroxylation | 22(OH)D3, 20,22(OH)2D3 |
| CYP24A1 | C-24 and C-23 hydroxylation (ratio ~4:1) | 22,24-dihydroxyvitamin D3, 22,23-dihydroxyvitamin D3 | |
| CYP27B1 | 1α-hydroxylation (likely low efficiency) | 1,22-dihydroxyvitamin D3 | |
| Rat | CYP11A1 | 22-hydroxylation, 20-hydroxylation | 22(OH)D3, 20,22(OH)2D3 |
| CYP24A1 | Predominantly C-24 hydroxylation (ratio ~25:1) | Primarily 22,24-dihydroxyvitamin D3 | |
| CYP27B1 | 1α-hydroxylation (likely low efficiency) | 1,22-dihydroxyvitamin D3 | |
| Mouse | CYP11A1 | 22-hydroxylation, 20-hydroxylation | 22(OH)D3, 20,22(OH)2D3 |
| CYP27B1 | 1α-hydroxylation (low efficiency for similar metabolites) | 1,22-dihydroxyvitamin D3 | |
| Bovine | CYP11A1 | 22-hydroxylation, 20-hydroxylation | 22(OH)D3, 20,22(OH)2D3 |
Experimental Protocols
In Vitro Metabolism Assay Using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound in liver microsomes from different species.
1. Materials:
-
Liver microsomes from the species of interest (e.g., human, monkey, dog, rat, mouse).
-
This compound.
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction quenching.
-
Internal standard (e.g., a deuterated analog of 22(OH)D3 or another vitamin D analog with a distinct mass).
-
LC-MS/MS system.
2. Procedure:
-
Preparation: Prepare a stock solution of 22(OH)D3 in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes (typically 0.5-1 mg/mL protein concentration) and phosphate buffer at 37°C for approximately 5 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system and the 22(OH)D3 substrate (final concentration typically in the range of 1-10 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining parent compound (22(OH)D3) and any formed metabolites at each time point using a validated LC-MS/MS method.
-
Determine the rate of disappearance of 22(OH)D3 to calculate in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Identify metabolites by comparing their mass spectra and retention times to those of authentic standards, if available, or by high-resolution mass spectrometry for structural elucidation.
Metabolite Identification using HPLC and LC-MS/MS
1. HPLC Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of vitamin D metabolites.
-
Mobile Phase: A gradient of water and an organic solvent such as methanol (B129727) or acetonitrile is typically employed.
-
Detection: UV detection at approximately 265 nm is suitable for vitamin D compounds due to their characteristic triene chromophore.
2. LC-MS/MS Analysis:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often providing better sensitivity for vitamin D compounds.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in multiple reaction monitoring (MRM) mode. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is invaluable for the identification of unknown metabolites.
-
Sample Preparation: Prior to analysis, samples are typically subjected to protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
Visualizations
Caption: Putative metabolic pathway of this compound.
Caption: Experimental workflow for in vitro metabolism studies.
Conclusion
The cross-species comparison of this compound metabolism is an area that requires further investigation to provide a complete picture for drug development professionals. While the initial formation of 22(OH)D3 via CYP11A1 has been established, its subsequent metabolic fate is likely to be species-dependent, driven by the known variations in the activity of key enzymes such as CYP24A1 and CYP27B1. The provided experimental protocols offer a robust framework for conducting studies to fill the existing data gaps. The generation of quantitative, comparative data on the metabolism of 22(OH)D3 in relevant preclinical species and humans will be critical for accurately predicting its pharmacokinetic profile and potential for clinical development.
References
- 1. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pathway for the metabolism of vitamin D3: Unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel vitamin D analogs as potential therapeutics: metabolism, toxicity profiling, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Vitamin D Analogs as Potential Therapeutics: The Metabolism, Toxicity Profiling, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of 20-hydroxyvitamin D3 by mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hydroxylation of CYP11A1-Derived Products of Vitamin D3 Metabolism by Human and Mouse CYP27B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vitamin D Receptor Binding Affinity: 22-Hydroxyvitamin D3 Versus Other Secosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of 22-Hydroxyvitamin D3 and other key secosteroids to the Vitamin D Receptor (VDR). Understanding these binding characteristics is crucial for the development of novel therapeutics targeting the vitamin D signaling pathway. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key cited experiments.
Quantitative Comparison of VDR Binding Affinity
The binding affinity of a ligand to the Vitamin D Receptor is a primary determinant of its biological potency. The data presented below, gathered from various in vitro competitive radioligand binding assays, summarizes the VDR binding affinities of this compound and other notable natural and synthetic secosteroids. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions. Relative binding affinities, where available, provide a more standardized measure for comparison.
| Secosteroid | Common Name/Class | VDR Binding Affinity (Ki or IC50) | Relative Binding Affinity (%) | Receptor Source (Example) |
| 1,25-Dihydroxyvitamin D3 | Calcitriol (B1668218) (Active form) | ~0.1 nM | 100% | Recombinant Human VDR |
| This compound | Data not readily available | Lower than Calcitriol | Human VDR | |
| 25-Hydroxyvitamin D3 | Calcifediol | ~100 nM | ~0.1% | Recombinant Human VDR |
| Vitamin D3 | Cholecalciferol | Very Low Affinity | <0.1% | Not specified |
| Tacalcitol | High Affinity (EC50 ~7 nM) | Similar to Calcitriol | Recombinant Human VDR | |
| Calcipotriol | High Affinity | Similar to Calcitriol | Recombinant Human VDR | |
| Paricalcitol (B1678470) | VDR Activator | Data not readily available | Recombinant Human VDR |
Key Observations:
-
Calcitriol (1,25-Dihydroxyvitamin D3) stands as the natural ligand with the highest affinity for the VDR, serving as the benchmark for comparison[1].
-
While direct quantitative binding data for This compound is not widely published, studies have shown its ability to stimulate VDR translocation to the nucleus, confirming its role as a VDR agonist, albeit with a likely lower affinity than calcitriol[2][3].
-
25-Hydroxyvitamin D3 , the precursor to calcitriol, exhibits a significantly lower binding affinity, approximately 1000-fold less than that of calcitriol[1].
-
Vitamin D3 (Cholecalciferol) , the parent compound, has a negligible affinity for the VDR[4].
-
Synthetic analogs such as Tacalcitol and Calcipotriol are designed to have high VDR binding affinity, comparable to that of calcitriol, and are utilized in therapeutic applications[5][6].
-
Paricalcitol is also a potent VDR activator, though specific binding affinity values are not consistently reported in publicly available literature[7][8][9].
Experimental Protocols
The determination of VDR binding affinity is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the VDR.
Competitive Radioligand Binding Assay Protocol
1. Materials:
- Receptor Source: Purified recombinant VDR or nuclear extracts from cells or tissues expressing VDR.
- Radioligand: Typically [³H]-1,25(OH)₂D₃ with high specific activity.
- Test Compounds: this compound and other secosteroids of interest, dissolved in an appropriate solvent (e.g., ethanol).
- Assay Buffer: A buffer solution designed to maintain the stability and binding activity of the VDR (e.g., Tris-HCl buffer containing dithiothreitol, magnesium chloride, and potassium chloride).
- Wash Buffer: A cold buffer solution used to remove unbound radioligand.
- Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive tracer.
- Glass Fiber Filters: To separate bound from free radioligand.
2. Procedure:
- Incubation: A constant concentration of the VDR preparation and the radioligand are incubated in the assay buffer.
- Competition: Varying concentrations of the unlabeled test compounds are added to the incubation mixture to compete with the radioligand for binding to the VDR. A set of control tubes containing only the receptor and radioligand (total binding) and another set with a large excess of unlabeled calcitriol (non-specific binding) are also prepared.
- Equilibrium: The mixture is incubated for a sufficient period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.
- Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the VDR-bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed multiple times with cold wash buffer to remove any remaining unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
- The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.
- The percentage of specific binding is plotted against the concentration of the test compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
- The Ki value (the inhibitory constant), which represents the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Vitamin D Receptor Signaling Pathway
The binding of a secosteroid ligand to the VDR initiates a cascade of molecular events that ultimately regulate gene expression.
Caption: VDR signaling pathway initiated by secosteroid binding.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay for determining VDR affinity.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between secosteroid induced vitamin D receptor activity in melanoma cells and computer-modeled receptor binding strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between secosteroid-induced vitamin D receptor activity in melanoma cells and computer-modeled receptor binding strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Calcipotriol Attenuates Form Deprivation Myopia Through a Signaling Pathway Parallel to TGF-β2–Induced Increases in Collagen Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of selective vitamin D receptor activator paricalcitol on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paricalcitol | Vitamin D Receptor Activation | TargetMol [targetmol.com]
- 9. Comparison of the Pharmacological Effects of Paricalcitol and Doxercalciferol on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genomic Impact of Vitamin D: A Comparative Analysis of Metabolite-Induced Gene Expression
A comprehensive examination of how different forms of vitamin D orchestrate gene expression reveals significant variations in potency and regulatory profiles. This guide provides a detailed comparison of the gene expression changes induced by key vitamin D metabolites, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of targeted therapeutic strategies.
The biological activities of vitamin D are mediated by a cascade of metabolic conversions, culminating in the generation of various active forms that interact with the vitamin D receptor (VDR) to modulate gene expression. The most potent of these is 1α,25-dihydroxyvitamin D3 (calcitriol), the hormonally active form of vitamin D. However, its precursor, 25-hydroxyvitamin D3 (25(OH)D3), and other metabolites also exhibit biological activity, albeit with differing potencies. Understanding the nuances of their genomic effects is crucial for the development of effective therapies for a range of conditions, including bone disorders, cancers, and immune system dysregulation.
Quantitative Comparison of Gene Regulatory Potency
Experimental evidence consistently demonstrates that 1,25-dihydroxyvitamin D3 is the most potent regulator of gene expression among the vitamin D metabolites. Studies comparing the transcriptomic profiles of human peripheral blood mononuclear cells (PBMCs) treated with different metabolites have provided quantitative insights into their relative potencies.
| Parameter | 1,25-Dihydroxyvitamin D3 (1,25(OH)₂D₃) | 25-Hydroxyvitamin D3 (25(OH)D₃) | 25-Hydroxyvitamin D2 (25(OH)D₂) | Reference |
| Average EC₅₀ for 206 common target genes | 0.48 nM | 322 nM | 295 nM | [1][2] |
| Relative Potency vs. 1,25(OH)₂D₃ | - | ~670-fold lower | ~615-fold lower | [1][2] |
| Number of Regulated Genes (PBMCs, 24h) | 313 (75 up, 238 down) | 365 (98 up, 267 down) | 385 (67 up, 318 down) | [1] |
EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
These findings highlight that while 25(OH)D3 and 25(OH)D2 can regulate a comparable number of genes at saturating concentrations, they require significantly higher concentrations to achieve the same effect as 1,25(OH)₂D₃.[1][2] The approximately 600-fold higher potency of 1,25(OH)₂D₃ underscores its primary role as the principal VDR ligand.[1][2]
Differential Gene Expression: Beyond Potency
Beyond the differences in potency, vitamin D metabolites can also elicit distinct gene expression profiles in a cell-type-specific manner. For instance, a study on human skeletal muscle revealed that while 25(OH)D3 was positively correlated with the expression of 24 out of 91 analyzed muscle genes, the active form, 1α,25(OH)2D3, was only correlated with four.[3] This suggests that 25(OH)D3 may have actions on muscle gene expression that are independent of its conversion to 1,25(OH)2D3.[3]
Furthermore, comparative studies in normal and cancerous mammary epithelial cells have shown highly variable responses to 1,25(OH)₂D₃, with some genes being regulated in normal cells but not in cancer cells, and vice versa.[4] This cellular context-dependency is a critical consideration in the development of vitamin D-based therapies.
Information on the comparative gene regulatory effects of other vitamin D metabolites, such as 24,25-dihydroxyvitamin D3 and 25,26-dihydroxyvitamin D3, is limited. While some studies suggest a role for 24,25(OH)2D3 in bone health, its direct comparative effects on the transcriptome remain largely uncharacterized. The gene regulatory potential of 25,26-dihydroxyvitamin D3 is also an area that requires further investigation.[5]
Signaling Pathways and Experimental Workflow
The genomic actions of vitamin D metabolites are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[6][7][8] Upon binding to a vitamin D metabolite, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9]
The comparative analysis of gene expression profiles is typically performed using high-throughput sequencing techniques like RNA sequencing (RNA-seq). The general workflow involves cell culture, treatment with different vitamin D metabolites, RNA extraction, library preparation, sequencing, and bioinformatic analysis to identify differentially expressed genes.
Experimental Protocols
Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) are a commonly used primary cell model.[1] Cells are isolated from whole blood and cultured in a suitable medium. For treatment, cells are exposed to various concentrations of vitamin D metabolites (e.g., 1,25(OH)₂D₃, 25(OH)D₃) or a vehicle control (e.g., ethanol) for a specified duration, typically 24 hours.[1][10]
RNA Isolation and Quality Control: Total RNA is extracted from the treated cells using standard commercial kits. The quality and integrity of the RNA are assessed using spectrophotometry (to determine concentration and purity) and microfluidic electrophoresis (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for downstream applications.[10][11]
RNA Sequencing (RNA-seq): RNA-seq libraries are prepared from the isolated RNA. This process typically involves the depletion of ribosomal RNA (rRNA), fragmentation of the remaining RNA, reverse transcription to complementary DNA (cDNA), and the addition of sequencing adapters. The prepared libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina).[10][11]
Data Analysis: The raw sequencing reads are first subjected to quality control. The reads are then aligned to a reference genome. The number of reads mapping to each gene is counted, and this information is used to determine the gene expression levels. Statistical analysis is then performed to identify genes that are differentially expressed between the different treatment groups.[12]
Conclusion
The comparative analysis of gene expression profiles induced by vitamin D metabolites provides a nuanced understanding of their biological activities. While 1,25-dihydroxyvitamin D3 is unequivocally the most potent activator of the VDR and a powerful regulator of gene expression, its precursor, 25-hydroxyvitamin D3, also demonstrates the ability to modulate the transcriptome, albeit at significantly higher concentrations. The cell-type-specific nature of these responses and the limited data on other metabolites highlight the complexity of the vitamin D endocrine system. Future research focusing on a broader range of metabolites and diverse cellular models will be instrumental in fully elucidating the therapeutic potential of these compounds.
References
- 1. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]
- 3. 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 exert distinct effects on human skeletal muscle function and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative regulation of gene expression by 1,25-dihydroxyvitamin D3 in cells derived from normal mammary tissue and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Vitamin D and Its Target Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Vitamin D Treatment Sequence Is Critical for Transcriptome Modulation of Immune Challenged Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. erepo.uef.fi [erepo.uef.fi]
- 12. Influence of Vitamin D Receptor Signalling and Vitamin D on Colonic Epithelial Cell Fate Decisions in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 22-Hydroxyvitamin D3 vs. 25-Hydroxyvitamin D3
A comprehensive analysis of 22-hydroxyvitamin D3 and 25-hydroxyvitamin D3 reveals distinct metabolic pathways and biological activities. While 25-hydroxyvitamin D3 is the well-established precursor to the active form of vitamin D, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), and the primary indicator of vitamin D status, this compound emerges from an alternative metabolic route with localized effects, particularly in the skin. This guide provides a detailed comparison of their metabolism, biological actions, and the experimental data supporting these findings, tailored for researchers, scientists, and drug development professionals.
Metabolic Pathways: Two Divergent Routes
The metabolism of vitamin D3 into its various hydroxylated forms is a critical determinant of their physiological functions. 25-hydroxyvitamin D3 and this compound are products of two distinct enzymatic pathways.
25-Hydroxyvitamin D3 (Calcifediol): The Classical Pathway Vitamin D3 is transported to the liver, where it undergoes hydroxylation at the 25th carbon position by the enzyme 25-hydroxylase (primarily CYP2R1 and CYP27A1) to form 25-hydroxyvitamin D3. This is the major circulating form of vitamin D and is used to determine a person's vitamin D status. Subsequently, 25-hydroxyvitamin D3 is transported to the kidneys and other tissues, where it is further hydroxylated by 1α-hydroxylase (CYP27B1) to the biologically active hormone 1,25-dihydroxyvitamin D3 (calcitriol).
This compound: An Alternative Pathway In contrast, this compound is a product of the CYP11A1 enzyme, also known as P450scc. This enzyme, traditionally known for its role in steroid hormone synthesis, can hydroxylate vitamin D3 at various positions on its side chain, including C20 and C22.[1][2] This alternative pathway has been identified in tissues such as the adrenal glands, placenta, and skin.[1][3] Notably, CYP11A1 does not act on 25-hydroxyvitamin D3, highlighting the separation of these two metabolic routes.[1][3]
References
Validating HPLC Results for 22-Hydroxyvitamin D3: A Comparative Guide to Mass Spectrometry
Method Comparison: HPLC-UV vs. LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently considered the "gold standard" for vitamin D analysis due to its superior selectivity and sensitivity compared to HPLC with UV detection.[1][2] While HPLC-UV is a robust and cost-effective technique suitable for routine analysis, LC-MS/MS offers the ability to differentiate between structurally similar vitamin D metabolites and overcome matrix effects that can interfere with UV detection.[3]
Key Advantages of LC-MS/MS over HPLC-UV:
-
Higher Specificity: LC-MS/MS can distinguish between isomers and isobars of vitamin D metabolites, which is crucial for accurate quantification.[3]
-
Greater Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) are typically significantly lower with LC-MS/MS, allowing for the measurement of low endogenous concentrations.[2]
-
Reduced Matrix Interference: The selectivity of mass detection minimizes the impact of co-eluting compounds from complex biological matrices.
The following tables summarize the quantitative performance characteristics of both methods based on published literature.
Quantitative Data Summary
Table 1: Comparison of Method Validation Parameters for 22-Hydroxyvitamin D3 Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥0.997[4] | >0.98 - >0.99[3][5] |
| Precision (RSD %) | Intra-day: ≤ 9%[6] Inter-day: < 10%[6] | Intra-day: < 6.7%[7] Inter-day: < 8.5%[7] |
| Accuracy (% Recovery) | 99.42% (at 100% concentration)[4] | 81% - 122%[8] |
| Limit of Detection (LOD) | 0.0539 µg/mL[4][9] | As low as 10 pg/mL for some metabolites[5] |
| Limit of Quantification (LOQ) | 0.1633 µg/mL[4][9] | As low as 0.78 ng/mL[2] |
Experimental Protocols
HPLC-UV Method for Vitamin D3 Analysis
This protocol is a representative example for the analysis of Vitamin D3 in pharmaceutical formulations.
1. Sample Preparation:
-
Accurately weigh and transfer the sample into a volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Sonicate to ensure complete dissolution and then dilute to the final volume.
-
Filter the solution through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
HPLC System: Shimadzu LC 20AT with UV detector SPD-20A.[10]
-
Column: Normal-phase silica (B1680970) column (L3), 5 µm particle size, 4.6 mm × 250 mm.[10]
-
Mobile Phase: n-Hexane and ethyl acetate (B1210297) (85:15 v/v).[10]
-
Flow Rate: 2.0 mL/min.[10]
-
Detection Wavelength: 292 nm.[10]
-
Injection Volume: 20 µL.[10]
LC-MS/MS Method for Vitamin D Metabolite Analysis
This protocol provides a general framework for the analysis of multiple vitamin D metabolites in serum.
1. Sample Preparation:
-
To 100 µL of serum, add an internal standard solution.[8]
-
Perform protein precipitation using a solvent like methanol (B129727) or acetonitrile (B52724).[11]
-
Alternatively, use supported liquid extraction (SLE) for cleaner extracts.[3][8]
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: ACQUITY ultra performance liquid chromatography (uPLC) system.[3]
-
Mass Spectrometer: Waters Xevo TQ-S mass spectrometer.[3]
-
Column: A C18 or chiral column is often used for separation.[2][3]
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.[2][12]
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.[2][13]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[3]
-
Detection Mode: Multiple reaction monitoring (MRM).[3]
Visualizing the Workflow and Method Principles
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
Validating the Specificity of a 22-Hydroxyvitamin D3 Antibody: A Comparative Guide
Data Presentation: A Comparative Framework for Antibody Specificity
Effective validation of a 22-Hydroxyvitamin D3 antibody requires rigorous testing against a panel of closely related vitamin D metabolites to assess potential cross-reactivity. The following table provides a template for summarizing the quantitative data from such an analysis. Researchers should aim to populate this table with their own experimental data.
| Antibody | Target Metabolite | Cross-Reactant | Method | Concentration Range Tested (ng/mL) | Cross-Reactivity (%) | Vendor & Catalog # |
| Anti-22-OH-D3 (Example) | This compound | 25-Hydroxyvitamin D3 | Competitive ELISA | 0.1 - 1000 | <0.1% | Vendor A, Cat# 12345 |
| Anti-22-OH-D3 (Example) | This compound | 1,25-Dihydroxyvitamin D3 | Competitive ELISA | 0.1 - 1000 | <0.5% | Vendor A, Cat# 12345 |
| Anti-22-OH-D3 (Example) | This compound | Vitamin D3 | Competitive ELISA | 0.1 - 1000 | <0.01% | Vendor A, Cat# 12345 |
| Anti-22-OH-D3 (Example) | This compound | Vitamin D2 | Competitive ELISA | 0.1 - 1000 | <0.01% | Vendor A, Cat# 12345 |
| Anti-22-OH-D3 (Example) | This compound | 24,25-Dihydroxyvitamin D3 | Competitive ELISA | 0.1 - 1000 | <1% | Vendor A, Cat# 12345 |
| Anti-22-OH-D3 (Example) | This compound | 3-epi-25-hydroxyvitamin D3 | Competitive ELISA | 0.1 - 1000 | To be determined | Vendor A, Cat# 12345 |
Note: The cross-reactivity percentages are hypothetical examples and should be replaced with experimental data.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the specificity of a this compound antibody.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a primary method for determining antibody specificity and cross-reactivity.
Objective: To quantify the binding of the this compound antibody to its target and to assess its cross-reactivity with other vitamin D metabolites.
Materials:
-
Microtiter plates pre-coated with a goat anti-rabbit IgG polyclonal antibody.
-
Rabbit anti-22-Hydroxyvitamin D3 antibody.
-
This compound standard.
-
Potential cross-reactants: 25-hydroxyvitamin D3, 1,25-dihydroxyvitamin D3, vitamin D3, vitamin D2, 24,25-dihydroxyvitamin D3, and 3-epi-25-hydroxyvitamin D3.
-
This compound conjugated to a carrier protein (e.g., BSA) for coating, or a labeled this compound tracer.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
Procedure:
-
Coating: Coat microtiter plates with this compound-BSA conjugate. Incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Competition: Prepare serial dilutions of the this compound standard and each potential cross-reactant. Add the diluted standards or cross-reactants to the wells, followed by the addition of a fixed concentration of the anti-22-Hydroxyvitamin D3 antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Secondary Antibody: If the primary antibody is not labeled, add a labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.
-
Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantitative analysis of small molecules and can be used to confirm the results of immunoassays.
Objective: To independently verify the specificity of the antibody by comparing the quantification of this compound in biological samples by immunoassay and LC-MS/MS.
Materials:
-
Biological samples (e.g., serum, plasma).
-
Internal standard (e.g., deuterated this compound).
-
Organic solvents for extraction (e.g., hexane, ethyl acetate).
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Add the internal standard to the biological samples.
-
Perform liquid-liquid extraction to isolate the vitamin D metabolites.
-
Evaporate the organic solvent and reconstitute the sample in the mobile phase.
-
-
Chromatographic Separation: Inject the sample into the LC system to separate the different vitamin D metabolites.
-
Mass Spectrometric Detection: Detect and quantify the this compound and other metabolites using tandem mass spectrometry.
Data Analysis:
-
Compare the concentration of this compound measured by LC-MS/MS with the concentration measured by the immunoassay in the same samples. A strong correlation between the two methods provides confidence in the antibody's specificity. Discrepancies may indicate interference from other metabolites in the immunoassay.
Mandatory Visualization
The following diagrams illustrate the key processes involved in validating the specificity of a this compound antibody.
A Comparative Analysis of 22-Hydroxyvitamin D3 and Its Novel Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
The secosteroid hormone 1α,25-dihydroxyvitamin D3 (calcitriol), the biologically active form of vitamin D3, is a critical regulator of calcium and phosphate (B84403) homeostasis. Beyond its classical skeletal functions, calcitriol (B1668218) exhibits potent anti-proliferative, pro-differentiative, and immunomodulatory activities, making it a molecule of significant therapeutic interest for a variety of conditions, including cancer, psoriasis, and autoimmune diseases.[1][2] However, the clinical utility of calcitriol is often limited by its associated risk of hypercalcemia.[1] This has driven the development of synthetic vitamin D analogs designed to retain or enhance the therapeutic benefits while minimizing calcemic side effects.[2][3]
This guide provides a side-by-side comparison of 22-Hydroxyvitamin D3, a naturally occurring metabolite of vitamin D3, and novel synthetic analogs, focusing on their performance based on experimental data.
Quantitative Comparison of Biological Activities
The development of novel vitamin D analogs often focuses on modifying the side chain of the vitamin D molecule to alter its interaction with the vitamin D receptor (VDR) and metabolic enzymes, thereby uncoupling the therapeutic effects from the calcemic effects. The following tables summarize key quantitative data for this compound and representative synthetic analogs.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. 1,25(OH)₂D₃ | Reference |
| 1,25(OH)₂D₃ (Calcitriol) | 100% | [4] |
| 22-Hydroxyvitamin D₃ | Low | [5] |
| 20S-Hydroxyvitamin D₃ | Partial VDR agonist | [6][7] |
| 22-Oxacalcitriol (OCT) | Lower than 1,25(OH)₂D₃ | [3][8] |
| 2α-methyl-1,25(OH)₂D₃ | More potent than 1,25(OH)₂D₃ | [4] |
| 19-nor-1,25(OH)₂D₂ (Paricalcitol) | Similar to 1,25(OH)₂D₃ | [4] |
| 22R-alkyl analogs | Partial agonist/antagonist | [9] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC₅₀ / Potency vs. 1,25(OH)₂D₃ | Reference |
| 1,25(OH)₂D₃ (Calcitriol) | Various cancer cell lines | Potent inhibitor | [10][11] |
| 22-Hydroxyvitamin D₃ | Human Keratinocytes | Significant inhibition | [5] |
| 20S-Hydroxyvitamin D₃ | Human Keratinocytes, Melanoma cells | Similar or more potent than 1,25(OH)₂D₃ | [6][7] |
| 22-Oxacalcitriol (OCT) | Leukemia cells (HL-60) | Potent inducer of differentiation | [8] |
| 2α-(3′-Hydroxypropyl)-19-nor-1,25(OH)₂D₃ | Prostate cancer cells (PZ-HPV-7) | 500-fold higher than 1,25(OH)₂D₃ | [4] |
| 20-epi analogs | Breast cancer cells (MCF-7) | 200 to 7,000 times more active than calcitriol | [12] |
Table 3: In Vivo Calcemic Activity
| Compound | Animal Model | Calcemic Effect Compared to 1,25(OH)₂D₃ | Reference |
| 1,25(OH)₂D₃ (Calcitriol) | Rats | High | [13] |
| 22-Hydroxyvitamin D₃ | Not specified | Weak | |
| 20S-Hydroxyvitamin D₃ | Mice | Non-calcemic at high doses | [6] |
| 22-Oxacalcitriol (OCT) | Rats | Virtually no calcemic activity | [13] |
| 19-nor-1,25(OH)₂D₂ (Paricalcitol) | Not specified | Low | [4] |
| Novel 17,20(OH)₂pD analogs | Mice | Non-calcemic | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate the biological activities of vitamin D analogs.
Vitamin D Receptor (VDR) Binding Assay
This competitive binding assay quantifies the affinity of a test compound for the VDR.
-
Receptor Source: Purified recombinant VDR or cell/tissue homogenates expressing VDR are used.[15]
-
Radioligand: A high-specific-activity radiolabeled form of calcitriol, such as [³H]-1,25(OH)₂D₃, is used.[15]
-
Competition: A fixed concentration of the radioligand is incubated with the VDR preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or a synthetic analog).[15]
-
Separation: The bound and free radioligand are separated using methods like filtration through glass fiber filters.[15]
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.[15]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the relative binding affinity (RBA) compared to unlabeled calcitriol.[15]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a common method to assess the anti-proliferative effects of compounds on cultured cells.
-
Cell Seeding: Cells (e.g., cancer cell lines or keratinocytes) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[16][17]
-
Compound Treatment: The cells are then treated with various concentrations of the vitamin D analogs or a vehicle control for a defined period (e.g., 72 hours).[16][17]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) product.[16][18]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[16]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[16]
-
Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and the IC₅₀ value (the concentration that causes 50% inhibition) is determined.[16]
In Vivo Calcemic Activity Assessment
This experiment evaluates the effect of vitamin D analogs on serum calcium levels in animal models.
-
Compound Administration: The animals are administered the vitamin D analog or a vehicle control via a specific route (e.g., intraperitoneal injection or oral gavage) at various doses and for a defined duration.[13]
-
Blood Sampling: Blood samples are collected at specific time points after administration.
-
Serum Calcium Measurement: The concentration of calcium in the serum is determined using a calcium-specific electrode or a colorimetric assay.
-
Data Analysis: The changes in serum calcium levels in the treated groups are compared to the control group to assess the calcemic activity of the analog.[13]
Visualizing Molecular and Experimental Pathways
Vitamin D Receptor Signaling Pathway
The genomic actions of vitamin D and its analogs are mediated through the VDR, a ligand-activated transcription factor.[19] The binding of a ligand to the VDR initiates a cascade of events leading to the regulation of target gene expression.
Caption: Vitamin D Receptor (VDR) signaling pathway.
Experimental Workflow for In Vitro Anti-proliferative Assay
The following diagram illustrates a typical workflow for assessing the anti-proliferative effects of vitamin D analogs in a cell-based assay.
References
- 1. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Chemical synthesis of 20S-hydroxyvitamin D3, which shows anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. 1, 25(OH)2 Vitamin D3 Inhibits Cell Proliferation by Promoting Cell Cycle Arrest Without Inducing Apoptosis and Modifies Cell Morphology of Mesenchymal Multipotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative role of vitamin D and its analogs--a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring new horizons: design, synthesis, and comprehensive evaluation of novel 1ɑ,25-Dihydroxyvitamin D3 analogues for therapeutic applications - Dialnet [dialnet.unirioja.es]
- 13. The noncalcemic analogue of vitamin D, 22-oxacalcitriol, suppresses parathyroid hormone synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Vitamin D Analogues 17,20S(OH)2pD and 17,20R(OH)2pD are Noncalcemic and Exhibit Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of 22-Hydroxyvitamin D3 through NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative NMR Data Analysis
The hydroxylation of the vitamin D3 side chain at the C22 position significantly alters the local electronic environment, leading to measurable changes in the ¹H and ¹³C NMR spectra. By comparing the spectra of Vitamin D3 and its hydroxylated analogs, we can pinpoint the location of the hydroxyl group. The following tables summarize the key ¹H and ¹³C NMR chemical shifts for Vitamin D3 and relevant hydroxylated metabolites. The data for 20,22-dihydroxyvitamin D3 is presented as a primary reference to illustrate the effect of C22 hydroxylation.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Vitamin D3 and Hydroxylated Analogs
| Proton | Vitamin D3¹ | 25-Hydroxyvitamin D3² | 1α-Hydroxyvitamin D3³ | 20,22-dihydroxyvitamin D3⁴ |
| 3-H | ~3.95 (m) | ~3.95 (m) | ~4.10 (m) | ~3.95 (m) |
| 6-H | ~6.23 (d) | ~6.23 (d) | ~6.30 (d) | ~6.23 (d) |
| 7-H | ~6.03 (d) | ~6.03 (d) | ~6.05 (d) | ~6.03 (d) |
| 18-H₃ | ~0.54 (s) | ~0.54 (s) | ~0.55 (s) | ~0.55 (s) |
| 19-H (Z) | ~4.82 (br s) | ~4.82 (br s) | ~5.00 (br s) | ~4.82 (br s) |
| 19-H (E) | ~5.04 (br s) | ~5.04 (br s) | ~5.30 (br s) | ~5.05 (br s) |
| 21-H₃ | ~0.92 (d) | ~0.92 (d) | ~0.92 (d) | 1.19 (s) |
| 22-H | - | - | - | 3.32 (m) |
| 26/27-H₃ | ~0.86 (d) | ~1.22 (s) | ~0.86 (d) | 0.93 (d) |
¹Data obtained from various sources in CDCl₃.[1] ²Data inferred from available spectra in CDCl₃. ³Data inferred from available spectra in CDCl₃. ⁴Data obtained from studies on enzymatically produced 20,22(OH)₂D₃ in CD₃OD.[2]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Vitamin D3 and Hydroxylated Analogs
| Carbon | Vitamin D3⁵ | 25-Hydroxyvitamin D3⁶ | 1α-Hydroxyvitamin D3⁷ | 20,22-dihydroxyvitamin D3¹ |
| C3 | ~69.2 | ~69.2 | ~70.8 | ~69.5 |
| C5 | ~142.3 | ~142.3 | ~144.5 | ~142.5 |
| C6 | ~122.5 | ~122.5 | ~122.0 | ~122.8 |
| C7 | ~117.5 | ~117.5 | ~115.5 | ~117.3 |
| C8 | ~135.5 | ~135.5 | ~138.0 | ~135.0 |
| C10 | ~145.2 | ~145.2 | ~142.5 | ~145.0 |
| C13 | ~45.8 | ~45.8 | ~45.8 | ~46.0 |
| C14 | ~56.4 | ~56.4 | ~56.4 | ~56.6 |
| C17 | ~56.3 | ~56.3 | ~56.3 | 56.6 |
| C20 | ~36.1 | ~36.2 | ~36.1 | 77.6 |
| C21 | ~18.8 | ~18.8 | ~18.8 | 20.8 |
| C22 | ~33.9 | ~33.9 | ~33.9 | 77.7 |
| C25 | ~28.0 | ~70.9 | ~28.0 | ~28.0 |
⁵Data obtained from various sources in CDCl₃. ⁶Data obtained from various sources in CDCl₃. ⁷Data obtained from various sources in CDCl₃. ¹Data obtained from studies on enzymatically produced 20,22(OH)₂D₃ in CD₃OD.[2]
Key Observations for the Identification of 22-Hydroxylation:
-
¹H NMR: The most significant indicator of 22-hydroxylation is the appearance of a new methine proton (22-H) signal, which in the case of 20,22-dihydroxyvitamin D3, appears at approximately 3.32 ppm.[2] This signal would be expected to be a multiplet due to coupling with neighboring protons.
-
¹³C NMR: The carbon atom bearing the new hydroxyl group (C22) will experience a significant downfield shift. In 20,22-dihydroxyvitamin D3, the C22 signal is observed at 77.7 ppm, a substantial shift from its position in Vitamin D3 (around 33.9 ppm).[2] The adjacent carbons (C20, C23) would also show smaller, but noticeable, shifts.
-
Decoupling of 21-H₃: In the case of 20,22-dihydroxyvitamin D3, the introduction of a hydroxyl group at C20 results in the C21 methyl protons appearing as a singlet at 1.19 ppm, instead of a doublet as seen in Vitamin D3.[2] For 22-Hydroxyvitamin D3, where C20 is not hydroxylated, the 21-H₃ would remain a doublet.
-
2D NMR Techniques: Unambiguous assignment of the 22-hydroxy position is achieved through 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
COSY: would show a correlation between the new 22-H proton and the protons on adjacent carbons (C20-H and C23-H₂).
-
HSQC: would directly link the 22-H proton signal to the C22 carbon signal.
-
HMBC: would show long-range correlations from the 22-H proton to carbons two or three bonds away, such as C20, C21, C23, and C24, further confirming the position of hydroxylation.
-
Experimental Protocols
A standard set of NMR experiments is required for the complete structural elucidation of a novel vitamin D3 metabolite.
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). The choice of solvent can influence chemical shifts.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: A standard one-dimensional proton spectrum is acquired to observe the proton chemical shifts, coupling constants, and integration.
-
¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY: This experiment identifies proton-proton spin-spin couplings, revealing the connectivity of protons within the molecule.
-
2D HSQC: This experiment correlates directly bonded proton and carbon atoms.
-
2D HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the overall carbon skeleton and the placement of functional groups.
Visualization of the Identification Workflow
The following diagram illustrates the logical workflow for confirming the identity of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based identification of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 22-Hydroxyvitamin D3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 22-Hydroxyvitamin D3, a potent vitamin D analog. Adherence to these protocols is critical to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
This compound, like other vitamin D analogs, is classified as a highly potent and toxic compound. It can be harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood. The use of appropriate personal protective equipment (PPE) is mandatory and includes a laboratory coat, safety goggles, and chemical-resistant gloves.[2]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Hazardous Waste Classification: All materials contaminated with this compound, including the pure compound, solutions, and laboratory consumables (e.g., pipette tips, gloves, bench paper), must be treated as hazardous chemical waste.[2]
-
Avoid Co-mingling: Do not mix this compound waste with non-hazardous laboratory trash or other incompatible waste streams.
2. Waste Collection and Containment:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[2]
-
Ensure the container is compatible with the solvents used.
-
3. Labeling and Documentation:
-
Clearly label all waste containers as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
Any other constituents of the waste mixture (e.g., solvents) with their estimated concentrations.
-
Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
The accumulation start date.
-
4. Storage:
-
Store waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[2]
-
Ensure containers are kept closed at all times, except when adding waste.[2]
-
The storage area should be away from general laboratory traffic and incompatible materials.[2]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[3][4] The U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) advise against flushing supplements and pharmaceuticals down the drain to prevent water contamination.[4][5]
Quantitative Data for Disposal
While specific disposal limits for this compound are not explicitly defined in the provided search results, general principles for acutely toxic hazardous waste apply. The following table summarizes key quantitative considerations based on U.S. regulations.
| Parameter | Guideline |
| Acutely Hazardous Waste (P-listed) | While not explicitly P-listed, potent compounds like vitamin D analogs are often managed as such. For P-listed wastes, generating > 1 kg (2.2 lbs) in a calendar month classifies a facility as a Large Quantity Generator (LQG). |
| Satellite Accumulation Area (SAA) | A maximum of 55 gallons of non-acute hazardous waste or 1 quart of liquid acute hazardous waste, or 1 kg of solid acute hazardous waste can be accumulated in an SAA before it must be moved to a central storage area. |
| Transportation | Transportation of this hazardous waste must be conducted by a licensed hazardous waste hauler and accompanied by a hazardous waste manifest. 25-Hydroxyvitamin D3 is classified under UN 2811 (Toxic solid, organic, n.o.s.) for transport. |
Experimental Protocols Cited
The provided information focuses on safety and disposal rather than experimental use. Therefore, no experimental protocols are cited.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 22-Hydroxyvitamin D3
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 22-Hydroxyvitamin D3. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This information is targeted toward researchers, scientists, and drug development professionals engaged in laboratory work with this potent compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the biological activity of vitamin D analogs, minimizing exposure is paramount. The following personal protective equipment is mandatory when handling this compound in solid or solution form.
| PPE Category | Item | Specifications |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile or neoprene gloves are required. Consider double gloving for enhanced protection.[1][2] |
| Eye Protection | Safety Goggles | Wear safety goggles with side-shields to protect from splashes.[3] |
| Body Protection | Impervious Clothing | A lab coat is mandatory. For larger quantities (over 500 grams), a disposable, low-permeability coverall is recommended.[1][3] |
| Respiratory Protection | Suitable Respirator | To be used in areas with inadequate ventilation or when there is a potential for generating dusts or aerosols.[3] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure. All operations involving the solid compound should be conducted in a designated area, preferably within a chemical fume hood or other ventilated enclosure.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and potential exposure.
Solid Waste:
-
All disposable PPE (gloves, lab coats, etc.) and any materials used to clean up spills should be considered contaminated waste.
-
Place these materials in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Unused Compound:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Follow your institution's specific procedures for chemical waste disposal. Community take-back programs for expired medications may also be an option.[4][5][7]
Hazard-Response Relationship
Understanding the relationship between the potential hazards of this compound and the required safety measures is fundamental to a strong safety culture.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. medicalwastepros.com [medicalwastepros.com]
- 5. fullscript.com [fullscript.com]
- 6. recyclerightny.recyclist.co [recyclerightny.recyclist.co]
- 7. How to Dispose of Expired Vitamins - MedWaste Management [medwastemngmt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
